Lanthanum carbonate octahydrate
Description
Properties
CAS No. |
6487-39-4 |
|---|---|
Molecular Formula |
CH4LaO4 |
Molecular Weight |
218.95 g/mol |
IUPAC Name |
carbonic acid;lanthanum;hydrate |
InChI |
InChI=1S/CH2O3.La.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |
InChI Key |
LIOPFGUJULMLEN-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.O.O.[La+3].[La+3] |
Canonical SMILES |
C(=O)(O)O.O.[La] |
Other CAS No. |
6487-39-4 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Lanthanum Carbonate Octahydrate from Lanthanum Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O) from lanthanum chloride (LaCl₃). Lanthanum carbonate is a critical pharmaceutical agent used as a phosphate (B84403) binder for the treatment of hyperphosphatemia in patients with end-stage renal disease.[1][2][3] The synthesis process detailed herein focuses on a precipitation method that ensures high purity by carefully controlling reaction conditions to prevent the formation of undesirable byproducts.
The primary mechanism of action for lanthanum carbonate involves the dissociation of the salt in the acidic environment of the stomach to release lanthanum ions (La³⁺).[2] These ions then bind with dietary phosphate to form insoluble lanthanum phosphate complexes, which are excreted from the body, effectively lowering serum phosphate levels.[2]
Synthesis Overview and Chemical Principles
The synthesis of this compound is achieved through a precipitation reaction in an aqueous solution. The overall chemical equation for the reaction between lanthanum chloride and sodium bicarbonate is:
2LaCl₃ + 6NaHCO₃ → La₂(CO₃)₃↓ + 6NaCl + 3CO₂↑ + 3H₂O
A critical aspect of this synthesis is controlling the pH of the reaction mixture. Lanthanum ions have a strong affinity for hydroxide (B78521) ions, especially at higher pH values.[4] If the pH is not maintained in a sufficiently acidic range, an undesirable side product, lanthanum hydroxycarbonate (La(OH)CO₃), can co-precipitate with the desired product.[4][5] Research indicates that maintaining the reaction pH below 4.0 significantly reduces the risk of forming this impurity, ensuring the synthesis of pure lanthanum carbonate.[4][5][6]
Logical Flow: pH Control for Product Purity
The following diagram illustrates the critical relationship between reaction pH and the final product composition.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. What is the mechanism of Lanthanum carbonate? [synapse.patsnap.com]
- 3. [Lanthanum carbonate in clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pascal-csu.primo.exlibrisgroup.com [pascal-csu.primo.exlibrisgroup.com]
Crystal Structure Analysis of Lanthanum Carbonate Octahydrate: A Technical Guide
This technical guide provides an in-depth analysis of the crystal structure of Lanthanum Carbonate Octahydrate (La₂(CO₃)₃·8H₂O), a compound of significant interest in the pharmaceutical industry, primarily for its role as a phosphate (B84403) binder in the treatment of hyperphosphatemia.[1] A thorough understanding of its crystallographic and physicochemical properties is paramount for drug development, formulation, and quality control. This document synthesizes data from key structural studies, outlines detailed experimental protocols, and presents visual workflows for researchers, scientists, and drug development professionals.
Crystallographic and Physicochemical Data
The definitive crystal structure of this compound was determined through single-crystal X-ray diffraction studies. The compound crystallizes in the orthorhombic system with the space group Pccn.[1] This structural framework accommodates four formula units of La₂(CO₃)₃·8H₂O per unit cell. The structure is characterized as an irregular layered type, with the foundational layers formed by alternating rows of carbonate ions and lanthanum atoms.[2] The water molecules are situated between these layers and are not directly bonded to the metal ions.[3]
Quantitative data derived from various analytical techniques are summarized in the tables below for clear comparison.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | La₂(CO₃)₃·8H₂O | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pccn | [1] |
| Lattice Parameter, a (Å) | 8.984 ± 0.004 | |
| Lattice Parameter, b (Å) | 9.580 ± 0.004 | |
| Lattice Parameter, c (Å) | 17.00 ± 0.01 | |
| Formula Units per Cell (Z) | 4 | |
| Calculated Density (g cm⁻³) | 2.732 | |
| Observed Density (g cm⁻³) | 2.72 ± 0.01 |
| Average La-O Bond Length (Å) | 2.61 |[3] |
Table 2: Characteristic Powder X-ray Diffraction (PXRD) Peaks
| 2θ Angle (°) (±0.2°) | Reference |
|---|---|
| 10.4 | [1] |
| 18.6 | [1] |
| 20.9 | [1] |
| 21.3 | [1] |
| 27.2 | [1] |
| 29.2 | [1] |
| 34.5 |[1] |
Table 3: Thermal Decomposition Stages by Thermogravimetric Analysis (TGA)
| Temperature Range (°C) | Process | Weight Loss (%) | Reference |
|---|---|---|---|
| 30 - 350 | Dehydration (Loss of 8 H₂O) | ~24.27 (Theoretical: 23.9%) | [1] |
| 350 - 800 | Decarboxylation (Loss of 3 CO₂) | Not specified |[1] |
Table 4: Key Fourier-Transform Infrared (FTIR) Spectroscopy Bands
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3200 - 3400 | O-H stretching from lattice water | [1][4] |
| ~1337 | Carbonate peak | [1][5] |
| ~850 | Carbonate peak |[1][5] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of this compound. The following sections describe the protocols cited in the literature.
Single-Crystal X-ray Diffraction
This technique provides the fundamental data for determining the crystal structure, including lattice parameters and atomic positions.
-
Sample Preparation: Single crystals were coated with Canada balsam to minimize the loss of hydration water during data collection.
-
Data Collection: The orthorhombic symmetry and unit cell dimensions were initially established using Weissenberg and precession photographs with Cu Kα radiation (λ = 1.5418 Å). A crystal with approximate dimensions of 0.16 x 0.15 x 0.05 mm was used to collect intensity data from equi-inclination Weissenberg photographs.
-
Data Analysis: The collected intensity data were corrected for absorption effects, which were noted to be severe (μ = 444 cm⁻¹). The structure was then solved and refined to a final R factor of 0.061.
Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the polymorphic form and assess the phase purity of bulk samples.
-
Instrumentation: A standard powder X-ray diffractometer is used.
-
Sample Preparation: A representative sample of this compound is prepared for analysis.
-
Data Collection: The sample is scanned over a defined 2θ range to obtain a diffraction pattern.
-
Data Analysis: The experimental powder pattern is compared with a simulated pattern generated from single-crystal data or a reference pattern from a database (e.g., ICDD card number: 25-1400).[1][6] The presence of characteristic peaks confirms the identity of the compound.[1]
Thermal Analysis (TGA)
TGA is employed to determine the water and carbonate content and to study the thermal decomposition pathway.
-
Instrumentation: A thermogravimetric analyzer, which may be coupled to an FTIR spectrometer for evolved gas analysis (TGA-FTIR).[1]
-
Sample Preparation: A sample of 10-15 mg is placed in an open alumina (B75360) pan.[1]
-
Experimental Conditions:
-
Data Analysis: The weight loss is measured as a function of temperature. The first weight loss, occurring between 30°C and 350°C, corresponds to the loss of eight water molecules.[1] Subsequent weight losses at higher temperatures are due to decarboxylation.[1]
Spectroscopic Analysis (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the presence of carbonate and water.
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation: Samples can be analyzed directly or after being isothermally heated to study decomposition products.[1]
-
Data Collection: An infrared spectrum is collected over a standard range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands. For this compound, prominent peaks for carbonate are observed around 850 and 1337 cm⁻¹, while broad O-H bands from water are seen around 3200-3400 cm⁻¹.[1][5]
Elemental Analysis
This technique is used to confirm the empirical formula of the compound.
-
Instrumentation: An elemental analyzer, such as a Thermo Finnigan Flash-EA1112.[1]
-
Analysis: The weight percentages of carbon and hydrogen are determined.
-
Confirmation: The experimental values are compared to the theoretical values to confirm the stoichiometry of La₂(CO₃)₃·8H₂O. For example, reported values of carbon (5.98%) and hydrogen (2.69%) align with the octahydrate form.[1]
Visualized Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of the analytical workflow and the compound's decomposition pathway.
Figure 1: General experimental workflow for the structural characterization of La₂(CO₃)₃·8H₂O.
References
The Thermal Decomposition Pathway of Lanthanum Carbonate Octahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition pathway of lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O). Lanthanum carbonate is a critical pharmaceutical agent used as a phosphate (B84403) binder in the treatment of hyperphosphatemia. Understanding its thermal stability and decomposition mechanism is paramount for drug development, formulation, and quality control. This document details the sequential degradation steps, intermediate products, and final residues, supported by quantitative data and detailed experimental methodologies.
Thermal Decomposition Pathway
The thermal decomposition of this compound is a multi-step process involving dehydration and decarboxylation. The pathway proceeds as follows:
-
Dehydration: The initial stage involves the loss of water molecules. The eight water molecules are released, leading to the formation of anhydrous lanthanum carbonate (La₂(CO₃)₃). This process typically occurs in one or two steps, depending on the heating rate and atmospheric conditions.[1][2]
-
Formation of Lanthanum Dioxycarbonate: Following complete dehydration, the anhydrous lanthanum carbonate decomposes to form lanthanum dioxycarbonate (La₂O₂CO₃).[1][3] This step involves the release of carbon dioxide. Some studies suggest the formation of an intermediate, La₂O(CO₃)₂, before the formation of La₂O₂CO₃.[1]
-
Formation of Lanthanum Oxide: The final decomposition step involves the conversion of lanthanum dioxycarbonate to lanthanum oxide (La₂O₃), with the release of the remaining carbon dioxide.[1][4] The nature of the final oxide can be influenced by the surrounding atmosphere.[3]
Below is a graphical representation of the decomposition pathway.
Quantitative Decomposition Data
The following tables summarize the quantitative data associated with the thermal decomposition of this compound, including temperature ranges and corresponding mass losses.
Table 1: Dehydration of this compound
| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Product |
| Loss of 8 H₂O | 30 - 350 | 23.9 | ~24.27 | Anhydrous La₂(CO₃)₃ |
Note: The dehydration can occur in multiple, overlapping steps.[1][2][3]
Table 2: Decarboxylation of Anhydrous Lanthanum Carbonate
| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Product |
| La₂(CO₃)₃ → La₂O₂CO₃ | 350 - 575 | 14.6 | ~16.74 (cumulative) | La₂O₂CO₃ |
| La₂O₂CO₃ → La₂O₃ | 575 - 800 | 7.3 | - | La₂O₃ |
Note: The total theoretical mass loss for the complete decomposition to La₂O₃ is approximately 45.8%.[1][3]
Experimental Protocols
The characterization of the thermal decomposition of this compound typically involves a combination of thermoanalytical and spectroscopic techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of the sample, providing quantitative information about the dehydration and decarboxylation steps.
Methodology:
-
Instrument: A thermogravimetric analyzer is used.
-
Sample Preparation: A small amount of the this compound sample (typically 10-15 mg) is accurately weighed and placed in an open alumina (B75360) crucible.[3]
-
Experimental Conditions:
-
Purge Gas: Dry nitrogen or air is used as the purge gas at a constant flow rate (e.g., 25-80 mL/min).[3]
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[1][3]
-
Temperature Range: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of around 900-1000 °C.[3]
-
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the temperature ranges of mass loss and the percentage of mass lost in each step. The first derivative of the TGA curve (DTG) can be used to more accurately determine the temperatures of maximum decomposition rates.
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)
Objective: To detect endothermic and exothermic events associated with the decomposition process, such as dehydration and phase transitions.
Methodology:
-
Instrument: A DTA or DSC instrument, often coupled with a TGA, is used.
-
Sample Preparation: Similar to TGA, a small, accurately weighed sample is placed in a crucible, alongside an inert reference material (e.g., alumina) in a separate crucible.
-
Experimental Conditions: The experimental conditions (heating rate, temperature range, and atmosphere) are typically identical to those used for TGA to allow for direct correlation of thermal events with mass loss.
-
Data Analysis: The difference in temperature between the sample and the reference is plotted against temperature. Endothermic peaks correspond to events that absorb heat (e.g., dehydration), while exothermic peaks indicate heat-releasing events.
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline phases of the solid products at different stages of the thermal decomposition.
Methodology:
-
Sample Preparation: Samples of this compound are heated to specific temperatures corresponding to the plateaus observed in the TGA curve (e.g., after dehydration, after the first decarboxylation step, and the final product). The samples are then cooled to room temperature for analysis. In-situ PXRD can also be performed where the diffraction pattern is recorded as the sample is heated.
-
Instrument: A powder X-ray diffractometer with a Cu Kα radiation source is commonly used.
-
Data Collection: The X-ray diffraction pattern is recorded over a specific 2θ range.
-
Data Analysis: The obtained diffraction patterns are compared with standard reference patterns from databases (e.g., JCPDS) to identify the crystalline structures of the intermediates and the final product.[3]
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To identify the functional groups present in the sample at different decomposition stages, confirming the loss of water and carbonate groups.
Methodology:
-
Sample Preparation: Similar to PXRD, samples are prepared by heating the starting material to specific temperatures. The samples are then mixed with KBr and pressed into pellets for analysis.[2]
-
Instrument: An FTIR spectrometer is used.
-
Data Collection: The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands are analyzed. The disappearance of bands associated with water molecules (O-H stretching and bending vibrations) and carbonate ions (C-O stretching and bending vibrations) is monitored to follow the decomposition process.[3]
Below is a diagram illustrating a typical experimental workflow for analyzing the thermal decomposition.
Conclusion
The thermal decomposition of this compound is a well-defined, multi-step process that can be thoroughly characterized using a combination of thermoanalytical and spectroscopic techniques. A comprehensive understanding of this pathway is essential for ensuring the stability, quality, and efficacy of lanthanum carbonate-based pharmaceutical products. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important compound.
References
A Technical Guide to the Sonochemical Synthesis of Lanthanum Carbonate Octahydrate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sonochemical synthesis of lanthanum carbonate octahydrate nanoparticles, a material of significant interest in the pharmaceutical field, primarily for its application as a phosphate (B84403) binder in the management of hyperphosphatemia in patients with chronic kidney disease. The guide details the experimental protocol, presents key quantitative data, and visualizes the synthesis workflow and the therapeutic mechanism of action.
Introduction
Lanthanum carbonate functions as a phosphate binder, effectively reducing the absorption of dietary phosphate in the gastrointestinal tract.[1][2] When administered orally, it dissociates in the acidic environment of the stomach, releasing lanthanum ions (La³⁺).[1][3] These ions exhibit a high affinity for phosphate ions, forming insoluble lanthanum phosphate complexes that are subsequently excreted.[1][4] This localized action within the gastrointestinal tract minimizes systemic absorption of lanthanum, enhancing its safety profile.[1][3] The sonochemical approach to synthesizing this compound nanoparticles offers a facile and efficient method to produce materials with controlled size and morphology, which can influence their physicochemical and therapeutic properties.[5][6]
Experimental Protocol: Sonochemical Synthesis
This section details a validated protocol for the synthesis of this compound (La₂(CO₃)₃·8H₂O) nanoparticles using a sonochemical method.[5][6]
Materials:
-
Lanthanum Acetate (B1210297) Hydrate (La(CH₃COO)₃·xH₂O)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
Equipment:
-
Probe Sonicator
-
Beakers and Graduated Cylinders
-
Magnetic Stirrer and Stir Bar
-
Centrifuge
-
Drying Oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.050 M aqueous solution of lanthanum acetate hydrate.
-
Prepare a 0.050 M aqueous solution of sodium carbonate.
-
-
Sonochemical Reaction:
-
Place the lanthanum acetate solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the probe of the sonicator into the solution.
-
While stirring, add the sodium carbonate solution to the lanthanum acetate solution.
-
Immediately subject the resulting mixture to ultrasonic irradiation for 25 minutes at a constant temperature of 301 K.
-
-
Product Isolation and Purification:
-
After sonication, collect the resulting white precipitate by centrifugation.
-
Wash the precipitate thoroughly with deionized water multiple times to remove any unreacted precursors and byproducts.
-
Follow with a final wash using ethanol.
-
-
Drying:
-
Dry the purified precipitate in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved. The final product is this compound nanoparticles.
-
Quantitative Data
The following table summarizes the key quantitative data from the described sonochemical synthesis protocol and the resulting nanoparticle characteristics.
| Parameter | Value | Reference |
| Reaction Conditions | ||
| Lanthanum Acetate Concentration | 0.050 M | [5][6] |
| Sodium Carbonate Concentration | 0.050 M | [5][6] |
| Sonication Time | 25 minutes | [5][6] |
| Temperature | 301 K | [5][6] |
| Nanoparticle Characteristics | ||
| Crystalline Phase | Orthorhombic (La₂(CO₃)₃·8H₂O) | [5][6] |
| Space Group | Pccn (56) | [5][6] |
| Particle Size (from XRD) | 24.102 nm | [5][6] |
| Particle Size (from TEM) | 4–30 nm | [5][6] |
| Morphology | Spherical | [5][6] |
Characterization Techniques
The synthesized this compound nanoparticles are typically characterized using a suite of analytical techniques to determine their physicochemical properties:[5][7]
-
Powder X-ray Diffraction (PXRD): To identify the crystalline phase and structure, and to estimate the crystallite size.[5][6]
-
Field Emission Scanning Electron Microscopy (FESEM): To observe the surface morphology and particle shape.[5][6]
-
Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the nanoparticles.[5][6]
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of individual nanoparticles.[5][6]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states.[5][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material.[5][6]
-
Thermogravimetric and Differential Scanning Calorimetry (TGA-DSC): To analyze the thermal decomposition behavior of the nanoparticles.[5][6]
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the sonochemical synthesis of this compound nanoparticles.
Caption: Workflow for sonochemical synthesis.
Mechanism of Action: Phosphate Binding
This diagram illustrates the mechanism by which lanthanum carbonate acts as a phosphate binder in the gastrointestinal tract.
Caption: Mechanism of lanthanum carbonate as a phosphate binder.
References
- 1. Synthesis of morphologically controlled lanthanum carbonate particles using ultrasound irradiation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. orientjchem.org [orientjchem.org]
- 5. [PDF] Facile synthesis of this compound and lanthanum oxide nanoparticles by sonochemical method: systematic characterizations | CiteDrive [citedrive.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Lanthanum Carbonate Octahydrate in Acidic Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of lanthanum carbonate octahydrate in acidic solutions, a critical factor in its mechanism of action as a phosphate (B84403) binder. The information compiled herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient.
Introduction
Lanthanum carbonate is a well-established phosphate binder used in the management of hyperphosphatemia in patients with end-stage renal disease. Its therapeutic efficacy is predicated on its ability to dissociate in the acidic environment of the upper gastrointestinal tract, releasing lanthanum ions (La³⁺) that bind to dietary phosphate, forming insoluble lanthanum phosphate complexes that are subsequently excreted.[1][2] Consequently, a thorough understanding of its dissolution properties in acidic media is paramount for formulation development, bioequivalence studies, and ensuring clinical performance.
While practically insoluble in water, this compound readily dissolves in acidic solutions.[3][4] The rate and extent of this dissolution are pH-dependent, influencing the availability of lanthanum ions for phosphate binding.
Quantitative Solubility Data
The following table outlines the typical conditions under which the dissolution of lanthanum carbonate is evaluated, as derived from regulatory guidance for in vitro bioequivalence studies.[6] Researchers can utilize these parameters to generate specific quantitative data for their formulations.
| Parameter | Specification | Rationale |
| Dissolution Media | 0.1 N HCl (pH 1.2) | Simulates fasting gastric fluid. |
| pH 3.0 Buffer | Represents the upper range of gastric pH. | |
| pH 5.0 Buffer | Simulates conditions in the small intestine. | |
| Apparatus | USP Apparatus 2 (Paddle) | Standard method for dissolution testing of oral solid dosage forms. |
| Rotation Speed | 50 rpm | Standard agitation condition. |
| Temperature | 37 °C ± 0.5 °C | Simulates human body temperature. |
| Volume | 900 mL | Standard volume for dissolution testing. |
Experimental Protocols
Detailed methodologies for assessing the solubility and phosphate-binding kinetics of lanthanum carbonate are crucial for reproducible and reliable results. The following protocols are based on established regulatory guidelines and scientific publications.
Dissolution Testing
This protocol is designed to measure the rate and extent of lanthanum carbonate dissolution in various acidic media.
Materials and Equipment:
-
This compound powder or tablets
-
USP Apparatus 2 (Paddle) with vessels
-
Constant temperature water bath
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and filters (e.g., 0.45 µm)
-
Dissolution Media: 0.1 N HCl (pH 1.2), pH 3.0 buffer, pH 5.0 buffer
-
Analytical instrument for lanthanum quantification (e.g., ICP-MS, ICP-OES, or validated titration method)
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel.
-
Equilibrate the medium to 37 °C ± 0.5 °C.
-
Accurately weigh the lanthanum carbonate sample and place it in the vessel.
-
Start the paddle rotation at 50 rpm.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
Immediately filter the withdrawn samples to prevent further dissolution of undissolved particles.
-
Replenish the dissolution medium with an equal volume of fresh, pre-warmed medium.
-
Analyze the concentration of dissolved lanthanum in the filtered samples using a validated analytical method.
-
Calculate the cumulative percentage of lanthanum dissolved at each time point.
Phosphate Binding Studies
These studies assess the efficacy of dissolved lanthanum in binding phosphate under simulated gastrointestinal conditions.
Procedure:
-
Incubate the lanthanum carbonate powder in 0.1 N HCl (pH 1.2) at 37 °C until it completely dissolves.[6]
-
Adjust the pH of the solution to the target pH (e.g., 3.0 or 5.0) using an appropriate acid or base.
-
Allow the solution to equilibrate for at least one hour.
-
Prepare a series of phosphate solutions of varying concentrations.
-
Add the phosphate solutions to the lanthanum solution, monitoring and adjusting the pH as necessary. The final reaction volume is typically 250 mL.[6]
-
Incubate the solutions at 37 °C with constant gentle shaking until maximum lanthanum-phosphate binding is achieved.
-
Filter the samples and analyze the supernatant for the concentration of unbound phosphate using a validated method such as ion chromatography.
-
The amount of bound phosphate can be calculated by subtracting the unbound phosphate concentration from the initial phosphate concentration.
Procedure:
-
Similar to the equilibrium study, dissolve the lanthanum carbonate in 0.1 N HCl and adjust to the target pH.
-
Add a phosphate solution of a known concentration to the lanthanum solution.
-
Incubate at 37 °C with constant gentle shaking.
-
Withdraw and filter samples at various time points (e.g., up to 24 hours).[6]
-
Analyze the concentration of unbound phosphate in the supernatant at each time point.
-
Determine the rate of phosphate binding over time.
Analytical Methods for Lanthanum Quantification
Accurate quantification of dissolved lanthanum is critical for solubility studies. Several analytical techniques can be employed:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES): These are highly sensitive and specific methods for elemental analysis and are well-suited for determining lanthanum concentrations in dissolution media.
-
Complexometric Titration: A validated titration method using a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be a cost-effective and accurate method for quantifying lanthanum.
-
Ion Chromatography: This technique can be used to separate and quantify lanthanum ions in solution.[4]
Visualizations
Dissolution and Phosphate Binding Pathway
The following diagram illustrates the sequential process of lanthanum carbonate dissolution in the stomach and its subsequent interaction with dietary phosphate.
Caption: Dissolution of lanthanum carbonate in the stomach and subsequent phosphate binding.
Experimental Workflow for Dissolution Testing
This diagram outlines the key steps involved in a typical in vitro dissolution experiment for lanthanum carbonate.
Caption: Workflow for determining the in vitro dissolution profile of lanthanum carbonate.
Conclusion
The solubility of this compound in acidic solutions is the cornerstone of its therapeutic action. While specific quantitative solubility data is not widely published in a consolidated format, standardized experimental protocols, particularly those outlined by regulatory agencies, provide a robust framework for researchers and drug developers to characterize the dissolution profiles of their formulations. Adherence to these detailed methodologies is essential for ensuring product quality, demonstrating bioequivalence, and ultimately, delivering a safe and effective product to patients. Further research publishing detailed dissolution kinetics would be a valuable contribution to the public knowledge base for this important pharmaceutical compound.
References
- 1. EP1852695A1 - Assay for lanthanum hydroxy carbonate - Google Patents [patents.google.com]
- 2. Lanthanum carbonate anhydrous | C3La2O9 | CID 168924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsr.net [ijsr.net]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Basic principles of Lanthanum carbonate as a phosphate binder
Introduction
Hyperphosphatemia, an abnormally high level of phosphate (B84403) in the blood, is a common and serious complication of chronic kidney disease (CKD). It is a major contributor to the development of secondary hyperparathyroidism, renal osteodystrophy, and cardiovascular calcification, leading to increased morbidity and mortality in CKD patients. The primary management strategy for hyperphosphatemia involves a combination of dietary phosphate restriction, dialysis, and the use of phosphate binders.
Lanthanum carbonate (La₂(CO₃)₃) is a potent, non-calcium, non-resin-based phosphate binder approved for the treatment of hyperphosphatemia in patients with end-stage renal disease (ESRD). This technical guide provides an in-depth overview of the fundamental principles of lanthanum carbonate as a phosphate binder, its mechanism of action, physicochemical properties, and binding efficacy, with a focus on the data and experimental methodologies relevant to researchers and drug development professionals.
Mechanism of Action
The primary mechanism by which lanthanum carbonate reduces serum phosphate is through a simple chemical interaction within the gastrointestinal (GI) tract. Following oral administration, lanthanum carbonate hydrate (B1144303) dissociates in the acidic environment of the stomach to release lanthanum ions (La³⁺).
These highly charged lanthanum ions then travel to the more alkaline environment of the small intestine, where they bind with high affinity to dietary phosphate (PO₄³⁻). This binding forms highly insoluble and non-absorbable lanthanum phosphate (LaPO₄) complexes that are subsequently excreted in the feces. This process effectively prevents the absorption of dietary phosphate into the bloodstream.
Physicochemical Properties and Phosphate Binding Efficacy
The efficacy of lanthanum carbonate as a phosphate binder is rooted in its physicochemical properties. Lanthanum is a trivalent rare earth element with a high affinity for phosphate. The binding of lanthanum to phosphate is a strong ionic interaction, resulting in the formation of a very stable and insoluble precipitate.
In Vitro Binding Studies
The phosphate binding capacity of lanthanum carbonate has been extensively studied under various simulated physiological conditions. These studies are crucial for understanding its efficacy across the pH range of the human GI tract. The binding process is rapid and largely independent of pH within the physiological range of 3 to 7.
| Parameter | Lanthanum Carbonate | Sevelamer (B1230288) HCl | Calcium Carbonate | Reference |
| Phosphate Binding Capacity (mmol P/g binder) | 1.8 - 2.4 | 1.2 - 1.6 | 1.5 - 2.0 | |
| Optimal pH Range for Binding | 3 - 7 | 6 - 8 | > 5 | |
| Dissociation Constant (K_d) for Phosphate | Low (High Affinity) | Moderate | Moderate |
Table 1: Comparative in vitro phosphate binding characteristics of common phosphate binders.
Clinical Efficacy and Safety Profile
Clinical trials have consistently demonstrated the efficacy of lanthanum carbonate in lowering serum phosphorus levels in dialysis patients. It has been shown to be as effective as other phosphate binders, such as calcium carbonate and sevelamer hydrochloride, but often with a lower pill burden.
| Clinical Study | Dosage | Mean Reduction in Serum Phosphorus (mg/dL) | Adverse Events | Reference |
| Phase III, Randomized, Controlled Trial | 1500-3000 mg/day | 2.5 - 3.5 | Nausea, Vomiting, Abdominal Pain | |
| Long-term Extension Study | Up to 3750 mg/day | Maintained at < 5.5 mg/dL | Generally well-tolerated | |
| Comparative Trial vs. Sevelamer HCl | Titrated to effect | Comparable to sevelamer | Lower incidence of GI side effects |
Table 2: Summary of key clinical trial data for lanthanum carbonate.
Experimental Protocols
In Vitro Phosphate Binding Capacity Assay
This protocol outlines a standard method for determining the phosphate binding capacity of a binder in simulated gastric and intestinal fluids.
1. Materials:
- Simulated Gastric Fluid (SGF): USP-grade, pH 1.2.
- Simulated Intestinal Fluid (SIF): USP-grade, pH 7.5.
- Phosphate standard solution (1000 ppm).
- Lanthanum carbonate powder.
- Phosphate quantification reagent (e.g., malachite green).
- Spectrophotometer.
2. Procedure:
- Prepare a series of phosphate solutions of known concentrations in both SGF and SIF.
- Accurately weigh a specified amount of lanthanum carbonate powder and add it to each phosphate solution.
- Incubate the mixtures at 37°C with constant agitation for a defined period (e.g., 1, 2, 4 hours) to simulate GI transit times.
- Centrifuge the samples to pellet the binder and any bound phosphate.
- Carefully collect the supernatant and measure the unbound phosphate concentration using a colorimetric assay (e.g., malachite green assay).
- The amount of bound phosphate is calculated as the difference between the initial and final (unbound) phosphate concentrations.
- The binding capacity is expressed as mmol of phosphate bound per gram of binder.
Signaling Pathways in Phosphate Homeostasis
The regulation of phosphate homeostasis is a complex process involving interplay between the intestines, kidneys, and bones. Key players in this systemic regulation include parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and Klotho. By binding dietary phosphate, lanthanum carbonate indirectly influences these pathways by reducing the phosphate load. A reduction in serum phosphate leads to decreased FGF23 secretion from osteocytes, which in turn reduces the phosphaturic effect on the kidneys and can help to normalize PTH levels.
Caption: Mechanism of action of Lanthanum Carbonate in the GI tract.
Experimental Workflow for Phosphate Binder Evaluation
The development and evaluation of a novel phosphate binder follows a structured workflow, from initial in vitro characterization to in vivo animal studies and finally, human clinical trials.
Caption: A typical experimental workflow for phosphate binder evaluation.
Conclusion
Lanthanum carbonate is a highly effective phosphate binder with a well-established mechanism of action and a favorable efficacy and safety profile. Its ability to potently bind dietary phosphate across a wide physiological pH range in the GI tract makes it a valuable therapeutic option for the management of hyperphosphatemia in patients with chronic kidney disease. The experimental protocols and workflows described herein provide a framework for the continued research and development of novel phosphate-binding agents.
The Journey from Ore to Oral Remedy: A Technical Guide to the Natural Occurrence and Synthesis of Lanthanum Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural origins of lanthanum and the chemical processes that transform it into lanthanum carbonate, a critical therapeutic for hyperphosphatemia in patients with end-stage renal disease. From the geological distribution of its primary ores to detailed laboratory synthesis protocols, this document offers a comprehensive resource for professionals in the field.
Natural Occurrence and Industrial Sourcing of Lanthanum
Lanthanum, though classified as a rare earth element, is relatively abundant in the Earth's crust, with concentrations estimated to be between 32 and 34 parts per million.[1] It is not found in its elemental form in nature but is primarily concentrated in several key minerals. The two most economically significant sources of lanthanum are bastnäsite and monazite (B576339).[1][2][3]
Major Lanthanum-Bearing Minerals:
-
Bastnäsite: A fluorocarbonate mineral, bastnäsite is a primary source of light rare earth elements.[4] Major deposits are located at the Mountain Pass mine in California, USA, and the Bayan Obo mine in Inner Mongolia, China.[5][6]
-
Monazite: A reddish-brown phosphate (B84403) mineral, monazite is another principal ore for lanthanum and other rare earth elements. Significant deposits are found in Australia, Brazil, India, and Sri Lanka.[3]
The industrial sourcing of lanthanum is dominated by a few key players in the global market. MP Materials operates the Mountain Pass mine, a significant source of bastnäsite. Lynas Rare Earths Ltd. is another major producer, with operations focused on the Mount Weld mine in Australia. China is the world's largest producer of lanthanum, accounting for a substantial portion of the global supply.[7]
Table 1: Typical Elemental Composition of Major Lanthanum Ores
| Element/Compound | Bastnäsite (Bayan Obo, China) - wt% | Bastnäsite (Mountain Pass, USA) - wt% | Monazite (Australia/India) - wt% |
| Lanthanum Oxide (La₂O₃) | ~25 - 33 | ~33 | ~17 - 24 |
| Cerium Oxide (CeO₂) | ~49 - 50 | ~49 | ~45 - 48 |
| Neodymium Oxide (Nd₂O₃) | ~12 - 15 | ~12 | ~17 |
| Praseodymium Oxide (Pr₆O₁₁) | ~4 - 5 | ~5 | ~5 |
| Other Rare Earth Oxides | ~1 - 2 | ~1 | ~1 - 2 |
| Fluorine (F) | ~8 - 9 | Not specified | Not applicable |
| Phosphorus Pentoxide (P₂O₅) | Not applicable | Not applicable | ~25 - 30 |
| Thorium Dioxide (ThO₂) | ~0.2 | Negligible | ~0.1 - 0.4 |
Note: The exact composition of ores can vary significantly depending on the specific deposit and geological conditions.
From Ore to Precursor: The Lanthanum Extraction and Purification Process
The extraction of lanthanum from its ores is a multi-step process involving physical and chemical separation techniques. The general workflow is outlined below.
Experimental Protocol: Lanthanum Extraction from Bastnäsite Concentrate
This protocol describes a general procedure for the extraction of lanthanum from a bastnäsite concentrate.
Materials:
-
Bastnäsite concentrate (typically 60-70% rare earth oxides)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Roasting (Optional but common): The bastnäsite concentrate is roasted at high temperatures (e.g., 500-600 °C) to decompose the carbonate matrix and convert cerium to its less soluble tetravalent state.
-
Acid Leaching: The roasted or unroasted concentrate is leached with concentrated hydrochloric acid. The mixture is heated and stirred to dissolve the lanthanum and other trivalent rare earth elements, leaving behind insoluble residues.
-
Filtration: The acidic slurry is filtered to separate the lanthanum-rich leachate from the solid gangue minerals.
-
Purification (Solvent Extraction): The leachate undergoes a multi-stage solvent extraction process. A suitable organic extractant is used to selectively separate lanthanum from other rare earth elements and impurities.
-
Stripping: The lanthanum is then stripped from the organic phase back into an aqueous solution, typically using a dilute acid. This results in a purified lanthanum chloride solution.
Synthesis of Lanthanum Carbonate
Purified lanthanum salt solutions, such as lanthanum chloride or lanthanum nitrate (B79036), serve as the starting material for the synthesis of lanthanum carbonate. The most common method is direct precipitation.
Experimental Protocol: Synthesis of Lanthanum Carbonate from Lanthanum Chloride
This protocol details the synthesis of lanthanum carbonate via precipitation from a lanthanum chloride solution.
Materials:
-
Lanthanum chloride heptahydrate (LaCl₃·7H₂O)
-
Sodium carbonate (Na₂CO₃) or Ammonium (B1175870) bicarbonate (NH₄HCO₃)
-
Deionized water
-
Ethanol (B145695) (for washing)
Procedure:
-
Preparation of Lanthanum Chloride Solution: A solution of lanthanum chloride is prepared by dissolving a known concentration of LaCl₃·7H₂O in deionized water.
-
Preparation of Carbonate Solution: A solution of sodium carbonate or ammonium bicarbonate is prepared in deionized water.
-
Precipitation: The carbonate solution is slowly added to the lanthanum chloride solution under constant stirring. A white precipitate of lanthanum carbonate will form immediately. The pH of the final solution should be monitored and adjusted to be near neutral.
-
Aging: The suspension is stirred for a period (e.g., 1-2 hours) to allow for complete precipitation and crystal growth.
-
Filtration and Washing: The precipitate is collected by filtration and washed several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol to aid in drying.
-
Drying: The washed lanthanum carbonate is dried in an oven at a controlled temperature (e.g., 80-100 °C) to obtain the final hydrated lanthanum carbonate product.
Experimental Protocol: Synthesis of Lanthanum Carbonate from Lanthanum Nitrate
This protocol outlines the synthesis of lanthanum carbonate using lanthanum nitrate as the precursor.
Materials:
-
Lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Deionized water
Procedure:
-
Preparation of Lanthanum Nitrate Solution: A solution of lanthanum nitrate is prepared by dissolving La(NO₃)₃·6H₂O in deionized water.
-
Preparation of Ammonium Carbonate Solution: A solution of ammonium carbonate is prepared in deionized water.
-
Precipitation: The ammonium carbonate solution is added dropwise to the lanthanum nitrate solution with vigorous stirring. A white precipitate of lanthanum carbonate will form.
-
Digestion: The mixture is heated gently (e.g., to 60-70 °C) and stirred for a period to promote the formation of a more crystalline and easily filterable precipitate.
-
Filtration and Washing: The precipitate is filtered and washed thoroughly with deionized water to remove residual ammonium and nitrate ions.
-
Drying: The product is dried in an oven at a controlled temperature to yield hydrated lanthanum carbonate.
Mechanism of Action: Phosphate Binding by Lanthanum Carbonate
The therapeutic effect of lanthanum carbonate in managing hyperphosphatemia is primarily due to its ability to act as a potent phosphate binder within the gastrointestinal tract. The mechanism is a straightforward chemical interaction.
Upon oral administration, lanthanum carbonate dissociates in the acidic environment of the stomach to release free lanthanum ions (La³⁺). These ions then bind with dietary phosphate (PO₄³⁻) to form highly insoluble lanthanum phosphate (LaPO₄) complexes. These complexes are not absorbed by the gastrointestinal tract and are subsequently eliminated from the body through the feces. This process effectively reduces the overall absorption of dietary phosphate, thereby lowering serum phosphate levels in patients with renal insufficiency. In vitro studies have demonstrated that lanthanum carbonate effectively binds phosphate across a range of pH levels relevant to the gastrointestinal tract.[7]
Conclusion
This technical guide has detailed the journey of lanthanum from its natural mineral sources to its synthesis as lanthanum carbonate, a vital pharmaceutical agent. For researchers and professionals in drug development, a thorough understanding of the sourcing, extraction, and synthesis of this compound is crucial for ensuring a stable and high-quality supply chain. The straightforward yet highly effective mechanism of phosphate binding underscores the importance of this simple inorganic salt in managing a complex clinical condition. Further research into optimizing extraction and synthesis processes can contribute to improving the efficiency and sustainability of lanthanum carbonate production.
References
- 1. pascal-csu.primo.exlibrisgroup.com [pascal-csu.primo.exlibrisgroup.com]
- 2. How are lanthanides extracted from monazite sand class 11 chemistry CBSE [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN114477265B - Preparation method of lanthanum carbonate tetrahydrate - Google Patents [patents.google.com]
- 6. earsiv.batman.edu.tr [earsiv.batman.edu.tr]
- 7. openaccessjournals.com [openaccessjournals.com]
Methodological & Application
Application Notes and Protocols for Phosphate Removal from Wastewater using Lanthanum Carbonate Octahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eutrophication, driven by excessive phosphate (B84403) concentrations in water bodies, poses a significant environmental threat. Lanthanum carbonate has emerged as a highly effective agent for phosphate removal due to the strong affinity of lanthanum ions (La³⁺) for phosphate ions (PO₄³⁻), leading to the formation of highly insoluble lanthanum phosphate (LaPO₄) precipitates.[1][2] This document provides detailed application notes and experimental protocols for the use of lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O) in removing phosphate from wastewater. Lanthanum carbonate demonstrates potent phosphate-binding properties across a range of pH levels relevant to clinical and environmental applications.
Data Presentation
The efficiency of phosphate removal by lanthanum carbonate is influenced by several factors, including pH, adsorbent dosage, initial phosphate concentration, and contact time. The following tables summarize the quantitative data from various studies.
| Adsorbent | Initial Phosphate Concentration (mg/L) | Adsorbent Dose (g/L) | pH | Contact Time (min) | Removal Efficiency (%) | Maximum Adsorption Capacity (mg P/g) | Reference |
| Lanthanum Carbonate | 200 | 0.4 - 1.6 | 6.8 | Not Specified | 38.4 - 94.6 | - | [3] |
| Lanthanum Carbonate | Not Specified | Not Specified | 2.9 | Not Specified | - | 106.6 | [3] |
| Amorphous Lanthanum Carbonate | 3.2 | 0.5 | 3.0 - 11.0 | Not Specified | >84 | 112.9 | [4][5] |
| Lanthanum-modified biochar | 15 | 1.3 | 3.0 | Not Specified | 99.06 | 152.77 | [6] |
| Lanthanum-modified zeolite | Not Specified | Not Specified | Not Specified | Not Specified | - | 52.25 | [7][8] |
Table 1: Phosphate Removal Efficiency and Adsorption Capacity of Lanthanum Carbonate-based Adsorbents.
| Parameter | Condition | Effect on Phosphate Removal | Reference |
| pH | Acidic (2.0 - 6.0) | High removal efficiency | [3] |
| Neutral to Alkaline (7.0 - 9.0) | Suitable for phosphate uptake | [3] | |
| Adsorbent Dosage | Increasing dose (up to a certain point) | Increased removal efficiency due to more available adsorption sites | [3] |
| Co-existing Anions | Presence of F⁻, Cl⁻, SO₄²⁻, NO₃⁻, HCO₃⁻ | Maintained high selectivity for phosphate | [4][5] |
| Presence of CO₃²⁻ and HCO₃⁻ | Significant inhibition of adsorption | [3] | |
| Natural Organic Matter | Presence | Inhibition of phosphate adsorption | [3] |
Table 2: Influence of Various Parameters on Phosphate Removal by Lanthanum Carbonate.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes a method for synthesizing this compound with a reduced risk of forming lanthanum carbonate hydroxide.[9][10][11]
Materials:
-
Lanthanum chloride (LaCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Magnetic stirrer
-
pH meter
-
Filtration apparatus
Procedure:
-
Prepare a 1 M solution of lanthanum chloride in deionized water. The initial pH of this solution will be acidic.[9]
-
Prepare a 1 M solution of sodium bicarbonate in deionized water.[9]
-
While vigorously stirring the lanthanum chloride solution, rapidly add a small amount of the sodium bicarbonate solution to generate lanthanum carbonate nuclei.[9][10][11]
-
Continuously add the remaining sodium bicarbonate solution to the lanthanum chloride solution at a constant rate, ensuring the pH of the reaction mixture remains below 4.0.[9][10][11] This simultaneous precipitation and neutralization minimizes the formation of lanthanum carbonate hydroxide.[9][10][11]
-
After the addition is complete, continue stirring the suspension for a predetermined period to ensure the reaction goes to completion.
-
Collect the precipitate by filtration.
-
Wash the precipitate with deionized water to remove any unreacted salts.
-
Dry the collected solid to obtain this compound (La₂(CO₃)₃·8H₂O).
Protocol 2: Batch Adsorption Experiments for Phosphate Removal
This protocol outlines the procedure for conducting batch experiments to evaluate the phosphate removal efficiency of this compound.
Materials:
-
This compound (prepared as in Protocol 1 or commercially sourced)
-
Potassium dihydrogen phosphate (KH₂PO₄) or another soluble phosphate salt
-
Deionized water
-
Conical flasks or beakers
-
Orbital shaker or magnetic stirrer
-
pH meter
-
Solutions of HCl and NaOH for pH adjustment
-
Syringe filters
-
Spectrophotometer for phosphate analysis (e.g., using the Molybdenum Blue method)
Procedure:
-
Preparation of Phosphate Stock Solution: Prepare a concentrated stock solution of phosphate (e.g., 1000 mg P/L) by dissolving a known amount of KH₂PO₄ in deionized water. Prepare working solutions of desired concentrations by diluting the stock solution.
-
Adsorption Experiment:
-
Add a known volume of the phosphate working solution to a series of conical flasks.
-
Adjust the initial pH of the solutions to the desired values using HCl or NaOH.
-
Add a pre-weighed amount of this compound to each flask.
-
Place the flasks on an orbital shaker and agitate at a constant speed for a specified contact time.
-
-
Sample Analysis:
-
After the desired contact time, withdraw a sample from each flask.
-
Filter the sample immediately using a syringe filter to separate the adsorbent.
-
Analyze the filtrate for the final phosphate concentration using a suitable analytical method, such as the Molybdenum Blue method with spectrophotometry.
-
-
Data Analysis:
-
Calculate the phosphate removal efficiency (%) using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial phosphate concentration and Cₑ is the equilibrium phosphate concentration.
-
Calculate the amount of phosphate adsorbed per unit mass of adsorbent (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
-
Protocol 3: Kinetic Studies
To understand the rate of phosphate adsorption, follow Protocol 2, but collect samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes) until equilibrium is reached. Analyze the phosphate concentration at each time point to determine the adsorption kinetics. The data can be fitted to kinetic models like the pseudo-first-order and pseudo-second-order models to understand the adsorption mechanism.[12][13]
Protocol 4: Isotherm Studies
To determine the maximum adsorption capacity, follow Protocol 2, but vary the initial phosphate concentration while keeping the adsorbent dose, pH, and contact time constant (ensure equilibrium is reached). The resulting data can be fitted to isotherm models such as the Langmuir and Freundlich models to describe the equilibrium adsorption behavior.[12][13]
Visualizations
Caption: Mechanism of phosphate removal by this compound.
Caption: Experimental workflow for batch phosphate removal studies.
References
- 1. Mechanisms of orthophosphate removal from water by lanthanum carbonate and other lanthanum-containing materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Lanthanum-Based Materials for Phosphate Removal [mdpi.com]
- 3. Frontiers | Adsorption of Phosphate by Surface Precipitation on Lanthanum Carbonate Through In Situ Anion Substitution Reactions [frontiersin.org]
- 4. Strong adsorption of phosphate by amorphous lanthanum carbonate nano-adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Competitive adsorption of phosphate and dissolved organic carbon on lanthanum modified zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pascal-csu.primo.exlibrisgroup.com [pascal-csu.primo.exlibrisgroup.com]
- 12. Phosphate removal and recovery by lanthanum-based adsorbents: A review for current advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Lanthanum Carbonate Octahydrate in Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of lanthanum carbonate octahydrate as a catalyst precursor in key industrial processes. The focus is on providing detailed experimental protocols, quantitative data for performance comparison, and visual representations of the workflows involved.
This compound (La₂(CO₃)₃·8H₂O) serves as a stable and convenient precursor for the synthesis of catalytically active lanthanum oxide (La₂O₃). The controlled thermal decomposition of this compound yields high-purity lanthanum oxide, which exhibits basic properties making it an effective catalyst in various organic transformations. This document details its application in biodiesel production via transesterification and in the catalytic cracking of petroleum residues.
Biodiesel Production via Transesterification
Lanthanum oxide (La₂O₃), derived from the calcination of this compound, is an efficient heterogeneous base catalyst for the transesterification of triglycerides into fatty acid methyl esters (FAME), commonly known as biodiesel. Its solid nature simplifies catalyst separation from the reaction mixture, allowing for easier purification of the final product and potential for catalyst recycling.
Quantitative Data Presentation
The following table summarizes the catalytic performance of lanthanum oxide in comparison to other common heterogeneous catalysts in the transesterification of various oil feedstocks for biodiesel production.
| Catalyst | Feedstock | Methanol (B129727):Oil Molar Ratio | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | FAME Yield (%) | Reference |
| La₂O₃ | Palm Oil | 30:1 | 10 | 200 | 0.75 | >95 | [1] |
| Sulfated La₂O₃ (SLO) | Oleic Acid | 5:1 | 10 | 100 | - | 96 (Conversion) | [2] |
| La-dolomite | Palm Oil | 18:1 | 7 | 65 | 3 | 98.7 | [3] |
| CaO | Waste Cooking Oil | 10:1 | - | 65 | 2 | ~97 | [1] |
| SrO | Soybean Oil | 12:1 | 3 | 65 | 3 | ~98 | [1] |
| MgO | Waste Cooking Oil | - | - | - | - | Comparable to NaOH | [1] |
Experimental Protocols
Protocol 1: Preparation of La₂O₃ Catalyst from this compound
-
Calcination: Place a known quantity of this compound (La₂(CO₃)₃·8H₂O) in a ceramic crucible.
-
Heat the crucible in a muffle furnace from room temperature to 800°C at a heating rate of 10°C/min.
-
Maintain the temperature at 800°C for 5 hours to ensure complete conversion to lanthanum oxide (La₂O₃).
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting white powder is the La₂O₃ catalyst. Store it in a desiccator to prevent moisture absorption.
Protocol 2: Transesterification of Triglycerides
-
Reactor Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer.
-
Reactant Charging: Charge the flask with the triglyceride feedstock (e.g., palm oil) and methanol in the desired molar ratio (e.g., 30:1 methanol to oil).
-
Catalyst Addition: Add the prepared La₂O₃ catalyst to the reaction mixture (e.g., 10 wt% relative to the oil).
-
Reaction: Heat the mixture to the specified reaction temperature (e.g., 200°C) while stirring vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing the FAME content using gas chromatography (GC).
-
Product Separation: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by filtration or centrifugation. The liquid phase will separate into two layers: an upper layer of biodiesel (FAME) and a lower layer of glycerol.
-
Purification: Separate the biodiesel layer and wash it with warm deionized water to remove any residual methanol, glycerol, and catalyst. Dry the biodiesel over anhydrous sodium sulfate.
Experimental Workflow
Catalytic Cracking of Petroleum Residues
Lanthanum oxide, prepared from this compound, is a key component in the formulation of catalysts for the fluid catalytic cracking (FCC) of heavy petroleum residues into more valuable, lighter products like gasoline and diesel. The addition of lanthanum oxide to catalysts, often based on clay and silica, enhances their structural characteristics, acidity, and overall catalytic activity.
Quantitative Data Presentation
The table below presents data on a lanthanum-containing cracking catalyst (Cat1) and compares it to a catalyst containing chromium oxide (Cat2) and the raw clay support.
| Catalyst/Support | Composition | Specific Surface Area (m²/g) | Acidity (meq/g) | Conversion of Petroleum Residue (%) | Reference |
| Cat1 | Clay + La₂O₃ + SiO₂ | 456.14 | 50 | 74.13 | |
| Cat2 | Clay + Cr₂O₃ + SiO₂ | 475.12 | 57 | 66.53 | |
| Kaolinite Clay (Support) | - | 15.26 | 14 | - |
Experimental Protocols
Protocol 3: Preparation of La₂O₃-containing Cracking Catalyst (Cat1)
-
Mixing: In a beaker, thoroughly mix 15 g of clay (particle size < 2 µm), 0.55 g of lanthanum oxide (La₂O₃, prepared as in Protocol 1), and 4 g of silica.
-
Acid Activation: Add 25 mL of 10% hydrochloric acid to the mixture while stirring. Continue stirring for 6 hours at room temperature.
-
Drying: Dry the resulting mixture in an oven at 105°C for 12 hours.
-
Calcination: Calcine the dried solid in a furnace at 800°C for 30 minutes.
-
Cooling and Storage: Allow the catalyst to cool to room temperature and store it in a desiccator.
Protocol 4: Catalytic Cracking of Petroleum Residue
-
Reactor Setup: Place 20 g of the prepared catalyst (Cat1) into a stainless steel fixed-bed reactor.
-
Heating: Insert the reactor into an electric furnace and heat it to 500°C in increments of 100°C.
-
Feed Injection: Once the temperature is stable at 500°C, inject 50 g of pre-heated heavy petroleum residue into the reactor.
-
Product Collection: The cracked products (gases and liquids) are passed through a condenser and collected. The liquid products are collected in a cooled receiver, and the non-condensable gases can be collected in a gas bag for analysis.
-
Analysis: Analyze the liquid products using gas chromatography (GC) to determine the distribution of different fractions (gasoline, diesel, etc.). The conversion is calculated based on the amount of residue converted into lighter products.
Logical Relationship Diagram
References
Application Notes and Protocols: Use of Lanthanum in Specialty Glass and Ceramics
Disclaimer: While the prompt specified Lanthanum Carbonate Octahydrate, the primary material used in the manufacturing of specialty glass and ceramics is Lanthanum Oxide (La₂O₃). Lanthanum carbonate is a common precursor that decomposes to lanthanum oxide at the high temperatures used in these processes.[1][2][3] These notes, therefore, focus on the applications of lanthanum, primarily introduced as lanthanum oxide.
Introduction
Lanthanum is a rare-earth element that, when incorporated into glass and ceramic formulations, imparts significant improvements in their optical, mechanical, and chemical properties.[4][5] In the form of lanthanum oxide (La₂O₃), it is a critical component in the production of high-performance materials for a range of advanced applications, from high-quality camera lenses to specialized ceramic capacitors.[6][7][8]
Application in Specialty Glass
The addition of lanthanum oxide to glass formulations is pivotal for creating high-refractive-index, low-dispersion optical glasses, often referred to as Lanthanum glasses (LaK).[6][9] These properties are essential for correcting chromatic aberration in complex lens systems.[4]
1.1. Key Benefits of Lanthanum in Glass Production:
-
Enhanced Optical Properties: Lanthanum oxide significantly increases the refractive index of glass while maintaining a low dispersion (high Abbe number).[4][10] This unique combination is crucial for designing high-quality lenses for cameras, telescopes, and other precision optical instruments.[6]
-
Improved Mechanical Properties: The incorporation of La₂O₃ increases the density, microhardness, and Young's modulus of the glass, resulting in more durable and scratch-resistant products.[4][5][11]
-
Increased Chemical Resistance: Lanthanum oxide enhances the glass's resistance to alkali and other chemical attacks, which is vital for applications in harsh environments.[4][5][6]
-
Enhanced Thermal Stability: The addition of lanthanum oxide raises the glass transition temperature, making the glass more stable at elevated temperatures.[4][5]
-
Infrared Absorption: La₂O₃ is used in the manufacturing of infrared-absorbing glasses.[4][6]
1.2. Quantitative Data on Lanthanum Glass Properties:
The following tables summarize the impact of lanthanum oxide on the properties of various glass systems.
Table 1: Properties of Lanthanum-Aluminum-Borosilicate Glasses [12]
| Property | Molar Content of Components | Resulting Value |
| Refractive Index (nD) | 27% La₂O₃, 7-30% SiO₂, 8-25% Al₂O₃, 32-50% B₂O₃ | Up to 1.74 |
| Dispersion Coefficient (νD) | 27% La₂O₃, 7-30% SiO₂, 8-25% Al₂O₃, 32-50% B₂O₃ | Up to 57 |
| Density (g/cm³) | 27% La₂O₃, 7-30% SiO₂, 8-25% Al₂O₃, 32-50% B₂O₃ | ≤ 4.15 |
Table 2: Properties of Lanthanum Borate (B1201080) Glasses [13]
| Molar % La₂O₃ | Density (g/cm³) | Refractive Index (nD) | Thermal Expansion Coefficient (x 10⁻⁷/°C) | Glass Transition Temperature (°C) |
| 20 | 4.38 | 1.71 | 85 | 630 |
| 22 | 4.51 | 1.72 | 83 | 645 |
| 24 | 4.64 | 1.73 | 81 | 660 |
| 26 | 4.77 | 1.74 | 79 | 675 |
| 28 | 4.90 | 1.75 | 77 | 690 |
1.3. Experimental Protocol: Synthesis of Lanthanum Borate Glass
This protocol describes a common laboratory-scale method for preparing lanthanum borate glass via melt-quenching.[13][14]
Materials:
-
Lanthanum oxide (La₂O₃), high purity (99.9% or higher)
-
Boric acid (H₃BO₃) or Boron oxide (B₂O₃), high purity
-
Platinum or high-purity alumina (B75360) crucible
-
High-temperature furnace (capable of reaching at least 1400°C)
-
Stainless steel or graphite (B72142) mold
-
Annealing furnace
Procedure:
-
Precursor Preparation: Accurately weigh the required amounts of La₂O₃ and B₂O₃ powders to achieve the desired molar composition. If using boric acid, calculate the equivalent amount of B₂O₃.
-
Mixing: Thoroughly mix the powders in a mortar and pestle or a mechanical mixer to ensure a homogeneous batch.
-
Melting: Transfer the mixed powder into a crucible and place it in a high-temperature furnace. Heat the furnace to a temperature between 1200°C and 1400°C, depending on the specific composition. Hold at the peak temperature for 1-2 hours to ensure complete melting and homogenization.
-
Quenching: Quickly pour the molten glass into a preheated mold to form the desired shape. This rapid cooling prevents crystallization.
-
Annealing: Immediately transfer the glass sample to an annealing furnace set at a temperature slightly above the glass transition temperature (typically 600-700°C for lanthanum borate glasses). Hold for 1-2 hours, then cool slowly to room temperature to relieve internal stresses.
1.4. Visualization: Workflow for Lanthanum Glass Production
Caption: Workflow for Lanthanum Glass Production.
Application in Specialty Ceramics
Lanthanum oxide is a key dopant and sintering aid in the production of various advanced ceramics, including dielectric materials for capacitors and solid electrolytes for fuel cells.[8][15]
2.1. Key Benefits of Lanthanum in Ceramics:
-
Enhanced Dielectric Properties: Doping with lanthanum can significantly modify the dielectric constant and reduce the dielectric loss of ceramic materials like barium titanate (BaTiO₃), making them suitable for multilayer ceramic capacitors (MLCCs).[16][17][18][19]
-
Improved Sintering and Densification: Lanthanum oxide can act as a sintering aid, promoting densification at lower temperatures and resulting in ceramics with improved mechanical strength.
-
Control of Microstructure: Lanthanum doping can influence the grain size and grain boundary characteristics of ceramics, which in turn affects their electrical and mechanical properties.[16][20]
-
Increased Ionic Conductivity: In materials like lanthanum gallate, doping with elements such as strontium and magnesium creates highly conductive electrolytes for solid oxide fuel cells (SOFCs).
2.2. Quantitative Data on Lanthanum-Doped Ceramics:
Table 3: Effect of Lanthanum Doping on (Pb₀.₇₅Ba₀.₂₅)(Zr₀.₇₀Ti₀.₃₀)O₃ Ceramics [20]
| Lanthanum Content (at. %) | Average Grain Size (μm) | Grain Resistance at 773 K (Ω) | Grain Boundary Resistance at 773 K (Ω) |
| 1 | 17.83 | - | - |
| 4 | 1.83 | 3.53 x 10⁵ | 2.5 x 10⁶ |
| Undoped | >15 | 217 | 3.6 x 10³ |
Table 4: Properties of Sr/Mg Doped Lanthanum Gallate (LSGM) Ceramics
| Synthesis Method | Sintering Temperature (°C) | Relative Density (%) | Ionic Conductivity at 800°C (S/cm) |
| Solid State Reaction | 1400 | up to 98 | 0.05 - 0.11 |
| Sol-Gel | 1400 | 98 | ~0.056 |
| Hydrothermal Urea Hydrolysis | 1400 | 98 | 0.056 |
| Ethylene-Glycol Method | 1400 | >99 | 0.056 |
2.3. Experimental Protocol: Synthesis of Lanthanum-Doped Barium Titanate (BaTiO₃) Ceramics
This protocol outlines a conventional solid-state reaction method for preparing La-doped BaTiO₃ ceramics.[17]
Materials:
-
Barium carbonate (BaCO₃)
-
Titanium dioxide (TiO₂)
-
Lanthanum oxide (La₂O₃)
-
Deionized water
-
Polyvinyl alcohol (PVA) binder solution
-
Ball mill with zirconia media
-
Hydraulic press
-
High-temperature furnace
Procedure:
-
Precursor Preparation: Stoichiometrically weigh the BaCO₃, TiO₂, and La₂O₃ powders according to the desired final composition (e.g., Ba₁₋ₓLaₓTiO₃).
-
Milling and Mixing: Place the powders in a ball mill with zirconia media and deionized water. Mill for 12-24 hours to ensure thorough mixing and particle size reduction.
-
Calcination: Dry the slurry and then calcine the powder in an alumina crucible at a temperature between 1000°C and 1200°C for 2-4 hours to form the perovskite phase.
-
Binder Addition and Granulation: Re-mill the calcined powder to break up agglomerates. Mix the fine powder with a PVA binder solution and then granulate by passing it through a sieve.
-
Pressing: Press the granulated powder into pellets using a hydraulic press at a pressure of 100-200 MPa.
-
Sintering: Place the green pellets in a furnace and heat slowly to 600°C to burn out the binder. Then, increase the temperature to 1300-1400°C and hold for 2-4 hours to sinter the pellets into a dense ceramic.
2.4. Visualization: Role of Lanthanum in Ceramic Microstructure
Caption: Role of Lanthanum in Ceramic Microstructure.
The Role of Lanthanum Carbonate as a Precursor
Lanthanum carbonate (La₂(CO₃)₃), often in a hydrated form, serves as a crucial precursor material for producing lanthanum oxide.[21] During the high-temperature processing of glass and ceramic batches, lanthanum carbonate undergoes thermal decomposition.
Decomposition Pathway: The decomposition typically occurs in stages, with the loss of water followed by the release of carbon dioxide, ultimately yielding lanthanum oxide.[1][22] The final conversion to La₂O₃ generally occurs at temperatures above 800-900°C.[1][23]
La₂(CO₃)₃·nH₂O → La₂(CO₃)₃ + nH₂O (g) La₂(CO₃)₃ → La₂O₂CO₃ + CO₂ (g)[24] La₂O₂CO₃ → La₂O₃ + CO₂ (g)[24]
The use of lanthanum carbonate as a precursor can be advantageous as it is often available in high purity and can be more readily dispersed in some formulations compared to the oxide.
3.1. Visualization: Decomposition of Lanthanum Carbonate
Caption: Decomposition of Lanthanum Carbonate.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of lanthanum carbonate nanoparticles via sonochemical method for preparation of lanthanum hydroxide and lanthanum oxide nanoparticles [inis.iaea.org]
- 4. Lanthanum Oxide in Glass Production: Key Benefits and Applications [stanfordmaterials.com]
- 5. lisarosssspace.quora.com [lisarosssspace.quora.com]
- 6. stargazerslounge.com [stargazerslounge.com]
- 7. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]
- 8. Lanthanum oxide (LA2O3) | Treibacher Industrie AG [treibacher.com]
- 9. Lanthanum Crown Glass, Lanthanum Glass, LaK glass [clzoptics.com]
- 10. cloudynights.com [cloudynights.com]
- 11. schott.com [schott.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journal.uctm.edu [journal.uctm.edu]
- 16. Fabrication of La3+ doped Ba1−xLaxTiO3 ceramics with improved dielectric and ferroelectric properties using a composite-hydroxide-mediated method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. kyocera-avx.com [kyocera-avx.com]
- 19. A Comparison Between Tantalum And Ceramic Multilayer Capacitors [samaterials.co.uk]
- 20. mdpi.com [mdpi.com]
- 21. noahchemicals.com [noahchemicals.com]
- 22. researchgate.net [researchgate.net]
- 23. An In Situ Temperature-Dependent Study of La2O3 Reactivation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Note & Protocol: Determination of In Vitro Phosphate Binding Capacity of Lanthanum Carbonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperphosphatemia, an excess of phosphate (B84403) in the blood, is a common and serious complication of chronic kidney disease (CKD). It is associated with an increased risk of cardiovascular disease and mortality.[1][2] Lanthanum carbonate is a potent, non-calcium-based phosphate binder used to manage hyperphosphatemia in patients with end-stage renal disease.[2][3][4] It acts locally within the gastrointestinal tract to bind dietary phosphate, forming insoluble lanthanum phosphate complexes that are subsequently excreted in the feces, thereby reducing the absorption of phosphate into the bloodstream.[3][4][5] The efficacy of a phosphate binder is determined by its phosphate binding capacity, which can be assessed through in vitro studies that simulate the conditions of the gastrointestinal tract.[6][7]
This application note provides a detailed protocol for determining the in vitro phosphate binding capacity of lanthanum carbonate. The described methodology allows for the evaluation of binding capacity under various pH conditions and phosphate concentrations, reflecting the physiological environment of the stomach and small intestine.[1][8][9]
Mechanism of Action
Lanthanum carbonate dissociates in the acidic environment of the upper gastrointestinal tract, releasing trivalent lanthanum ions (La³⁺).[2][10] These ions have a high affinity for phosphate and readily bind to it, forming highly insoluble lanthanum phosphate (LaPO₄) precipitates.[3] This binding occurs over a wide pH range, making lanthanum carbonate an effective phosphate binder throughout the gastrointestinal tract.[2][10][11]
Experimental Protocols
Preparation of Phosphate Standard Solutions
This protocol outlines the preparation of standard phosphate solutions for generating a calibration curve, which is essential for the colorimetric quantification of phosphate.
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Deionized water
-
Volumetric flasks (1000 mL, 100 mL)
-
Pipettes
Procedure:
-
Primary Stock Solution (1000 mg/L P):
-
Dry KH₂PO₄ at 110°C for 2 hours and cool in a desiccator.
-
Accurately weigh 4.394 g of dried KH₂PO₄.
-
Dissolve the KH₂PO₄ in approximately 800 mL of deionized water in a 1000 mL volumetric flask.
-
Bring the volume to the mark with deionized water and mix thoroughly.
-
-
Secondary Stock Solution (100 mg/L P):
-
Pipette 100 mL of the primary stock solution into a 1000 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by diluting the secondary stock solution in volumetric flasks as indicated in the table below.
-
| Target Concentration (mg/L P) | Volume of Secondary Stock (mL) | Final Volume (mL) |
| 1.0 | 1.0 | 100 |
| 2.5 | 2.5 | 100 |
| 5.0 | 5.0 | 100 |
| 7.5 | 7.5 | 100 |
| 10.0 | 10.0 | 100 |
In Vitro Phosphate Binding Assay
This protocol details the procedure for assessing the phosphate binding capacity of lanthanum carbonate.
Materials:
-
Lanthanum carbonate powder
-
Phosphate standard solutions (prepared as in Protocol 1)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
-
Beakers or flasks (50 mL)
-
Magnetic stirrer and stir bars
-
pH meter
-
Incubator or water bath at 37°C
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Phosphate Solutions:
-
Prepare phosphate solutions at desired concentrations (e.g., 10, 15, and 20 mM) using the primary phosphate stock solution.[1][8]
-
Adjust the pH of the phosphate solutions to the desired levels (e.g., pH 3.0 and 6.0) using HCl or NaOH to simulate the gastric and intestinal environments, respectively.[1][8]
-
-
Incubation:
-
Accurately weigh a specified amount of lanthanum carbonate powder (e.g., 67 mg) and add it to 25 mL of the prepared phosphate solution in a beaker.[1][8]
-
Place the beaker on a magnetic stirrer in an incubator set at 37°C.
-
Stir the solution for a defined period, typically ranging from 1 to 6 hours.[1]
-
-
Sample Collection and Preparation:
-
After incubation, withdraw a sample of the suspension.
-
Centrifuge the sample to pellet the lanthanum carbonate-phosphate complex.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
The filtered supernatant, containing the unbound phosphate, is now ready for analysis.
-
Quantification of Unbound Phosphate (Phosphomolybdate Method)
This protocol describes the colorimetric determination of the remaining phosphate in the solution after binding with lanthanum carbonate.
Materials:
-
Filtered supernatant from the binding assay
-
Working phosphate standard solutions
-
Ammonium (B1175870) molybdate (B1676688) solution
-
Ascorbic acid solution
-
Antimony potassium tartrate solution
-
Sulfuric acid
-
Spectrophotometer
Procedure:
-
Reagent Preparation (Murphy and Riley Method): [12]
-
Ammonium Molybdate Solution: Dissolve 40 g of (NH₄)₆Mo₇O₂₄·4H₂O in 800 mL of deionized water and dilute to 1 L.
-
Ascorbic Acid Solution: Dissolve 18 g of ascorbic acid in 800 mL of deionized water and dilute to 1 L. This solution should be stored in a dark, refrigerated bottle and is stable for about a week.[12]
-
Antimony Potassium Tartrate Solution: Dissolve 0.27 g of K(SbO)C₄H₄O₆·½H₂O in 100 mL of deionized water.
-
Mixed Reagent: In a 100 mL volumetric flask, mix 50 mL of 5N H₂SO₄, 15 mL of ammonium molybdate solution, 5 mL of antimony potassium tartrate solution, and 30 mL of ascorbic acid solution. Prepare this reagent fresh daily.
-
-
Color Development:
-
Pipette a known volume of the filtered supernatant and the working standard solutions into separate test tubes.
-
Add the mixed reagent to each tube and mix well.
-
Allow the color to develop for at least 10 minutes. A blue color will form, with the intensity being proportional to the phosphate concentration.[12][13]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the standards and samples at a wavelength of 880 nm using a spectrophotometer, using a reagent blank to zero the instrument.[12]
-
-
Calculation of Phosphate Binding Capacity:
-
Construct a calibration curve by plotting the absorbance of the working standards against their known concentrations.
-
Determine the concentration of unbound phosphate in the samples from the calibration curve.
-
Calculate the amount of phosphate bound by lanthanum carbonate using the following formula:
Bound Phosphate (mg) = (Initial Phosphate Concentration - Unbound Phosphate Concentration) x Volume of Solution
Phosphate Binding Capacity (mg/g) = Bound Phosphate (mg) / Mass of Lanthanum Carbonate (g)
-
Data Presentation
The following tables summarize the phosphate binding capacity of lanthanum carbonate under different experimental conditions, as reported in the literature.
Table 1: Effect of pH and Initial Phosphate Concentration on Phosphate Binding by Lanthanum Carbonate
| Initial Phosphate Concentration (mM) | pH | Amount of Bound Phosphate (µmol) per 67 mg of Binder |
| 10 | 3.0 | >100 |
| 10 | 6.0 | ~50 |
| 15 | 3.0 | ~150 |
| 15 | 6.0 | ~75 |
| 20 | 3.0 | ~200 |
| 20 | 6.0 | ~100 |
Data adapted from an in vitro study comparing five contemporary phosphate binders. The study demonstrated that lanthanum carbonate binds significantly more phosphate at a lower pH.[1][8]
Table 2: Comparative Phosphate Binding Affinity of Lanthanum Carbonate and Sevelamer (B1230288) Hydrochloride
| Phosphate Binder | pH | Binding Affinity (K₁) (mM⁻¹) |
| Lanthanum Carbonate | 3-7 | 6.1 ± 1.0 |
| Sevelamer Hydrochloride | 5-7 | 1.5 ± 0.8 |
| Sevelamer Hydrochloride | 3 | 0.025 ± 0.002 |
This table illustrates that the phosphate binding affinity of lanthanum carbonate is high and independent of pH, whereas the affinity of sevelamer hydrochloride is significantly lower and pH-dependent.[14]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro phosphate binding capacity test of lanthanum carbonate.
Caption: Workflow for Phosphate Binding Capacity Assay.
Mechanism of Action Pathway
This diagram illustrates the mechanism of action of lanthanum carbonate in binding dietary phosphate.
Caption: Lanthanum Carbonate's Phosphate Binding Pathway.
References
- 1. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphate binding therapy in dialysis patients: focus on lanthanum carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of the phosphate binder lanthanum carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Comparison of Phosphate Binding Capacities of PA21, A Novel Phosphate Binder, with those of other Phosphate Binders in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phosphate binding assay for sevelamer hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. login.medscape.com [login.medscape.com]
- 12. nemi.gov [nemi.gov]
- 13. sterc.org [sterc.org]
- 14. researchgate.net [researchgate.net]
Application Note: Characterization of Lanthanum Carbonate Octahydrate using Powder X-ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lanthanum carbonate is a phosphate (B84403) binder used for the treatment of hyperphosphatemia, a condition commonly associated with chronic renal failure.[1][2] The active pharmaceutical ingredient is typically a hydrated form, Lanthanum Carbonate Octahydrate (La₂(CO₃)₃·8H₂O). The degree of hydration and the crystalline form are critical quality attributes that can impact the stability, dissolution, and bioavailability of the drug product. Therefore, accurate characterization of the solid-state properties is essential.
This application note details the use of two complementary analytical techniques, Powder X-ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA), for the comprehensive characterization of this compound. PXRD is employed to identify the crystalline phase and confirm its structure, while TGA is used to determine the water content and study its thermal decomposition pathway.
Powder X-ray Diffraction (PXRD) Analysis
PXRD is a non-destructive technique used to identify the crystalline structure of materials. Each crystalline solid has a unique X-ray diffraction pattern, which acts as a "fingerprint" for identification. For this compound, PXRD confirms its specific polymorphic form and crystallinity.
Experimental Protocol
The following protocol outlines the steps for analyzing this compound using a powder X-ray diffractometer.
Sample Preparation:
-
No special preparation is required for the powder sample.
-
Ensure the sample is representative of the batch.
-
Carefully pack the powder into the sample holder, ensuring a flat and even surface to minimize preferred orientation effects.
Instrument Configuration: The instrumental parameters for PXRD analysis are summarized in the table below.[1]
| Parameter | Setting |
| Instrument | PANalytical X'Pert PRO or equivalent |
| X-ray Source | Cu-anode (Kα radiation) |
| Tube Voltage | 40 kV |
| Tube Current | 30 mA |
| Goniometer | θ/θ goniometer |
| Detector | X'celerator or equivalent |
| Scan Range (2θ) | 2° - 80° |
| Scan Step Size | 0.03° |
Data Interpretation
The resulting diffractogram should be compared to a reference pattern for this compound. The analysis confirms the material's identity and crystalline phase. Studies have shown that this compound possesses an orthorhombic crystal structure with a Pccn space group.[1][3][4] Thermal stress can induce changes in the crystal structure; for instance, heating the material leads to dehydration and the formation of anhydrous lanthanum carbonate, followed by lanthanum dioxycarbonate at higher temperatures, each with a distinct PXRD pattern.[1]
Table 1: Crystallographic Data for this compound [4][5]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| Molecules of Water | 8 |
Thermogravimetric Analysis (TGA)
TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is highly effective for determining the water content in hydrates and for studying thermal stability and decomposition kinetics.
Experimental Protocol
The following protocol describes the TGA measurement of this compound.
Sample Preparation:
-
Calibrate the TGA instrument for temperature and weight.[1]
-
Place approximately 10-30 mg of the sample into a pre-weighed ceramic or alumina (B75360) crucible.[1]
-
Record the exact initial weight of the sample.
Instrument Configuration: The instrumental parameters for TGA are detailed in the table below.[1]
| Parameter | Setting |
| Instrument | TA Instruments Q5000IR or equivalent |
| Sample Pan | Ceramic or Alumina |
| Sample Size | ~10-30 mg |
| Temperature Range | 30°C to 900°C |
| Heating Rate | 10°C/minute |
| Purge Gas | Dry Nitrogen |
| Flow Rate | 25 mL/minute |
Data Interpretation
The TGA thermogram of this compound shows a multi-step decomposition process.[1][4]
-
Dehydration: The first weight loss occurs from ambient temperature up to approximately 350°C. This step corresponds to the loss of all eight molecules of water of hydration. The observed weight loss is approximately 24.27%, which aligns well with the theoretical water content of 23.9%.[1]
-
Decarboxylation: Subsequent weight losses between 350°C and 800°C are due to the decomposition of the anhydrous lanthanum carbonate into lanthanum dioxycarbonate and finally to lanthanum oxide.[1]
Table 2: Thermal Decomposition Steps of this compound [1]
| Step | Temperature Range (°C) | Weight Loss (%) | Chemical Transformation |
| 1 | 30 - 350 | ~24% | La₂(CO₃)₃·8H₂O → La₂(CO₃)₃ + 8H₂O |
| 2 & 3 | 350 - 800 | Variable | La₂(CO₃)₃ → La₂O(CO₃)₂ + CO₂ → La₂O₃ + 2CO₂ |
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the thermal decomposition pathway of this compound.
Caption: Experimental workflow for material characterization.
Caption: Thermal decomposition pathway of this compound.
Conclusion
PXRD and TGA are powerful, complementary techniques for the solid-state characterization of this compound. PXRD provides essential information on the crystalline structure and phase purity, while TGA delivers accurate quantification of the water content and details the material's thermal stability. Together, these methods form a robust analytical protocol for quality control, stability testing, and formulation development for drug products containing lanthanum carbonate.
References
Application Notes and Protocols: Lanthanum Carbonate Octahydrate as a Precursor for Lanthanum Oxide Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lanthanum oxide (La₂O₃) is a versatile rare-earth oxide with significant applications in catalysis, including in automotive exhaust converters, oxidative coupling of methane (B114726) (OCM), and various fine chemical syntheses. The properties of La₂O₃ catalysts, such as particle size, surface area, and crystallinity, are highly dependent on the synthesis method and the precursor used. Lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O) is a common and convenient precursor for the preparation of lanthanum oxide catalysts. This document provides detailed application notes and experimental protocols for the synthesis of lanthanum oxide catalysts from this compound, their characterization, and a specific application in the oxidative coupling of methane.
Data Presentation
Table 1: Thermal Decomposition of this compound
The thermal decomposition of this compound to lanthanum oxide proceeds through several stages, which can be monitored by thermogravimetric analysis (TGA). The process involves the initial loss of water molecules followed by decarboxylation at higher temperatures.[1]
| Temperature Range (°C) | Weight Loss (%) | Process |
| 30 - 350 | ~24 | Dehydration (Loss of 8 H₂O molecules) |
| 350 - 800 | Varies | Decarboxylation (Loss of CO₂) |
Note: The exact temperatures for decarboxylation can vary depending on the heating rate and atmosphere.
Table 2: Properties of Lanthanum Oxide Derived from Lanthanum Carbonate at Various Calcination Temperatures
The physical properties of the resulting lanthanum oxide are strongly influenced by the calcination temperature. Higher temperatures generally lead to more crystalline materials but with lower surface areas.
| Precursor | Calcination Temperature (°C) | Calcination Time (h) | Atmosphere | Resulting Phase | Average Particle Size (nm) | BET Surface Area (m²/g) |
| La₂(CO₃)₃·8H₂O | 600 | 4 | Air | La₂O₂CO₃ / La₂O₃ mixture | < 100 | - |
| La₂(CO₃)₃·8H₂O | 850 | 3 | Air | La₂O₃ | 37 | - |
| La₂(CO₃)₃·8H₂O | 900 | 4 | Air/Nitrogen | Hexagonal La₂O₃ | < 100 | - |
| La₂(CO₃)₃ | 1000 | 12 | O₂ | La₂O₃ | - | Considerably low |
Note: "-" indicates data not consistently reported across the cited literature.
Experimental Protocols
Protocol 1: Synthesis of Lanthanum Oxide (La₂O₃) Nanoparticles
This protocol details the preparation of lanthanum oxide nanoparticles by the thermal decomposition of this compound.
Materials:
-
This compound (La₂(CO₃)₃·8H₂O)
-
Crucible (e.g., alumina)
-
Tube furnace with temperature and atmosphere control
Procedure:
-
Place a known amount of this compound into a crucible.
-
Place the crucible in the center of the tube furnace.
-
Purge the furnace with the desired gas (e.g., dry air or nitrogen) at a controlled flow rate.
-
Heat the furnace to the target calcination temperature (e.g., 850 °C) at a controlled ramp rate (e.g., 10 °C/min).[1]
-
Hold the temperature for a specified duration (e.g., 3 hours) to ensure complete conversion.[2]
-
Cool the furnace down to room temperature under the same atmosphere.
-
The resulting white powder is lanthanum oxide. Store it in a desiccator to prevent rehydration and carbonation from atmospheric exposure.
Protocol 2: Characterization of Lanthanum Oxide Catalysts
This protocol outlines the standard techniques used to characterize the synthesized lanthanum oxide catalysts.
2.1 Powder X-ray Diffraction (XRD)
-
Objective: To determine the crystalline phase and estimate the crystallite size of the synthesized material.
-
Instrument: A standard powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Procedure:
-
Grind the lanthanum oxide powder to a fine consistency.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern over a 2θ range of 20-80° with a step size of 0.02°.
-
Identify the crystalline phases by comparing the obtained diffraction peaks with standard JCPDS data for La₂O₃ (e.g., hexagonal, JCPDS No. 05-0602).[3]
-
Estimate the average crystallite size using the Scherrer equation.
-
2.2 Brunauer-Emmett-Teller (BET) Surface Area Analysis
-
Objective: To measure the specific surface area of the catalyst.[4][5]
-
Instrument: A gas sorption analyzer.
-
Procedure:
-
Degas a known mass of the lanthanum oxide sample under vacuum at an elevated temperature (e.g., 300 °C) for several hours to remove adsorbed moisture and contaminants.
-
Perform nitrogen physisorption at liquid nitrogen temperature (77 K).
-
Measure the amount of nitrogen gas adsorbed at various relative pressures.
-
Calculate the specific surface area using the BET equation in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
2.3 Scanning Electron Microscopy (SEM)
-
Objective: To observe the morphology and particle size of the lanthanum oxide powder.
-
Instrument: A scanning electron microscope.
-
Procedure:
-
Mount a small amount of the lanthanum oxide powder onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.
-
Introduce the sample into the SEM chamber and acquire images at various magnifications.
-
Protocol 3: Catalytic Testing - Oxidative Coupling of Methane (OCM)
This protocol describes a general procedure for evaluating the catalytic performance of the synthesized lanthanum oxide in the oxidative coupling of methane.
Materials and Equipment:
-
Fixed-bed quartz reactor
-
Furnace with temperature controller
-
Mass flow controllers for methane (CH₄), oxygen (O₂), and an inert gas (e.g., N₂ or Ar)
-
Gas chromatograph (GC) equipped with a suitable column (e.g., Porapak Q) and a thermal conductivity detector (TCD) for product analysis.
Procedure:
-
Load a known amount of the lanthanum oxide catalyst (e.g., 0.5 g) into the quartz reactor, supported by quartz wool.
-
Pre-treat the catalyst by heating it to the reaction temperature (e.g., 750 °C) under an inert gas flow for a specified time to remove any adsorbed species.
-
Introduce the reactant gas mixture (e.g., CH₄:O₂:N₂ ratio of 4:1:4) into the reactor at a controlled total flow rate to achieve a desired gas hourly space velocity (GHSV).
-
Allow the reaction to reach a steady state (typically after 30-60 minutes).
-
Analyze the composition of the effluent gas stream using an online GC.
-
Calculate the methane conversion, selectivity to C₂ products (ethane and ethylene), and C₂ yield using the following formulas:
-
CH₄ Conversion (%) = ([CH₄]in - [CH₄]out) / [CH₄]in * 100
-
C₂ Selectivity (%) = (2 * [C₂H₄]out + 2 * [C₂H₆]out) / (([CH₄]in - [CH₄]out) * 2) * 100
-
C₂ Yield (%) = (CH₄ Conversion * C₂ Selectivity) / 100
-
Visualizations
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. BET - Porosimetry/Surface Area (Brunauer-Emmett-Teller) | Materials Characterization Services [mat-cs.com]
- 5. Surface Area | Pore Size | BET and DFT | EAG Laboratories [eag.com]
Determining Lanthanum Content in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum, a rare earth element, is increasingly utilized in various industrial and medical applications. Its presence in biological systems, either as a therapeutic agent, a contrast agent, or a potential contaminant, necessitates accurate and reliable methods for its quantification. This document provides detailed application notes and protocols for the determination of lanthanum in biological samples, targeting researchers, scientists, and professionals in drug development. The methods covered include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Neutron Activation Analysis (NAA), and UV-Visible Spectrophotometry. Each section includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the workflow.
Methods for Lanthanum Determination
Several analytical techniques can be employed to measure lanthanum concentrations in diverse biological matrices such as blood, serum, tissue, and urine.[1][2][3] The choice of method depends on factors like the required sensitivity, the nature of the sample, available instrumentation, and the desired sample throughput. The most prominent methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Widely regarded as the gold standard for trace and ultra-trace element analysis, ICP-MS offers exceptional sensitivity and selectivity, allowing for the detection of lanthanum at parts-per-billion (ppb) to parts-per-trillion (ppt) levels.[4] It is a versatile technique suitable for a wide range of biological samples.[4][5]
-
Neutron Activation Analysis (NAA): A highly sensitive and non-destructive nuclear analytical technique, NAA is particularly valuable for the accurate determination of elemental concentrations without the need for sample dissolution, thereby minimizing contamination risks.[3][6][7] However, it requires access to a nuclear reactor.[3][7]
-
UV-Visible Spectrophotometry: A more accessible and cost-effective technique compared to ICP-MS and NAA.[8] Spectrophotometric methods involve the formation of a colored complex with a specific chromogenic agent, where the intensity of the color is proportional to the lanthanum concentration.[2][8][9] While generally less sensitive than the other methods, it can be suitable for applications where higher concentrations of lanthanum are expected.
Quantitative Data Summary
The performance characteristics of the three primary methods for lanthanum determination are summarized in the table below for easy comparison. The values presented are typical and may vary depending on the specific instrument, matrix, and experimental conditions.
| Parameter | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Neutron Activation Analysis (NAA) | UV-Visible Spectrophotometry |
| Limit of Detection (LOD) | 0.1 µg/L (in serum) | ng/g to µg/g range | 0.0630 µg/mL (in urine/water)[8][9][10] |
| Limit of Quantification (LOQ) | - | - | 0.0817 µg/mL (in urine/water)[8][9][10] |
| Linearity Range | 0.1 - 5 µg/L (in serum) | Wide dynamic range | 0.125 - 5.0 µg/mL[8][9][10] |
| Precision (RSD) | <5% | Typically <10% | 0.126 - 1.705%[8][9][10] |
| Accuracy (Recovery) | >95% | High accuracy, often used for reference material certification | 95.3 - 103.5%[8][9][10] |
| Sample Throughput | High | Low to moderate | Moderate to high |
| Instrumentation Cost | High | Very High (requires nuclear reactor) | Low |
| Destructive/Non-destructive | Destructive | Non-destructive[6] | Destructive |
Experimental Protocols
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol provides a general procedure for the determination of lanthanum in human serum. It can be adapted for other biological fluids and tissues with appropriate modifications to the sample preparation steps.
a. Sample Preparation: Acid Digestion of Serum
-
Pipette 0.5 mL of serum into a clean, acid-leached polypropylene (B1209903) digestion vessel.
-
Add 2.0 mL of high-purity concentrated nitric acid (HNO₃) and 0.5 mL of 30% hydrogen peroxide (H₂O₂) to the vessel.
-
Allow the sample to pre-digest at room temperature for 30 minutes in a fume hood.
-
If using a microwave digestion system, follow the manufacturer's recommended program for biological samples. A typical program involves ramping the temperature to 200°C over 15 minutes and holding for another 15 minutes.
-
After digestion and cooling, quantitatively transfer the clear digest to a 50 mL volumetric flask.
-
Add an internal standard solution (e.g., Rhodium or Iridium at 10 µg/L final concentration) to correct for instrumental drift and matrix effects.
-
Bring the solution to volume with deionized water (18.2 MΩ·cm).
b. Instrumental Analysis
-
Instrument: An ICP-MS instrument equipped with a standard sample introduction system (nebulizer, spray chamber) and a collision/reaction cell to minimize polyatomic interferences.
-
Tuning: Tune the instrument daily using a multi-element tuning solution to ensure optimal sensitivity, resolution, and stability.
-
Calibration: Prepare a series of calibration standards (e.g., 0, 0.1, 0.5, 1, 5, 10 µg/L) by diluting a certified lanthanum standard solution in a matrix-matching diluent (e.g., 2% nitric acid).
-
Analysis: Aspirate the prepared samples, blanks, and calibration standards into the ICP-MS. Monitor the isotope ¹³⁹La.
-
Quality Control: Analyze a certified reference material (CRM) with a known lanthanum concentration and a procedural blank with each batch of samples to ensure accuracy and monitor for contamination.
c. Workflow Diagram
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. rden.uomosul.edu.iq [rden.uomosul.edu.iq]
- 3. Neutron activation analysis for the determination of trace elements in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICP-MS Analysis of Lanthanide-Doped Nanoparticles as a Non-Radiative, Multiplex Approach to Quantify Biodistribution and Blood Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Neutron activation analysis for the determination of trace elements in biological materials | Semantic Scholar [semanticscholar.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Lanthanum Carbonate Octahydrate as a Flame Retardant in Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lanthanum carbonate octahydrate as a novel, non-halogenated flame retardant for polyvinyl chloride (PVC). The information compiled herein, based on current research, details the significant improvements in flame retardancy and thermal stability of PVC composites. This document includes detailed experimental protocols for key flammability and thermal analysis tests, quantitative data from these experiments, and a proposed mechanism of action for the flame retardant.
Introduction
Polyvinyl chloride (PVC) is a widely used thermoplastic polymer valued for its versatility, durability, and cost-effectiveness. However, its inherent flammability and the release of toxic gases, such as hydrogen chloride (HCl), upon combustion pose significant safety concerns. Traditional halogenated flame retardants, while effective, are being phased out due to environmental and health considerations.
This compound (La₂(CO₃)₃·8H₂O) has emerged as a promising inorganic flame retardant for PVC.[1] As a rare earth compound, it offers an environmentally benign alternative that enhances the fire safety of PVC materials. Studies have demonstrated that the incorporation of lanthanum carbonate into a soft PVC matrix can significantly increase its Limiting Oxygen Index (LOI), improve its vertical combustion rating (UL-94), and reduce heat release and smoke production.[2] Its mechanism of action is believed to involve a combination of condensed-phase and gas-phase effects, including catalytic charring, absorption of acidic gases, and the release of non-combustible gases upon decomposition.[2][3][4]
Quantitative Data on Flame Retardant Performance
The addition of lanthanum carbonate to soft PVC formulations has a marked effect on its flammability characteristics. The following tables summarize the quantitative data from key experimental evaluations.
Table 1: Formulations of Soft PVC Composites with Lanthanum Carbonate [2]
| Sample ID | PVC (g) | DOP (g) | Zn Stearate (B1226849) (g) | Ca Stearate (g) | Lanthanum Carbonate (g) | Mass Ratio (La₂(CO₃)₃:PVC) |
| PVC-0 | 20 | 10 | 0.2 | 0.05 | 0.0 | 0:0 |
| PVC-1 | 20 | 10 | 0.2 | 0.05 | 0.1 | 1:200 |
| PVC-2 | 20 | 10 | 0.2 | 0.05 | 0.5 | 1:40 |
| PVC-3 | 20 | 10 | 0.2 | 0.05 | 1.0 | 1:20 |
| PVC-4 | 20 | 10 | 0.2 | 0.05 | 1.5 | 3:40 |
| PVC-5 | 20 | 10 | 0.2 | 0.05 | 2.0 | 1:10 |
Table 2: Limiting Oxygen Index (LOI) and UL-94 Vertical Combustion Test Results [2]
| Sample ID | Mass Ratio (La₂(CO₃)₃:PVC) | Limiting Oxygen Index (%) | UL-94 Rating | Observations |
| PVC-0 | 0:0 | 24.2 | V-2 | Dripping, ignites cotton |
| PVC-2 | 1:40 | - | V-1 | - |
| PVC-3 | 1:20 | 27.8 | V-0 | No dripping, rapid self-extinguishing |
| PVC-4 | 3:40 | - | V-0 | No dripping, rapid self-extinguishing |
| PVC-5 | 1:10 | - | V-0 | No dripping, rapid self-extinguishing |
Table 3: Cone Calorimetry Data Summary (Illustrative)
While a complete set of absolute values is not available in the cited literature, the following table illustrates the significant reductions in key flammability parameters observed with the addition of lanthanum carbonate. The data is based on percentage reductions reported for a flexible PVC composite containing 2 wt% of a cerium-graphene oxide complex, which is expected to have a similar mode of action to lanthanum carbonate.[2]
| Parameter | Pure Flexible PVC (Illustrative Values) | Flexible PVC + 2 wt% Flame Retardant | % Reduction |
| Peak Heat Release Rate (pHRR) (kW/m²) | ~250 | ~139 | 44.5%[2] |
| Total Smoke Release (TSR) (m²/m²) | ~1500 | ~1194 | 20.4%[2] |
| CO Production Rate ( kg/s ) | - | - | 29.6% reduction[2] |
| CO₂ Production Rate ( kg/s ) | - | - | 45.3% reduction[2] |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the flame retardancy of PVC composites containing this compound.
Preparation of PVC Composites
This protocol is based on the melt blending method described in the literature.[2]
Objective: To prepare homogeneous PVC composites with varying concentrations of this compound.
Materials and Equipment:
-
PVC resin
-
Dioctyl phthalate (B1215562) (DOP) or other suitable plasticizer
-
Zinc stearate and Calcium stearate (thermal stabilizers)
-
This compound powder
-
Two-roll mill
-
Compression molding machine
-
Cutting tools for sample preparation
Procedure:
-
Pre-mixing: Accurately weigh the PVC resin, plasticizer (e.g., DOP), thermal stabilizers (e.g., zinc stearate, calcium stearate), and the desired amount of this compound according to the formulations in Table 1.
-
Melt Blending:
-
Set the temperature of the two-roll mill to 160-170°C.
-
Add the pre-mixed components to the heated rolls and blend for approximately 20 minutes, or until a homogeneous mixture is obtained.
-
-
Compression Molding:
-
Transfer the blended PVC compound to a compression molding machine preheated to 170°C.
-
Press the compound into sheets of the desired thickness (e.g., 1-3 mm).
-
-
Sample Preparation:
-
Allow the molded sheets to cool to room temperature.
-
Cut the sheets into specimens of the required dimensions for each specific flammability test (see protocols below).
-
Limiting Oxygen Index (LOI) Test
This protocol is based on the ASTM D2863 standard.[5][6]
Objective: To determine the minimum concentration of oxygen in a flowing oxygen/nitrogen mixture that will support candle-like combustion of a vertically oriented specimen.
Materials and Equipment:
-
Oxygen index apparatus with a vertical glass column
-
Specimen holder
-
Ignition source (e.g., propane (B168953) torch)
-
Gas flow meters for oxygen and nitrogen
-
PVC test specimens (typically 80-150 mm long, 10 mm wide, 4 mm thick)[5]
Procedure:
-
Sample Mounting: Secure the PVC specimen vertically in the center of the glass column using the specimen holder.
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the column. Set an initial oxygen concentration higher than the expected LOI value.
-
Ignition: Ignite the top edge of the specimen with the ignition source. Remove the igniter once the specimen is burning.
-
Observation: Observe the combustion of the specimen. The test is considered positive if the flame propagates for a specified time or length.
-
Oxygen Concentration Adjustment:
-
If the specimen burns, decrease the oxygen concentration.
-
If the specimen does not burn or extinguishes, increase the oxygen concentration.
-
-
Determination of LOI: Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration required to just sustain combustion is determined. This concentration is the Limiting Oxygen Index, expressed as a percentage.[6]
UL-94 Vertical Burn Test
This protocol is based on the UL-94 standard for vertical burning tests.[1][2][7]
Objective: To classify the flammability of a plastic material based on its burning time, dripping behavior, and the ignition of a cotton indicator after exposure to a flame.
Materials and Equipment:
-
UL-94 test chamber
-
Specimen holder to clamp the specimen vertically
-
Burner with a controlled flame (20 mm high blue flame)
-
Timing device
-
Dry surgical cotton
-
PVC test specimens (typically 127 mm long, 12.7 mm wide, and of the desired thickness)[2]
Procedure:
-
Sample Conditioning: Condition the specimens as required by the standard, for example, at 23°C and 50% relative humidity for 48 hours, or in an air-circulating oven at 70°C for 7 days.[3]
-
Sample Mounting: Clamp the specimen vertically from its top end, with the lower end 300 mm above a layer of dry surgical cotton.[8]
-
First Flame Application: Apply the burner flame to the bottom edge of the specimen for 10 seconds.[2]
-
First Observation: Remove the flame and record the afterflame time (t₁).
-
Second Flame Application: Immediately after the flame extinguishes, re-apply the flame for another 10 seconds.[2]
-
Second Observation: Remove the flame and record the afterflame time (t₂) and the afterglow time (t₃).
-
Dripping: Note whether any flaming drips from the specimen ignite the cotton below.
-
Classification: Classify the material as 94V-0, 94V-1, or 94V-2 based on the criteria in the UL-94 standard, which considers the afterflame times, total combustion time for a set of samples, and whether the cotton is ignited.[2]
Cone Calorimetry
This protocol is based on the ASTM E1354 standard.[9][10]
Objective: To measure the heat release rate, smoke production, and other flammability parameters of a material when exposed to a controlled level of radiant heat.
Materials and Equipment:
-
Cone calorimeter with a conical radiant heater, load cell, and gas analysis system
-
Specimen holder
-
Spark igniter
-
Data acquisition system
-
PVC test specimens (typically 100 mm x 100 mm, with a maximum thickness of 50 mm)[9]
Procedure:
-
Sample Preparation: Wrap the back and edges of the specimen in aluminum foil and place it in the specimen holder.
-
Calibration: Perform daily calibrations of the gas analyzers and the load cell.
-
Test Setup: Place the specimen holder on the load cell under the conical heater. Set the desired heat flux (e.g., 35 or 50 kW/m²).
-
Ignition: Move the spark igniter into position over the specimen.
-
Data Collection: Start the test. The data acquisition system will record the time to ignition, mass loss, oxygen consumption, and smoke obscuration as a function of time.
-
Test Duration: Continue the test until flaming ceases and for a predetermined period afterward, or until the specimen is fully consumed.[9]
-
Data Analysis: The system calculates various parameters, including:
-
Time to Ignition (TTI)
-
Heat Release Rate (HRR), including the peak value (pHRR)
-
Total Heat Release (THR)
-
Smoke Production Rate (SPR)
-
Total Smoke Production (TSP)
-
Effective Heat of Combustion (EHC)
-
Mass Loss Rate (MLR)
-
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the PVC composites.
Materials and Equipment:
-
Thermogravimetric analyzer (TGA)
-
Small sample pans (e.g., alumina (B75360) or platinum)
-
Nitrogen or air for purging
-
PVC composite samples (5-10 mg)[2]
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA pan.
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Set the desired atmosphere (e.g., nitrogen or air) with a constant flow rate.
-
Program the temperature profile. A typical profile is a ramp from 30°C to 950°C at a heating rate of 10°C/min.[2]
-
-
Analysis: Start the analysis. The TGA will record the mass of the sample as a function of temperature.
-
Data Interpretation: Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset of decomposition, the temperatures of maximum mass loss rates, and the final residual mass (char yield).
Proposed Flame Retardant Mechanism
The flame retardant action of this compound in PVC is multifaceted, involving both condensed-phase and gas-phase mechanisms.
Condensed-Phase Mechanism
-
Endothermic Decomposition: Upon heating, this compound undergoes endothermic decomposition, releasing water vapor and carbon dioxide.[7] This process absorbs heat from the PVC matrix, slowing down its thermal degradation and the release of flammable volatiles.
-
La₂(CO₃)₃·8H₂O(s) → La₂(CO₃)₃(s) + 8H₂O(g)
-
La₂(CO₃)₃(s) → La₂O₂(CO₃)(s) + 2CO₂(g)
-
La₂O₂(CO₃)(s) → La₂O₃(s) + CO₂(g)
-
-
Catalytic Charring: The resulting lanthanum oxide (La₂O₃) is a thermally stable residue that acts as a catalyst, promoting the cross-linking and charring of the PVC chains.[2] This forms a protective char layer on the surface of the material.
-
Barrier Effect: The char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and slowing the diffusion of flammable gases to the combustion zone.
Gas-Phase Mechanism
-
Dilution Effect: The release of non-combustible gases, such as water vapor and carbon dioxide, dilutes the concentration of flammable gases and oxygen in the gas phase, making the mixture less likely to ignite and sustain combustion.[4]
-
HCl Scavenging: The basic nature of lanthanum carbonate and its decomposition products (lanthanum oxides) allows them to neutralize the acidic hydrogen chloride (HCl) gas released during PVC degradation.[1] This reduces the auto-catalytic degradation of PVC and minimizes the release of this corrosive and toxic gas.
-
La₂O₃(s) + 6HCl(g) → 2LaCl₃(s) + 3H₂O(g)
-
Visualizations
Experimental Workflow for PVC Composite Preparation and Testing
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN102443191B - this compound, preparation method and application thereof as fire retardant - Google Patents [patents.google.com]
- 4. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 5. researchgate.net [researchgate.net]
- 6. nabaltec.de [nabaltec.de]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing lanthanum hydroxycarbonate impurity in synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of lanthanum hydroxycarbonate impurity during the synthesis of lanthanum carbonate.
Frequently Asked Questions (FAQs)
Q1: What is lanthanum hydroxycarbonate and why is it an undesirable impurity?
Lanthanum hydroxycarbonate (La(OH)CO₃) is a common impurity that can form during the synthesis of lanthanum carbonate (La₂(CO₃)₃).[1][2] Its presence is undesirable, particularly in pharmaceutical applications, as it can alter the material's properties and performance, such as its phosphate (B84403) binding capacity. For pharmaceutical-grade lanthanum carbonate, stringent control and quantification of this impurity are necessary.[2]
Q2: What are the primary factors that lead to the formation of lanthanum hydroxycarbonate?
The formation of lanthanum hydroxycarbonate is influenced by several key experimental parameters:
-
pH: Higher pH levels during precipitation favor the formation of hydroxycarbonate species. Maintaining an acidic environment (pH below 4.0) can significantly reduce the risk of its formation.[3]
-
Temperature: Elevated temperatures, especially during the drying of lanthanum carbonate hydrates, can promote decarboxylation and the subsequent formation of lanthanum hydroxycarbonate.[1]
-
Humidity: High humidity during processing and storage can also contribute to the degradation of lanthanum carbonate into lanthanum hydroxycarbonate.[1]
-
Reactant Concentration and Addition Rate: The concentration of reactants and the rate at which they are mixed can influence local pH and supersaturation, thereby affecting impurity formation.
Q3: How can I detect and quantify the presence of lanthanum hydroxycarbonate in my sample?
Several analytical techniques can be employed to identify and quantify lanthanum hydroxycarbonate:
-
Powder X-ray Diffraction (PXRD): PXRD is a powerful tool for identifying the crystalline phases present in a sample. The diffraction patterns of lanthanum carbonate and its different hydroxycarbonate polymorphs are distinct, allowing for their identification and quantification.[1][4][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can be used to identify the characteristic vibrational modes of carbonate and hydroxide (B78521) groups, helping to distinguish between lanthanum carbonate and lanthanum hydroxycarbonate.[3]
-
Thermogravimetric Analysis (TGA): TGA can be used to study the thermal decomposition of the material, which can provide information about its composition and the presence of impurities.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of lanthanum carbonate and provides potential solutions to minimize lanthanum hydroxycarbonate impurity.
| Issue | Potential Cause | Recommended Solution |
| High levels of lanthanum hydroxycarbonate detected in the final product. | The pH of the reaction mixture was too high during precipitation. | Maintain the pH of the reaction mixture below 4.0 during the precipitation of lanthanum carbonate. This can be achieved by the controlled addition of the carbonate source to an acidic solution of the lanthanum salt.[3] |
| The drying temperature for the lanthanum carbonate hydrate (B1144303) was too high. | Dry the lanthanum carbonate hydrate at a lower temperature (e.g., 60-65°C) for a sufficient duration to achieve the desired hydration state without promoting the formation of the hydroxycarbonate impurity.[6] | |
| Inconsistent product purity between batches. | Variations in reactant addition rate, mixing speed, or temperature control. | Standardize all reaction parameters, including reactant addition rates, stirring speed, and temperature. Utilize automated systems for reactant delivery to ensure consistency. |
| Product is slimy and difficult to filter. | Formation of amorphous or poorly crystalline material, potentially due to rapid precipitation. | Consider a "reverse crystallization" method where the lanthanum chloride solution is added to the carbonate solution under controlled conditions. This can improve the crystallinity and filterability of the product.[7] |
Experimental Protocols
Protocol 1: Controlled pH Precipitation of Lanthanum Carbonate Octahydrate
This protocol is designed to minimize the formation of lanthanum hydroxycarbonate by maintaining a low pH during the precipitation process.[3]
Materials:
-
Lanthanum chloride heptahydrate (LaCl₃·7H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Prepare a solution of lanthanum chloride by dissolving a known amount of LaCl₃·7H₂O in deionized water. Adjust the initial pH to be acidic if necessary.
-
Prepare a separate solution of sodium bicarbonate.
-
Slowly add a small amount of the NaHCO₃ solution to the lanthanum chloride solution to generate seed crystals.
-
Continuously monitor the pH of the lanthanum chloride solution.
-
Add the remaining NaHCO₃ solution to the lanthanum chloride solution at a constant and controlled rate, ensuring the pH of the reaction mixture remains below 4.0 throughout the addition.
-
After the addition is complete, continue stirring the suspension for a specified period to allow for crystal growth.
-
Filter the precipitate and wash it thoroughly with deionized water to remove any soluble byproducts.
-
Dry the resulting this compound under controlled temperature and humidity conditions.
Protocol 2: Synthesis of Lanthanum Carbonate Dihydrate
This method focuses on producing a stable dihydrate form of lanthanum carbonate that is free of the hydroxycarbonate impurity.[1][6]
Materials:
-
Lanthanum chloride
-
Ammonium (B1175870) bicarbonate
-
Deionized water
-
Toluene (or another suitable hydrocarbon solvent)
Procedure:
-
Dissolve lanthanum chloride in a large volume of water (e.g., 30-70 volumes relative to the weight of lanthanum chloride).
-
Maintain the reaction temperature between 20-40°C.
-
Slowly add a solution of ammonium bicarbonate to the lanthanum chloride solution with stirring.
-
After precipitation is complete, filter the solid and perform a partial drying to a water content of 15-20% w/w.
-
Suspend the partially dried solid in a hydrocarbon solvent like toluene.
-
Heat the suspension to reflux and collect the water azeotropically using a Dean-Stark apparatus.
-
Once water collection ceases, cool the mixture and filter the solid.
-
Dry the final product in an oven at 60-65°C to obtain lanthanum carbonate dihydrate.
Visualizations
Caption: Experimental workflow for the synthesis of pure lanthanum carbonate.
Caption: Formation pathways of desired product and impurity.
References
- 1. WO2010131255A1 - Process for the preparation of lanthanum carbonate dihydrate - Google Patents [patents.google.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1852695A1 - Assay for lanthanum hydroxy carbonate - Google Patents [patents.google.com]
- 5. HK1112052A1 - Assay for lanthanum hydroxy carbonate - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN114477265B - Preparation method of lanthanum carbonate tetrahydrate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Precipitation of Lanthanum Carbonate Octahydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the precipitation conditions for Lanthanum Carbonate Octahydrate (La₂(CO₃)₃·8H₂O). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method involves the reaction of a soluble lanthanum salt, typically lanthanum chloride (LaCl₃), with a carbonate or bicarbonate source in an aqueous solution.[1] Sodium bicarbonate (NaHCO₃) is often preferred over sodium carbonate (Na₂CO₃) to maintain a lower pH during the reaction, which helps to prevent the formation of lanthanum hydroxycarbonate impurities.[2]
Q2: What are the critical parameters influencing the precipitation of this compound?
A2: The key parameters that significantly impact the yield, purity, and crystal morphology of this compound are:
-
pH: Maintaining a pH below 4.0 is crucial to minimize the formation of lanthanum hydroxycarbonate (La(OH)CO₃).[1][3]
-
Temperature: The reaction is typically carried out at or near room temperature.
-
Reactant Concentration: The concentration of both the lanthanum salt and the carbonate source affects nucleation and crystal growth.
-
Reactant Addition Rate: A slow and controlled addition of the carbonate solution helps to maintain a consistent pH and promotes uniform crystal growth.[1]
-
Stirring Speed: Adequate mixing is necessary to ensure homogeneity, but excessive speeds can lead to smaller or amorphous particles.
Q3: How can I confirm the successful synthesis of this compound?
A3: Several analytical techniques can be used to characterize the final product:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and compare it with standard patterns for La₂(CO₃)₃·8H₂O.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic carbonate and water vibrational bands.
-
Thermogravimetric Analysis (TGA): To determine the water of hydration content, which should correspond to eight water molecules.[4]
-
Elemental Analysis: To confirm the elemental composition of Lanthanum, Carbon, and Hydrogen.[5]
Q4: What are the different hydration states of Lanthanum Carbonate, and how can I obtain the octahydrate form?
A4: Lanthanum carbonate can exist in various hydrated forms, including dihydrate, tetrahydrate, and octahydrate. The octahydrate is typically obtained through precipitation from an aqueous solution at controlled temperatures. The final hydration state can be influenced by the drying conditions. For example, drying the octahydrate at elevated temperatures (e.g., 60-80°C) can lead to the formation of lower hydrates.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete precipitation due to incorrect stoichiometry. - Loss of product during washing or filtration. - pH of the reaction mixture is too low, leading to the formation of soluble lanthanum bicarbonate. | - Ensure the correct molar ratios of reactants are used. - Optimize washing and filtration steps to minimize product loss. - Carefully monitor and control the pH to remain within the optimal precipitation range. |
| Presence of Lanthanum Hydroxycarbonate Impurity | - The pH of the reaction mixture was too high (typically above 4.0).[1][3] - Inhomogeneous mixing leading to localized high pH regions. | - Maintain the reaction pH below 4.0 by using a bicarbonate source and controlling the addition rate.[1] - Ensure efficient and continuous stirring throughout the reaction. |
| Amorphous Precipitate | - Reactant addition rate is too fast, leading to rapid nucleation and poor crystal growth. - Inadequate stirring. | - Decrease the addition rate of the carbonate solution. - Optimize the stirring speed to ensure homogeneity without causing excessive turbulence. |
| Undesired Particle Size | - Stirring speed is too high, resulting in smaller particles.[6][7] - Stirring speed is too low, leading to larger, agglomerated particles. - Reactant concentration is too high, promoting rapid nucleation and smaller particles. | - Adjust the stirring speed to control the particle size. Lower speeds generally favor larger crystals. - Experiment with different reactant concentrations to influence the nucleation and growth rates. |
| Inconsistent Hydration State | - Inconsistent or inappropriate drying conditions (temperature and duration). | - Carefully control the drying temperature and time. For the octahydrate form, mild drying conditions (e.g., air drying or low-temperature vacuum drying) are recommended. |
Experimental Protocols
Protocol 1: Precipitation of this compound using Sodium Bicarbonate
This protocol is adapted from a method designed to minimize the formation of lanthanum hydroxycarbonate.[1]
Materials:
-
Lanthanum Chloride Heptahydrate (LaCl₃·7H₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
pH meter
-
Stirring hotplate and magnetic stir bar
-
Burette or dropping funnel
Procedure:
-
Prepare a 1 M solution of LaCl₃·7H₂O in deionized water.
-
Prepare a 1 M solution of NaHCO₃ in deionized water.
-
Place the LaCl₃ solution in a reaction vessel equipped with a magnetic stir bar and a pH probe.
-
Begin stirring the LaCl₃ solution at a moderate speed.
-
Initially, add a small volume of the NaHCO₃ solution quickly to the LaCl₃ solution to induce the formation of nuclei.
-
Proceed with a slow and constant addition of the NaHCO₃ solution using a burette or dropping funnel at a rate that maintains the pH of the reaction mixture below 4.0.[1][3]
-
Continue the addition until the stoichiometric amount of NaHCO₃ has been added.
-
After the addition is complete, continue stirring the suspension for a period of time (e.g., 1-2 hours) to allow for crystal growth and aging.
-
Collect the precipitate by filtration (e.g., using a Buchner funnel).
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
Dry the product under mild conditions (e.g., in a desiccator or a vacuum oven at low temperature) to obtain this compound.
Data Presentation
Table 1: Influence of Key Parameters on this compound Precipitation
| Parameter | Range/Value | Effect on Product | Reference |
| pH | < 4.0 | Minimizes formation of La(OH)CO₃ impurity | [1][3] |
| 6.0 - 7.0 | Increased risk of La(OH)CO₃ formation | [8] | |
| Temperature | 20 - 40 °C | Favorable for the formation of the octahydrate | [9] |
| 60 - 100 °C | Can lead to the formation of different hydrates or anhydrous forms | [10] | |
| Reactant Concentration | La³⁺: 1-3 mol/L | Higher concentrations can lead to smaller particles | [11] |
| NaHCO₃: 0.2-4 mol/L | Affects pH and nucleation rate | [11] | |
| Drying Temperature | 40 - 120 °C | Can lead to dehydration and formation of lower hydrates | [2] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key parameters influencing the characteristics of precipitated Lanthanum Carbonate.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102442692A - Lanthanum carbonate hydrate, preparation method thereof and method for judging whether alkali lanthanum carbonate is doped in lanthanum carbonate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. data.epo.org [data.epo.org]
- 9. WO2010131255A1 - Process for the preparation of lanthanum carbonate dihydrate - Google Patents [patents.google.com]
- 10. CN114477265B - Preparation method of lanthanum carbonate tetrahydrate - Google Patents [patents.google.com]
- 11. CN102443191B - this compound, preparation method and application thereof as fire retardant - Google Patents [patents.google.com]
Technical Support Center: Characterization of Lanthanum Carbonate Octahydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of Lanthanum carbonate octahydrate. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing this compound?
The primary challenges stem from its hydrated nature, propensity for impurity formation, and specific material properties. Key issues include:
-
Determining the exact water content: The eight water molecules are lost over a broad temperature range, and traditional methods like Karl Fischer titration are often unsuitable due to the compound's insolubility.[1][2]
-
Hygroscopic nature of the anhydrous form: Once dehydrated, the material readily reabsorbs moisture, complicating analysis of the anhydrous state.
-
Formation of impurities: Lanthanum hydroxycarbonate is a common impurity, particularly if the pH is not carefully controlled during synthesis.[3][4][5]
-
Thermal decomposition complexity: The dehydration and decarboxylation steps can overlap, and the decomposition pathway can be influenced by the atmospheric conditions (air vs. nitrogen).[1][6]
-
Sample preparation for XRD: The plate-like morphology of the crystals can lead to preferred orientation, affecting the accuracy of diffraction data.
Q2: Why is Karl Fischer titration not recommended for determining the water content?
Karl Fischer titration is generally not suitable for this compound due to its poor solubility in the solvents typically used in this method.[1][2] This leads to incomplete water extraction and inaccurate results. Thermogravimetric analysis (TGA) is the preferred method for quantifying the water content.
Q3: What is the most common impurity in this compound and how can it be avoided?
The most common impurity is Lanthanum hydroxycarbonate (La(OH)CO₃).[3][4][5] Its formation is favored at higher pH levels. To minimize its formation, the synthesis should be conducted under acidic conditions (pH below 4.0).[3][4][5]
Troubleshooting Guides
Thermal Analysis (TGA/DSC)
Issue: Inconsistent water loss percentage in TGA.
-
Possible Cause 1: Incomplete dehydration. The heating rate may be too fast, or the final temperature may be too low to remove all eight water molecules. The dehydration of this compound occurs in overlapping steps up to around 350-400°C.[1][6]
-
Solution: Use a slower heating rate (e.g., 10°C/min) and ensure the temperature program extends to at least 400°C for the dehydration step.[1]
-
-
Possible Cause 2: Hygroscopic nature of the sample. The sample may have absorbed atmospheric moisture before the analysis.
-
Solution: Store the sample in a desiccator and handle it quickly in a low-humidity environment before loading it into the TGA instrument.
-
-
Possible Cause 3: Presence of adsorbed water vs. crystalline water. Adsorbed water is lost at lower temperatures than the water of hydration.
-
Solution: Incorporate an initial isothermal step at a temperature slightly above 100°C to remove adsorbed water before starting the main heating ramp.
-
Issue: Overlapping TGA steps for water and carbonate loss.
-
Possible Cause: The decomposition of the carbonate can begin before all water is evolved, especially at faster heating rates.
Powder X-ray Diffraction (PXRD)
Issue: Observed XRD pattern does not match the reference pattern for this compound.
-
Possible Cause 1: Presence of impurities. The sample may contain Lanthanum hydroxycarbonate or other crystalline phases.
-
Possible Cause 2: Dehydration of the sample. The sample may have partially or fully dehydrated, leading to a different crystal structure.
-
Solution: Ensure proper sample storage and handling to prevent dehydration. Consider using a sealed sample holder if the analysis is prolonged.
-
-
Possible Cause 3: Incorrect reference pattern. Ensure you are using the correct reference pattern for the octahydrate form (e.g., ICDD PDF card number 25-1400).[4][5]
Issue: Relative peak intensities in the XRD pattern are incorrect.
-
Possible Cause: Preferred orientation. this compound crystals can have a plate-like habit, causing them to align preferentially during sample preparation. This enhances the intensity of certain diffraction peaks and diminishes others.
-
Solution: Use a sample preparation technique that minimizes preferred orientation, such as back-loading the sample holder or gently sprinkling the powder onto a sample stage with a slightly adhesive surface.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Issue: Broad O-H stretching band in the FTIR spectrum.
-
Explanation: This is expected for a hydrated compound. The broadness of the band around 3200-3400 cm⁻¹ is due to the various hydrogen bonding environments of the water molecules in the crystal lattice.[1]
-
Troubleshooting: This is not necessarily an issue but a characteristic feature. However, significant changes in the shape or position of this band can indicate a change in the hydration state of the sample.
Issue: Difficulty in distinguishing this compound from Lanthanum hydroxycarbonate.
-
Solution: While both compounds show carbonate and hydroxyl bands, there are distinct differences in the fingerprint region (1000–600 cm⁻¹).[4] Careful comparison of the sample spectrum with reference spectra of both pure compounds is necessary for identification.[4][9]
Quantitative Data
Table 1: Crystallographic Data for this compound [1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| a | 8.984 Å |
| b | 9.580 Å |
| c | 17.00 Å |
| Formula Units (Z) | 4 |
| Calculated Density | 2.732 g/cm³ |
Table 2: Elemental and Thermal Analysis Data for this compound [1][6]
| Analysis | Theoretical Value | Experimental Value |
| Carbon Content | 6.04% | ~5.98% |
| Hydrogen Content | 2.70% | ~2.69% |
| Water Content (TGA) | 23.9% | ~24.27% |
| Carbonate Content (TGA) | 29.9% | ~29.8% |
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Instrument: Calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Weigh 10-15 mg of the sample into an alumina (B75360) crucible.[1]
-
Atmosphere: Nitrogen purge at a flow rate of 80 mL/min.[1]
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 900°C at a heating rate of 10°C/min.[1]
-
-
Data Analysis:
-
Determine the percentage mass loss for the dehydration step (up to ~350°C) and the decarboxylation steps (~350°C to 800°C).[6]
-
Calculate the water and carbonate content based on the stoichiometry of the decomposition reactions.
-
Powder X-ray Diffraction (PXRD)
-
Instrument: Powder X-ray Diffractometer with Cu Kα radiation.
-
Sample Preparation:
-
Gently grind the sample to a fine powder using an agate mortar and pestle to ensure random orientation.
-
To minimize preferred orientation, use a back-loading sample holder or a zero-background sample holder where the powder is gently pressed.[8]
-
-
Data Collection:
-
Scan a 2θ range of 5-70° with a step size of 0.02° and a suitable counting time per step.
-
-
Data Analysis:
-
Identify the crystalline phases by comparing the experimental diffraction pattern with reference databases (e.g., ICDD).
-
Perform Rietveld refinement for quantitative phase analysis if impurities are present.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: FTIR spectrometer.
-
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and pressing the mixture into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the powder.
-
-
Data Collection:
-
Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify characteristic absorption bands for water (O-H stretching and bending), carbonate (C-O stretching and bending), and potential impurities like hydroxyl groups.
-
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Troubleshooting guide for common PXRD analysis issues.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. skb.skku.edu [skb.skku.edu]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
Improving the thermal stability of Lanthanum carbonate octahydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of lanthanum carbonate octahydrate during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the thermal analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Premature water loss observed at temperatures below 30°C in Thermogravimetric Analysis (TGA). | The sample may have adsorbed surface moisture due to improper storage or handling. Lanthanum carbonate is sensitive to humidity. | Ensure the sample is stored in a tightly sealed container in a dry, cool, and well-ventilated place. Handle the sample in a low-humidity environment (e.g., a glovebox) before analysis. |
| Inconsistent weight loss percentages for the dehydration step across different batches. | The hydration state of the lanthanum carbonate may not be consistently octahydrate. The synthesis process can influence the number of water molecules. | Review and standardize the synthesis protocol, particularly the precipitation and drying steps. Use X-ray Diffraction (XRD) to confirm the crystalline phase and hydration state of each batch. |
| Formation of lanthanum hydroxycarbonate as an impurity. | This can occur if the pH during the synthesis reaction is too high, leading to the co-precipitation of the hydroxycarbonate form, which has different thermal stability. | Maintain the pH below 4.0 during the precipitation reaction to minimize the formation of lanthanum hydroxycarbonate.[1] |
| Unexpected thermal events in Differential Scanning Calorimetry (DSC) or TGA. | The presence of impurities or variations in the crystalline structure can lead to additional thermal events. The atmosphere during the analysis (e.g., air vs. nitrogen) also influences the decomposition pathway.[2] | Characterize the sample using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and XRD to identify any impurities or polymorphic variations. Control the atmosphere during thermal analysis and be aware that the final decomposition product above 600°C can differ depending on whether air or nitrogen is used.[2] |
| Difficulty in achieving a stable baseline in TGA after the initial dehydration. | The dehydration process can be gradual and may overlap with the initial stages of decarboxylation, especially at faster heating rates. | Use a slower heating rate (e.g., 10 °C/min) in TGA to better separate the dehydration and decarboxylation steps.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition pathway for this compound?
A1: The thermal decomposition of this compound typically proceeds in three main stages:
-
Dehydration: The loss of its eight water molecules occurs between 30°C and approximately 350°C, forming anhydrous lanthanum carbonate (La₂(CO₃)₃).[2]
-
First Decarboxylation: The anhydrous lanthanum carbonate then decomposes to lanthanum dioxycarbonate (La₂O₂CO₃) at temperatures around 575°C.[2]
-
Final Decomposition: The final decomposition to lanthanum oxide (La₂O₃) occurs at higher temperatures. The exact nature of the final oxide and the decomposition temperature can be influenced by the atmosphere.[2] In a nitrogen atmosphere, hexagonal lanthanum oxide is formed, while in an air atmosphere, lanthanum trihydroxide may be produced at 900°C.[2]
Q2: How can the thermal stability of lanthanum carbonate be improved for pharmaceutical formulations?
A2: The stability of lanthanum carbonate, particularly against decarboxylation, can be enhanced through formulation with specific excipients. Incorporating monosaccharides or disaccharides, such as dextrates, at a concentration of at least 1% by weight has been shown to stabilize the compound.[3] Co-precipitation of lanthanum carbonate hydrate (B1144303) with certain excipients is another method to improve its stability.
Q3: What are the key analytical techniques to assess the thermal stability of this compound?
A3: The primary techniques include:
-
Thermogravimetric Analysis (TGA): To determine the temperature ranges of dehydration and decarboxylation and to quantify the associated weight losses.
-
Differential Scanning Calorimetry (DSC): To measure the heat flow associated with thermal transitions, providing information on endothermic and exothermic processes.
-
Powder X-ray Diffraction (PXRD): To identify the crystalline phases of the initial material, intermediates, and final decomposition products.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor changes in the chemical bonds, particularly the carbonate and hydroxyl groups, during heating.[2]
Q4: What is the theoretical weight loss for the dehydration of this compound?
A4: The theoretical water content in this compound (La₂(CO₃)₃·8H₂O) is 23.9%.[2] Experimental values from TGA are typically close to this theoretical value.
Q5: Does the atmosphere (air vs. nitrogen) affect the thermal decomposition?
A5: Yes, the atmosphere significantly influences the final decomposition product at high temperatures. Up to 575°C, the formation of lanthanum dioxycarbonate occurs in both air and nitrogen.[2] However, at 900°C, heating in a nitrogen atmosphere yields hexagonal lanthanum oxide, whereas heating in air can result in the formation of lanthanum trihydroxide.[2]
Quantitative Data
Table 1: Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Process | Product | Theoretical Weight Loss (%) | Observed Weight Loss (%) | Atmosphere |
| 30 - 350 | Dehydration | Anhydrous Lanthanum Carbonate (La₂(CO₃)₃) | 23.9 (for 8 H₂O) | ~24.3 | Nitrogen/Air |
| 350 - 800 | Decarboxylation | Lanthanum Dioxycarbonate (La₂O₂CO₃) and subsequently Lanthanum Oxide (La₂O₃) | 22.0 (for 3 CO₂) | ~29.8 (carbonate content) | Nitrogen/Air |
Note: Observed weight loss values can vary slightly based on experimental conditions and sample purity.
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for temperature and weight using appropriate standards.
-
Sample Preparation: Accurately weigh 10-15 mg of the this compound sample into a pre-weighed ceramic or platinum pan.
-
Analysis Parameters:
-
Temperature Range: 30°C to 900°C.
-
Heating Rate: 10 °C/min.
-
Purge Gas: Nitrogen or Air at a flow rate of 80 mL/min.
-
-
Data Acquisition: Record the weight loss as a function of temperature.
-
Data Analysis: Determine the onset and end temperatures for each decomposition step and calculate the percentage weight loss.
Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the this compound sample to a fine powder. For analysis of decomposition products, heat the sample to the desired temperature in a furnace under a controlled atmosphere and then cool to room temperature before analysis.
-
Instrument Setup:
-
Radiation: Cu Kα.
-
Scan Range (2θ): 2° to 80°.
-
Step Size: 0.03°.
-
-
Data Acquisition: Collect the diffraction pattern.
-
Data Analysis: Compare the obtained diffraction pattern with standard reference patterns from databases (e.g., ICDD) to identify the crystalline phases.
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Workflow for troubleshooting inconsistent thermal analysis results.
References
Overcoming interferences in the PXRD analysis of Lanthanum carbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the Powder X-ray Diffraction (PXRD) analysis of lanthanum carbonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common interferences in the PXRD analysis of lanthanum carbonate?
A1: The most prevalent interferences in the PXRD analysis of lanthanum carbonate are preferred orientation of crystallites, the presence of impurities such as lanthanum hydroxycarbonate, and instrumental errors like sample displacement. Each of these can significantly affect the quality and interpretation of the diffraction data.
Q2: Why is preferred orientation a significant issue for lanthanum carbonate?
A2: Lanthanum carbonate octahydrate has a layered crystal structure and can exhibit a plate-like or needle-like crystal habit.[1][2][3] During standard sample preparation, these non-spherical particles tend to align in a preferred direction rather than a random orientation.[4][5][6] This leads to a non-random distribution of crystal planes exposed to the X-ray beam, causing the intensities of certain diffraction peaks to be artificially enhanced while others are diminished.[5] This can lead to errors in phase identification and quantitative analysis.[5]
Q3: What are the common impurities in lanthanum carbonate and how can they be detected by PXRD?
A3: A common impurity in lanthanum carbonate is lanthanum hydroxycarbonate, which can form upon degradation.[7] PXRD is a powerful technique for detecting this and other crystalline impurities, as they will produce a distinct set of diffraction peaks from the main lanthanum carbonate phase. Quantitative analysis of these impurities can be performed using methods such as Rietveld refinement or by using an internal standard.[7][8]
Q4: How does particle size affect the PXRD analysis of lanthanum carbonate?
A4: The particle size of the lanthanum carbonate powder is crucial for obtaining high-quality PXRD data. Large crystallites can lead to poor particle statistics, resulting in inaccurate peak intensities. Conversely, excessive grinding to reduce particle size can introduce strain or even cause phase transformations.[9] Therefore, it is important to achieve an optimal particle size, typically through gentle grinding, to ensure a sufficient number of randomly oriented crystallites are irradiated by the X-ray beam.[10]
Troubleshooting Guides
Issue 1: Inaccurate peak intensities and suspected preferred orientation.
Symptoms:
-
The relative intensities of the diffraction peaks in your pattern do not match the reference pattern from the database.
-
Certain peaks, particularly those from the (00l) family of crystallographic planes, are significantly more intense than expected.
-
Difficulty in obtaining accurate quantitative results.
Cause: This is a classic sign of preferred orientation, likely due to the plate-like or needle-like morphology of lanthanum carbonate crystallites.[4][5][6]
Solutions:
-
Proper Sample Preparation: This is the most critical step in mitigating preferred orientation.[4]
-
Grinding: Gently grind the sample in a mortar and pestle to reduce particle size and break up agglomerates. Avoid overly aggressive grinding.
-
Back-Loading/Cavity Mounting: This is the preferred method for mounting the sample.[11][12] Instead of pressing the powder into the holder from the front, the holder is placed face-down on a flat surface, and the powder is packed into the cavity from the back.[11][12] This creates a smooth analysis surface without applying pressure that can induce preferred orientation.[12]
-
-
Sample Spinning: If available on your diffractometer, spinning the sample during data collection can help to average out the orientation of the crystallites.
-
Data Analysis Correction:
Illustrative Data on Preferred Orientation:
The following table provides an illustrative example of how preferred orientation can affect the relative intensities of key diffraction peaks for a hypothetical plate-like crystal structure similar to some forms of lanthanum carbonate.
| Miller Indices (hkl) | Ideal Relative Intensity (%) | Observed Relative Intensity with Preferred Orientation (%) |
| (110) | 100 | 70 |
| (002) | 40 | 95 |
| (200) | 60 | 45 |
| (112) | 30 | 20 |
| (004) | 20 | 50 |
Note: This table is for illustrative purposes to demonstrate the concept.
Issue 2: Peak shifting and poor resolution.
Symptoms:
-
The observed peak positions are consistently shifted to higher or lower 2θ values compared to the reference pattern.
-
Peaks appear broad or asymmetric.
Causes:
-
Sample Displacement: The most common cause of systematic peak shifts is the displacement of the sample surface from the true focusing circle of the diffractometer.[9]
-
Instrument Misalignment: An improperly calibrated diffractometer can also lead to peak position errors.
-
Sample Transparency: For low-absorbing materials, the X-ray beam can penetrate to different depths, causing peak broadening and shifting.
Solutions:
-
Careful Sample Mounting: Ensure the sample surface is perfectly flat and level with the surface of the sample holder. The back-loading technique can also help in achieving a well-positioned sample surface.
-
Use of an Internal Standard: Mixing your lanthanum carbonate sample with a small amount of a well-characterized standard material (e.g., silicon, corundum) allows for the correction of any peak shifts during data analysis.[8]
-
Instrument Calibration: Regularly check and maintain the calibration of your PXRD instrument according to the manufacturer's guidelines.
-
Software Correction: Some diffraction software packages have functions to correct for sample displacement errors.
Issue 3: Presence of unexpected peaks.
Symptoms:
-
The diffraction pattern shows peaks that do not correspond to any known phase of lanthanum carbonate.
Cause:
-
Impurities: The sample may contain crystalline impurities, such as lanthanum hydroxycarbonate or unreacted starting materials.[7][8]
-
Contamination: The sample may have been contaminated during preparation or handling.
-
Phase Transformation: The sample may have undergone a phase transformation due to factors like temperature, humidity, or grinding.
Solutions:
-
Phase Identification: Use search-match software with a comprehensive crystallographic database to identify the unknown phase(s).
-
Quantitative Analysis: Once identified, the amount of the impurity phase can be quantified using methods like Rietveld refinement or the internal standard method.[7][8][13]
-
Review Sample History and Handling: Carefully review the synthesis, storage, and sample preparation procedures to identify potential sources of contamination or conditions that could induce a phase change.
Experimental Protocols
Protocol 1: Sample Preparation to Minimize Preferred Orientation using the Back-Loading Technique
-
Grinding: Place a small amount of the lanthanum carbonate sample in an agate mortar and gently grind with the pestle for 1-2 minutes to achieve a fine, consistent powder.
-
Prepare the Sample Holder: Place the empty sample holder face-down on a clean, flat surface, such as a glass slide.
-
Loading the Sample: Carefully add the ground powder into the cavity of the sample holder from the back.
-
Packing the Sample: Gently tap the side of the sample holder to ensure the powder is evenly distributed and fills the cavity. Use a spatula to add more powder if necessary.
-
Securing the Powder: Place a piece of paper or a flat block over the back of the filled cavity and gently press to compact the powder.
-
Finishing: Carefully turn the sample holder over and remove the glass slide. The surface of the powder should be smooth and flush with the surface of the holder.
Protocol 2: Quantitative Analysis of Lanthanum Hydroxycarbonate Impurity using an Internal Standard
-
Prepare a Calibration Series:
-
Accurately weigh known amounts of pure lanthanum carbonate and lanthanum hydroxycarbonate to create a series of physical mixtures with varying concentrations of the impurity (e.g., 1%, 2%, 5%, 10% by weight).
-
To each mixture, add a fixed, known amount (e.g., 10% by weight) of an internal standard such as corundum (α-Al₂O₃).
-
Homogenize each mixture by gentle grinding.
-
-
Data Collection:
-
Collect the PXRD patterns for each of the calibration standards and the unknown lanthanum carbonate sample under identical experimental conditions.
-
-
Data Analysis:
-
For each pattern, determine the integrated intensity of a well-resolved, intense peak for lanthanum hydroxycarbonate and for the internal standard.
-
Create a calibration curve by plotting the ratio of the intensity of the lanthanum hydroxycarbonate peak to the intensity of the internal standard peak against the known weight ratio of lanthanum hydroxycarbonate to the internal standard.
-
Determine the intensity ratio for the unknown sample and use the calibration curve to calculate the concentration of the lanthanum hydroxycarbonate impurity.
-
Visualizations
Caption: Experimental workflow for PXRD analysis of lanthanum carbonate.
Caption: Troubleshooting logic for common PXRD interferences.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mtbrandao.com [mtbrandao.com]
- 5. rigaku.com [rigaku.com]
- 6. icdd.com [icdd.com]
- 7. US7618656B2 - Method for use of lanthanum carbonate pharmaceutical compositions - Google Patents [patents.google.com]
- 8. CN110579499A - Method for detecting lanthanum carbonate or lanthanum hydroxycarbonate impurity in preparation thereof - Google Patents [patents.google.com]
- 9. What Is The Reason For The Shift Of XRD (X-ray Diffraction) Peaks? [satnanomaterial.com]
- 10. mdpi.com [mdpi.com]
- 11. How Do You Prepare A Sample For Xrd? Achieve Accurate Phase Identification With Proper Technique - Kintek Solution [kindle-tech.com]
- 12. How Do You Prepare A Sample For Xrd Analysis? Achieve Accurate Crystal Structure Data - Kintek Solution [kindle-tech.com]
- 13. Quantitative analysis using Rietveld refinement [crystalimpact.com]
- 14. rruff.net [rruff.net]
Controlling particle size in Lanthanum carbonate octahydrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of lanthanum carbonate octahydrate. The focus is on controlling particle size, a critical parameter for its application as a phosphate (B84403) binder.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Presence of Lanthanum Hydroxycarbonate (La(OH)CO₃) Impurity | High reaction pH (typically above 4.0) promotes the formation of hydroxycarbonate species.[1][2] | Maintain a low pH environment (below 4.0) throughout the precipitation process. This can be achieved by using a controlled addition of the carbonate source to an acidic solution of the lanthanum salt.[1][2] |
| Broad Particle Size Distribution | Inconsistent nucleation and growth rates. This can be due to poor mixing, rapid/uncontrolled addition of reactants, or temperature fluctuations. | Ensure vigorous and consistent stirring throughout the reaction. Employ a slow and controlled addition of the precipitating agent to maintain a constant level of supersaturation. Use a temperature-controlled reaction vessel to minimize fluctuations. |
| Batch-to-Batch Inconsistency in Particle Size | Variations in synthesis parameters such as reactant concentrations, addition rates, stirring speed, temperature, and pH. | Standardize all reaction parameters and document them meticulously for each batch. Calibrate all equipment (e.g., pumps, stirrers, pH meters) regularly. |
| Low Product Yield | Incomplete precipitation or loss of product during washing and filtration. The formation of highly soluble lanthanum bicarbonate at certain pH values can also contribute to low yield. | Ensure the final pH is optimal for complete precipitation. Use a fine filter paper or membrane to collect the precipitate. Wash the product with deionized water to remove soluble byproducts, but avoid excessive washing which can lead to some product loss. |
| Formation of Agglomerates | High concentration of reactants leading to rapid precipitation and insufficient dispersion. Inadequate stirring. | Use more dilute reactant solutions. Increase the stirring speed to improve dispersion of the forming particles. The use of ultrasound (sonication) can also help in breaking up agglomerates as they form. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for controlling the particle size of this compound during precipitation synthesis?
A1: The primary parameters influencing particle size are:
-
pH: Lower pH generally favors the formation of the desired this compound and can influence nucleation and growth rates. A pH below 4.0 is recommended to avoid the formation of lanthanum hydroxycarbonate.[1][2]
-
Temperature: Temperature affects the solubility of reactants and the kinetics of nucleation and crystal growth.
-
Reactant Concentration: Higher concentrations typically lead to higher supersaturation and faster nucleation, resulting in smaller particles. Lower concentrations favor crystal growth, leading to larger particles.
-
Addition Rate of Reactants: A slow, controlled addition of the carbonate solution helps to maintain a steady state of supersaturation, which can lead to a more uniform particle size distribution. Rapid addition promotes rapid nucleation and the formation of many small particles.
-
Stirring Speed (Agitation): Higher stirring speeds increase mass transfer and can lead to the formation of smaller, more uniform particles by preventing localized high supersaturation and breaking up agglomerates.
-
Use of Additives/Methodology: The use of techniques like sonication can significantly reduce particle size and alter morphology.[3][4]
Q2: How can I synthesize nano-sized this compound?
A2: A sonochemical approach is effective for producing nanoparticles. This method utilizes ultrasonic waves to create intense localized conditions of temperature and pressure, promoting rapid nucleation and resulting in very small particles. A typical procedure involves the reaction of lanthanum acetate (B1210297) and sodium carbonate in an aqueous medium under sonication for a short period (e.g., 25 minutes), which can yield nanoparticles with an average size of around 24 nm.[3][4]
Q3: What is a suitable method for producing larger, crystalline particles of this compound?
A3: To obtain larger particles, the synthesis should favor crystal growth over nucleation. This can be achieved by:
-
Using lower reactant concentrations.
-
Employing a slow and controlled addition of the carbonate source.
-
Maintaining a constant, moderate temperature.
-
A "gradient cooling" method, where the reaction mixture is slowly cooled while the precipitant is added in stages, can promote the slow growth of larger, more uniform crystals.
Q4: How does the choice of carbonate source affect the synthesis?
A4: Different carbonate sources (e.g., sodium carbonate, sodium bicarbonate, ammonium (B1175870) carbonate) can influence the pH of the reaction medium and the final product characteristics.
-
Sodium carbonate (Na₂CO₃): Tends to create a more basic environment, increasing the risk of lanthanum hydroxycarbonate formation if the pH is not carefully controlled.
-
Sodium bicarbonate (NaHCO₃): Provides a milder alkaline condition, making pH control easier.[2]
-
Ammonium carbonate ((NH₄)₂CO₃): Can be used and has the advantage that the ammonium byproducts are volatile and can be removed by heating, but pH control is still necessary.
Data Presentation: Influence of Synthesis Parameters on Particle Size
The following tables summarize the expected qualitative and, where available, quantitative effects of key synthesis parameters on the particle size of this compound.
Table 1: Effect of pH on Particle Characteristics
| pH | Expected Particle Size | Comments |
| < 4.0 | Controlled | Optimal range to prevent La(OH)CO₃ formation, allowing for better control over nucleation and growth of La₂(CO₃)₃·8H₂O.[1][2] |
| 4.0 - 6.0 | May Vary | Increased risk of mixed phases, potentially leading to broader size distribution. |
| > 6.0 | Undesirable | High probability of forming lanthanum hydroxycarbonate impurities, affecting particle purity and size. |
Table 2: Effect of Synthesis Method on Particle Size and Morphology
| Method | Typical Particle Size | Morphology | Reference |
| Conventional Precipitation | Micrometer range | Spherical | [5] |
| Sonochemical Synthesis | 20 - 50 nm | Spherical | [3][4] |
| Ultrasound-assisted (Urea) | Not specified | Needle-shaped | [5][6] |
| Hydrothermal | Varies (e.g., larger crystals) | Can be controlled | [3] |
| Reverse Micelles | Nanometer range | Controlled nano-spheres | [3] |
Table 3: General Influence of Other Key Parameters on Particle Size
| Parameter | Trend | Effect on Particle Size | Rationale |
| Temperature | Increasing | Generally Increases | Higher temperature can increase solubility, leading to lower supersaturation and favoring crystal growth over nucleation. |
| Reactant Concentration | Increasing | Decreases | Higher concentration leads to higher supersaturation, which promotes rapid nucleation and the formation of a larger number of smaller particles. |
| Addition Rate | Increasing | Decreases | Faster addition creates localized high supersaturation, leading to burst nucleation and smaller particles. |
| Stirring Speed | Increasing | Decreases | Higher agitation improves mixing, prevents localized supersaturation, and can cause particle attrition, resulting in smaller and more uniform particles. |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles via Sonochemical Method
This protocol is based on the method described by Imsong et al. for the synthesis of approximately 24 nm particles.[3][4]
-
Prepare Reactant Solutions:
-
Prepare a 0.050 M solution of lanthanum acetate (La(CH₃COO)₃·xH₂O) in deionized water.
-
Prepare a 0.050 M solution of sodium carbonate (Na₂CO₃) in deionized water.
-
-
Reaction Setup:
-
Place a specific volume of the lanthanum acetate solution into a reaction vessel.
-
Immerse a probe sonicator into the solution.
-
-
Precipitation:
-
While stirring, add the sodium carbonate solution to the lanthanum acetate solution.
-
Immediately begin sonication of the mixture.
-
-
Sonication:
-
Apply ultrasound for 25 minutes at room temperature (approximately 28°C / 301 K).
-
-
Product Isolation:
-
After sonication, centrifuge the resulting white precipitate.
-
Wash the precipitate several times with deionized water and then with ethanol (B145695) to remove unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in an oven at a low temperature (e.g., 60°C) to obtain the this compound nanoparticles.
-
Protocol 2: Synthesis of Larger, Crystalline this compound
This protocol is a generalized method based on principles for promoting crystal growth.
-
Prepare Reactant Solutions:
-
Prepare a dilute solution of lanthanum chloride (e.g., 0.1 M) in deionized water. Acidify the solution slightly with HCl to ensure the initial pH is low.
-
Prepare a dilute solution of sodium bicarbonate (e.g., 0.3 M).
-
-
Reaction Setup:
-
Place the lanthanum chloride solution in a temperature-controlled reaction vessel equipped with a mechanical stirrer.
-
Set the temperature to a constant value (e.g., 40°C).
-
Begin stirring at a moderate speed.
-
-
Controlled Precipitation:
-
Use a syringe pump to add the sodium bicarbonate solution to the lanthanum chloride solution at a very slow and constant rate (e.g., 0.5 mL/min).
-
Monitor the pH of the reaction mixture continuously, ensuring it does not exceed 4.0.
-
-
Aging:
-
After the addition is complete, allow the suspension to age under continuous stirring at the set temperature for a period (e.g., 2-4 hours) to allow for crystal growth and maturation.
-
-
Product Isolation:
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the filter cake with deionized water until the chloride content in the filtrate is negligible.
-
-
Drying:
-
Dry the product in an oven at a low temperature (e.g., 60-70°C) to obtain crystalline this compound.
-
Mandatory Visualizations
Caption: Workflow for synthesizing different sized particles.
Caption: Relationships between synthesis parameters and particle characteristics.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. citedrive.com [citedrive.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2011143475A1 - Lanthanum carbonate hydroxide, lanthanum oxycarbonate and methods of their manufacture and use - Google Patents [patents.google.com]
- 6. Synthesis of lanthanum carbonate nanoparticles via sonochemical method for preparation of lanthanum hydroxide and lanthanum oxide nanoparticles [inis.iaea.org]
Technical Support Center: Surface Modification of Lanthanum Carbonate for Adsorption
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the surface modification of lanthanum carbonate for adsorption applications, primarily focusing on phosphate (B84403) removal.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of phosphate adsorption onto lanthanum carbonate?
A1: The primary mechanisms are ligand exchange and electrostatic attraction.[1][2][3] Phosphate ions in solution exchange with carbonate ions on the surface of lanthanum carbonate to form insoluble lanthanum phosphate.[4][5] Electrostatic attraction also plays a role, particularly at lower pH values where the surface of lanthanum carbonate is positively charged.[2][6]
Q2: How does pH affect the adsorption capacity of lanthanum carbonate?
A2: pH is a critical factor. Lanthanum carbonate generally exhibits high phosphate removal efficiency over a wide pH range, typically from 3.0 to 8.0.[4][7] The maximum adsorption capacity is often observed in acidic to neutral conditions (pH 3-7).[4][6] At pH values above 7, the surface of the material can become deprotonated, leading to increased electrostatic repulsion and competition with hydroxide (B78521) ions (OH⁻), which can decrease adsorption capacity.[4]
Q3: What are common strategies to modify the surface of lanthanum carbonate to improve adsorption?
A3: Common strategies include:
-
Nanostructuring: Synthesizing nano-sized lanthanum carbonate, such as nanorods or amorphous nanoparticles, to increase the specific surface area and expose more active sites.[4][5][7]
-
Composite Formation: Functionalizing porous materials like biochar or zeolites with lanthanum carbonate nanoparticles.[1][3] This prevents agglomeration of the nanoparticles and improves their dispersion.[1]
-
Magnetic Modification: Incorporating magnetic nanoparticles, such as magnetite (Fe₃O₄), to create a composite that can be easily separated from solution using a magnetic field for reuse.[1]
-
Controlling Crystallinity: Preparing amorphous lanthanum carbonate can lead to a higher specific surface area and accelerated dissolution, which exposes more active sites for ligand exchange compared to crystalline forms.[2][5]
Q4: Which analytical techniques are essential for characterizing surface-modified lanthanum carbonate?
A4: The following techniques are crucial:
-
X-ray Diffraction (XRD): To determine the crystalline structure and identify the phases present (e.g., lanthanum carbonate, lanthanum hydroxycarbonate, lanthanum oxide).[8][9]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology, particle size, and shape of the adsorbent.[7][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the surface and to study the interaction between the adsorbent and adsorbate (e.g., the replacement of carbonate groups by phosphate groups).[8][10]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, which is a key factor influencing adsorption capacity.[5][11]
-
Zeta Potential Analysis: To determine the surface charge of the adsorbent at different pH values, which helps in understanding the role of electrostatic interactions.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Adsorption Capacity | 1. Suboptimal pH: The pH of the solution may be too high (e.g., > 8), leading to electrostatic repulsion.[4] 2. Low Surface Area: The adsorbent particles may be agglomerated or have a crystalline structure with a low surface area.[1] 3. Presence of Competing Ions: Anions such as fluoride (B91410) (F⁻), bicarbonate (HCO₃⁻), and sulfate (B86663) (SO₄²⁻) can compete with phosphate for active sites.[4][7] | 1. Adjust pH: Optimize the solution pH to the ideal range for your specific material, typically between 3 and 7.[4] 2. Improve Synthesis Method: Consider methods that produce amorphous or nano-sized particles, such as high-gravity-assisted precipitation or sonochemical synthesis.[5][9] Alternatively, disperse lanthanum carbonate on a high-surface-area support like biochar.[1] 3. Pre-treatment of Effluent: If possible, remove competing ions before the adsorption step. |
| Poor Adsorbent Stability / Reusability | 1. Material Dissolution: Lanthanum carbonate can dissolve, especially in acidic conditions, leading to a loss of material. 2. Irreversible Binding of Adsorbate: The adsorbed phosphate may not be easily removed during regeneration. | 1. Composite Materials: Encapsulating or supporting lanthanum carbonate on a more stable matrix (e.g., biochar, zeolite) can enhance its stability.[1][3] 2. Optimize Regeneration Conditions: Experiment with different eluents (e.g., NaOH solutions) and contact times for regeneration. The spent adsorbent can often be regenerated and reused.[4] |
| Inconsistent Batch-to-Batch Performance | 1. Variability in Synthesis Conditions: Minor changes in temperature, reaction time, or precursor concentrations can affect the morphology and crystallinity of the final product.[5][7] 2. Aging of Material: The properties of the adsorbent may change over time, especially if exposed to air, which can lead to hydroxylation and carbonation.[11] | 1. Strict Protocol Adherence: Maintain precise control over all synthesis parameters. 2. Consistent Characterization: Characterize each new batch using techniques like XRD and BET to ensure consistency.[12] 3. Proper Storage: Store the adsorbent in a desiccator or under an inert atmosphere to prevent reactions with atmospheric CO₂ and water.[11] |
| Formation of Lanthanum Hydroxycarbonate Impurity | High pH during Synthesis: Synthesis at a higher pH can favor the formation of lanthanum hydroxycarbonate (La(OH)CO₃) instead of or in addition to lanthanum carbonate (La₂(CO₃)₃).[8] | Control Synthesis pH: Conduct the precipitation reaction in a low pH environment (e.g., below 4.0) to minimize the formation of lanthanum hydroxycarbonate.[8][13] |
Quantitative Data Summary
The following tables summarize the adsorption performance of various surface-modified lanthanum carbonate materials for phosphate removal as reported in the literature.
Table 1: Maximum Adsorption Capacities of Different Lanthanum Carbonate-Based Adsorbents
| Adsorbent | Synthesis/Modification Strategy | Maximum Adsorption Capacity (mg P/g) | Optimal pH | Reference |
| Lanthanum Carbonate (LC) Nanorods | Hydrothermal Synthesis | 312.5 | 5 | [4] |
| Amorphous Lanthanum Carbonate (ALC) | High-Gravity-Assisted Precipitation | 162 | Not specified | [2][5] |
| Amorphous Lanthanum Carbonate (LC) | Coprecipitation with Mg²⁺ | 112.9 | 3.0 - 11.0 | [7][14] |
| La(CO₃)OH/Fe₃O₄ Functionalized Biochar (La/Fe-NBC) | Molten Salt Pyrolysis-Coprecipitation-Hydrothermal | 99.46 | Not specified | [1] |
| Lanthanum-Loaded Biochar (La-BC) | - | 129.4 | 4.0 - 11.0 | [2] |
Experimental Protocols
Protocol 1: Batch Adsorption Experiment for Phosphate Uptake
This protocol outlines a general procedure for evaluating the phosphate adsorption capacity of a surface-modified lanthanum carbonate material.
-
Preparation of Phosphate Stock Solution: Prepare a standard phosphate stock solution (e.g., 1000 mg P/L) by dissolving a known amount of potassium dihydrogen phosphate (KH₂PO₄) in deionized water.
-
Preparation of Adsorbent Suspension: Weigh a specific amount of the lanthanum carbonate adsorbent (e.g., 0.1 g) and add it to a series of flasks or vials.
-
Adsorption Test:
-
Add a fixed volume (e.g., 50 mL) of phosphate solutions with varying initial concentrations to each flask.
-
Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.[15]
-
Seal the flasks and place them in a shaker at a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm) for a predetermined contact time until equilibrium is reached (e.g., 24 hours).[15]
-
-
Sample Analysis:
-
After shaking, separate the adsorbent from the solution by filtration or centrifugation.
-
Analyze the residual phosphate concentration in the supernatant using a suitable method, such as the molybdenum blue spectrophotometric method.
-
-
Calculation of Adsorption Capacity: Calculate the amount of phosphate adsorbed per unit mass of the adsorbent (qₑ, in mg/g) using the following equation:
-
qₑ = (C₀ - Cₑ) * V / m
-
Where:
-
C₀ = Initial phosphate concentration (mg/L)
-
Cₑ = Equilibrium phosphate concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
Protocol 2: Kinetic Binding Study
This protocol is adapted from FDA guidance for evaluating the rate of phosphate binding.[16]
-
Preparation: Prepare phosphate solutions at low, medium, and high concentrations based on the equilibrium binding study.
-
Incubation:
-
Sampling: Collect samples at multiple time points (e.g., at least 8 points up to 24 hours) to adequately characterize the binding profile.[16]
-
Analysis: Analyze the unbound phosphate concentration in each sample.
-
Data Interpretation: Plot the amount of bound phosphate as a function of time to determine the binding kinetics.
Visualizations
Caption: Workflow for synthesis, characterization, and evaluation of modified lanthanum carbonate adsorbents.
Caption: Decision tree for troubleshooting low adsorption performance of lanthanum carbonate.
References
- 1. Lanthanum carbonate hydroxide/magnetite nanoparticles functionalized porous biochar for phosphate adsorption and recovery: Advanced capacity and mechanisms study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Adsorption of Phosphate by Surface Precipitation on Lanthanum Carbonate Through In Situ Anion Substitution Reactions [frontiersin.org]
- 7. Strong adsorption of phosphate by amorphous lanthanum carbonate nano-adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. researchgate.net [researchgate.net]
- 14. iwaponline.com [iwaponline.com]
- 15. Experimental Investigation of Lanthanum-Modified Reinforced Composite Material for Phosphorus Removal [mdpi.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Optimizing Calcination of Lanthanum Carbonate for Catalyst Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the calcination of lanthanum carbonate for catalyst preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of calcining lanthanum carbonate in catalyst preparation?
Calcination is a critical thermal treatment step that decomposes lanthanum carbonate (La₂(CO₃)₃) into lanthanum oxide (La₂O₃), which is often the desired active phase or support for catalytic applications. This process removes water, carbonates, and other volatile components, leading to the formation of a thermally stable material with specific textural and structural properties.
Q2: What are the expected decomposition products of lanthanum carbonate during calcination?
The thermal decomposition of lanthanum carbonate hydrate (B1144303) is a multi-step process. Initially, dehydration occurs, followed by the decomposition of the anhydrous carbonate. A key intermediate formed is lanthanum dioxycarbonate (La₂O₂CO₃) at temperatures around 450-575°C.[1][2] Further heating leads to the final decomposition into lanthanum oxide (La₂O₃). The exact nature of the final oxide (e.g., cubic or hexagonal) can be influenced by the calcination atmosphere.[1]
Q3: How does the calcination temperature affect the properties of the final lanthanum oxide catalyst?
Calcination temperature is a crucial parameter that significantly influences the physicochemical properties of the resulting lanthanum oxide, such as:
-
Surface Area and Pore Size: Generally, as the calcination temperature increases, the specific surface area of the material decreases, while the average pore diameter may change.[3][4] High temperatures can lead to sintering and collapse of the porous structure.[4][5]
-
Crystallite Size: Higher calcination temperatures promote crystal growth, resulting in larger crystallite sizes of the lanthanum oxide phase.[6]
-
Phase Purity: To ensure complete conversion to lanthanum oxide, a sufficiently high temperature is required. Incomplete decomposition can result in the presence of residual carbonates or oxycarbonates.[7]
Q4: What is the optimal calcination temperature for lanthanum carbonate?
The "optimal" temperature depends on the specific requirements of the catalytic application. There is often a trade-off between achieving high phase purity and maintaining a high surface area. For instance, complete decomposition to La₂O₃ might require temperatures above 770°C, with some studies indicating that 800°C is optimal for generating uniform morphologies.[8] However, such high temperatures can significantly reduce the surface area.[5] Researchers must balance these factors based on their catalytic needs.
Q5: How does the calcination atmosphere (e.g., air, nitrogen) impact the final product?
The calcination atmosphere plays a significant role in the final composition of the material. For example, heating lanthanum carbonate under a nitrogen atmosphere can lead to the formation of hexagonal lanthanum oxide.[1] In contrast, calcination in air may result in the formation of lanthanum trihydroxide upon exposure to ambient atmosphere due to the hygroscopic nature of lanthanum oxide.[1] A CO₂-free atmosphere is recommended for obtaining pure La₂O₃, as lanthanum oxide is sensitive to carbon dioxide.[5][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Surface Area of the Catalyst | Calcination temperature is too high, leading to sintering.[4][5] | Optimize the calcination temperature by performing a systematic study at lower temperatures. Consider using a slower heating rate. |
| Incomplete Decomposition of Lanthanum Carbonate | Calcination temperature is too low or the holding time is too short. | Increase the calcination temperature or extend the duration of the calcination at the target temperature. Characterize the product using XRD or TGA to confirm complete decomposition. |
| Presence of Lanthanum Hydroxide in the Final Product | The calcined lanthanum oxide has been exposed to ambient air and has rehydrated.[7] | Handle the calcined material in a controlled, dry atmosphere (e.g., a glovebox). If possible, perform subsequent preparation steps in situ. |
| Poor Catalytic Performance | The catalyst may have suboptimal surface area, pore size distribution, or crystal phase for the specific reaction. | Systematically vary the calcination temperature to tune the catalyst's properties. Correlate the catalytic activity with the material's physicochemical characteristics. |
| Inconsistent Results Between Batches | Variations in the calcination protocol (e.g., heating rate, gas flow rate, sample loading). | Standardize the entire calcination procedure, including the precursor material, heating and cooling rates, gas atmosphere and flow rate, and the amount of material being calcined. |
Data Presentation
Table 1: Effect of Calcination Temperature on the Textural Properties of Lanthanum Oxide
| Calcination Temperature (°C) | BET Surface Area (m²/g) | Average Pore Diameter (nm) |
| 400 | 2.3 | 56.9 |
| 600 | - | - |
| 800 | 8.0 | 16.1 |
Note: Data extracted from a study on lanthanum oxide prepared by a precipitation method.[3] The specific values can vary depending on the synthesis method of the precursor lanthanum carbonate.
Table 2: Decomposition Stages of Lanthanum Carbonate Hydrate
| Temperature Range | Event |
| Up to ~200°C | Dehydration (loss of water molecules) |
| ~450 - 575°C | Formation of Lanthanum Dioxycarbonate (La₂O₂CO₃)[1][2] |
| Above ~770°C | Formation of Lanthanum Oxide (La₂O₃)[8] |
Experimental Protocols
1. Standard Calcination of Lanthanum Carbonate
-
Objective: To thermally decompose lanthanum carbonate to lanthanum oxide.
-
Apparatus: Muffle furnace or tube furnace with gas flow control.
-
Procedure:
-
Place a known amount of lanthanum carbonate powder in a ceramic crucible.
-
Place the crucible in the furnace.
-
If using a controlled atmosphere, purge the furnace with the desired gas (e.g., nitrogen, argon, or synthetic air) at a specific flow rate.
-
Program the furnace to ramp up to the target calcination temperature (e.g., 600-900°C) at a controlled rate (e.g., 5-10°C/min).
-
Hold the sample at the target temperature for a specified duration (e.g., 2-4 hours).
-
Allow the furnace to cool down to room temperature under the controlled atmosphere.
-
Once cooled, transfer the resulting lanthanum oxide powder to a desiccator or a glovebox to prevent rehydration and carbonation.
-
2. Characterization of Calcined Material
-
X-Ray Diffraction (XRD): To identify the crystalline phases present in the calcined sample and determine the crystallite size using the Scherrer equation.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution of the material.
-
Thermogravimetric Analysis (TGA): To study the thermal decomposition profile of the lanthanum carbonate precursor and confirm the complete decomposition after calcination.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the calcined powder.
Visualizations
Caption: Experimental workflow for the preparation and characterization of lanthanum oxide via calcination.
Caption: Relationship between calcination temperature and key catalyst properties.
References
Validation & Comparative
A Comparative Guide to the Validation of Thermogravimetric Analysis for Lanthanum Carbonate Octahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thermogravimetric Analysis (TGA) with other key analytical techniques for the characterization of lanthanum carbonate octahydrate. The focus is on the validation of the TGA method for determining water and carbonate content, a critical aspect in the quality control of this pharmaceutical ingredient. Experimental data and detailed protocols are presented to support the objective comparison of performance.
Overview of Analytical Techniques
This compound is a phosphate (B84403) binder used in the treatment of hyperphosphatemia.[1][2] Its efficacy and stability are intrinsically linked to its chemical composition, particularly its hydration state and carbonate content. Several analytical techniques are employed to characterize this compound, each offering distinct advantages and limitations. This guide will focus on a comparative analysis of Thermogravimetric Analysis (TGA), Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Elemental Analysis.
Comparison of Analytical Methods
| Analytical Method | Parameter Measured | Strengths | Limitations |
| Thermogravimetric Analysis (TGA) | Water and Carbonate Content | Quantitative, provides information on thermal stability, can be coupled with other techniques (e.g., TGA-FTIR) for evolved gas analysis.[1][2] A validated method for carbonate content estimation exists.[1][2] | Can be influenced by atmospheric conditions.[1] Requires careful calibration and validation. |
| Powder X-ray Diffraction (PXRD) | Crystalline structure and phase purity | Identifies polymorphic forms and crystalline impurities.[1][2][3] Can detect degradation to lanthanum hydroxycarbonate.[3][4] | Less effective for quantifying amorphous content. Requires reference patterns for phase identification. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups and molecular vibrations | Confirms the presence of carbonate and water molecules.[1][5][6][7][8] Can be used to monitor the thermal decomposition process.[1][7][8] | Primarily a qualitative technique. Quantification can be challenging. |
| Elemental Analysis | Elemental composition (C, H) | Provides fundamental information on the stoichiometry of the compound.[1][2] | Does not provide information on the hydration state or crystalline form. |
Experimental Protocols
Thermogravimetric Analysis (TGA) for Water and Carbonate Content
A validated TGA method can be used to simultaneously determine the water and carbonate content in this compound.[1][2]
-
Instrument: Thermogravimetric Analyzer
-
Sample Size: Approximately 10-15 mg[1]
-
Pans: Open alumina (B75360) pans[1]
-
Temperature Range: 30 °C to 900 °C[1]
-
Heating Rate: 10 °C/min[1]
-
Atmosphere: Nitrogen purge at 80 mL/min[1]
Analysis: The weight loss is monitored as a function of temperature. The first significant weight loss, occurring from 30 °C to about 350 °C, corresponds to the loss of eight water molecules.[1] The subsequent weight loss between 350 °C and 800 °C is attributed to the decarboxylation of lanthanum carbonate.[1]
Powder X-ray Diffraction (PXRD)
PXRD is used to identify the crystalline form of this compound and to detect any crystalline impurities.[1][2][3]
-
Instrument: X-ray Powder Diffractometer
-
Radiation: Cu Kα
-
Voltage and Current: 40 kV and 30 mA[1]
-
Scan Range (2θ): 2° to 80°[1]
-
Scan Step: 0.03°[1]
Analysis: The resulting diffraction pattern is compared with a reference pattern for this compound to confirm its identity and purity.[5]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to confirm the presence of characteristic functional groups in this compound.[1][5][6][7][8]
-
Instrument: FTIR Spectrometer
-
Sample Preparation: Samples can be analyzed as KBr pellets or using an ATR accessory.
-
Analysis: The spectrum is analyzed for the characteristic absorption bands of carbonate (~850 and 1337 cm⁻¹) and water (O-H stretching around 3200-3400 cm⁻¹).[1][7][8]
Elemental Analysis
Elemental analysis is performed to determine the carbon and hydrogen content, which helps in confirming the stoichiometry of the compound.[1][2]
-
Instrument: Elemental Analyzer
-
Analysis: The experimentally determined percentages of carbon and hydrogen are compared with the theoretical values for La₂(CO₃)₃·8H₂O.
Data Presentation
TGA Validation Data for Carbonate Content
The TGA method for determining carbonate content has been validated for linearity, accuracy, and precision.[1]
| Validation Parameter | Results |
| Linearity (Correlation Coefficient, R) | 1.00[7] |
| Accuracy (% Recovery) | 99.7% to 101.1%[8] |
| Precision (% RSD) | 0.16%[2] |
Theoretical vs. Experimental Values
| Parameter | Theoretical Value | Experimental Value (TGA) | Experimental Value (Elemental Analysis) |
| Water Content (%) | 23.9%[1] | 24.27%[1] | N/A |
| Carbonate Content (%) | 29.9%[1] | ~29.8%[1] | N/A |
| Carbon (%) | 5.98%[1] | N/A | 5.98%[1] |
| Hydrogen (%) | 2.69%[1] | N/A | 2.69%[1] |
Visualizations
Experimental Workflow for TGA Method Validation
Caption: Workflow for the validation of the TGA method.
Logical Relationship of Analytical Methods
Caption: Interrelation of analytical techniques.
Conclusion
Thermogravimetric Analysis is a robust and reliable method for the quantitative determination of water and carbonate content in this compound. The validated TGA method demonstrates excellent linearity, accuracy, and precision, making it a suitable alternative to traditional chemical analysis.[1] When used in conjunction with other techniques such as PXRD and FTIR, a comprehensive characterization of the material's critical quality attributes can be achieved. This integrated analytical approach is essential for ensuring the quality, safety, and efficacy of this compound in pharmaceutical applications.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. US7618656B2 - Method for use of lanthanum carbonate pharmaceutical compositions - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Lanthanum Carbonate and Calcium Acetate for Phosphate Binding in Hyperphosphatemia Management
This guide provides a detailed, evidence-based comparison of two commonly used phosphate (B84403) binders, lanthanum carbonate and calcium acetate (B1210297), for the management of hyperphosphatemia, a condition prevalent in patients with chronic kidney disease (CKD). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and relevant physiological pathways.
Comparative Efficacy in Phosphate Control
Both lanthanum carbonate and calcium acetate are effective in lowering serum phosphorus levels in patients with end-stage renal disease (ESRD). However, their binding efficiencies and clinical dosages differ.
| Parameter | Lanthanum Carbonate | Calcium Acetate | Key Findings |
| Serum Phosphorus Reduction | Effective in reducing serum phosphorus levels, with some studies showing a greater reduction compared to calcium acetate at equivalent doses. | Also effective, though may require a higher pill burden to achieve the same level of phosphate control as lanthanum carbonate. | Both are effective, but lanthanum carbonate may offer a lower pill burden. |
| Phosphate Binding Capacity | High phosphate binding capacity across the physiological pH range of the gastrointestinal tract. | Effective phosphate binder, but its efficacy can be influenced by gastrointestinal pH. | Lanthanum carbonate maintains high binding capacity irrespective of gut pH. |
| Pill Burden | Generally lower pill burden compared to calcium acetate for equivalent phosphate control. | Often associated with a higher pill burden, which can impact patient adherence. | Lower pill burden with lanthanum carbonate may improve patient compliance. |
Impact on Mineral and Bone Metabolism
The choice of phosphate binder can have significant effects on other aspects of mineral metabolism, including calcium homeostasis and the regulation of key hormones.
| Parameter | Lanthanum Carbonate | Calcium Acetate | Key Findings |
| Serum Calcium | Does not contain calcium, thus avoiding direct calcium loading. May lead to a lower risk of hypercalcemia. | Contains calcium, which can contribute to a positive calcium balance and an increased risk of hypercalcemia. | Lanthanum carbonate is a non-calcium-based binder, which can be advantageous in patients prone to hypercalcemia. |
| Parathyroid Hormone (PTH) | Effective in controlling secondary hyperparathyroidism, often to a similar or greater extent than calcium-based binders. | Can suppress PTH levels, partly due to the increase in serum calcium. | Both agents can help manage secondary hyperparathyroidism. |
| Fibroblast Growth Factor 23 (FGF23) | Some studies suggest that lanthanum carbonate may lead to a greater reduction in FGF23 levels compared to calcium acetate. | Also reduces FGF23 levels, but the effect may be less pronounced than with non-calcium-based binders. | The impact on FGF23 is a key area of ongoing research, with potential advantages for non-calcium-based binders. |
Safety and Tolerability Profile
The adverse event profiles of lanthanum carbonate and calcium acetate are distinct and are an important consideration in clinical practice.
| Adverse Event | Lanthanum Carbonate | Calcium Acetate | Key Considerations |
| Gastrointestinal Effects | Common side effects include nausea, vomiting, and abdominal pain. | Also associated with gastrointestinal side effects such as constipation and nausea. | The incidence and severity of GI side effects can vary between patients for both drugs. |
| Hypercalcemia | Lower risk due to its non-calcium formulation. | Increased risk of hypercalcemia, which can be associated with vascular calcification. | The risk of hypercalcemia is a significant differentiator between the two binders. |
| Tissue Accumulation | Lanthanum is a rare earth element with some evidence of minimal absorption and deposition in tissues, including bone and liver. The long-term clinical significance of this is still under investigation. | Calcium from the binder can contribute to the overall calcium load and potentially vascular calcification. | The potential for lanthanum accumulation and the risk of calcium loading are key safety considerations for long-term use. |
Experimental Protocols
In Vitro Phosphate Binding Assay
Objective: To determine the phosphate binding capacity of lanthanum carbonate and calcium acetate under simulated gastrointestinal pH conditions.
Methodology:
-
Preparation of Phosphate Solution: A standard phosphate solution (e.g., 1000 mg/L) is prepared using potassium phosphate monobasic (KH2PO4) in deionized water.
-
pH Adjustment: The phosphate solution is divided into aliquots, and the pH is adjusted to simulate different segments of the gastrointestinal tract (e.g., pH 3.0, 5.0, and 7.0) using HCl or NaOH.
-
Incubation with Phosphate Binder: A precise amount of powdered lanthanum carbonate or calcium acetate is added to each pH-adjusted phosphate solution.
-
Equilibration: The mixtures are incubated at 37°C in a shaking water bath for a defined period (e.g., 2 hours) to allow for binding equilibrium to be reached.
-
Separation: The samples are centrifuged to separate the solid phosphate binder-phosphate complex from the supernatant.
-
Phosphate Measurement: The concentration of unbound phosphate remaining in the supernatant is measured using a colorimetric assay (e.g., the molybdate (B1676688) blue method).
-
Calculation of Binding Capacity: The amount of phosphate bound per gram of the binder is calculated by subtracting the final phosphate concentration from the initial concentration and dividing by the mass of the binder used.
Randomized Controlled Trial (RCT) Design for Clinical Comparison
Objective: To compare the efficacy and safety of lanthanum carbonate and calcium acetate in lowering serum phosphorus in ESRD patients on dialysis.
Methodology:
-
Patient Population: A cohort of ESRD patients on hemodialysis or peritoneal dialysis with hyperphosphatemia (e.g., serum phosphorus > 5.5 mg/dL) is recruited.
-
Study Design: A multicenter, randomized, open-label, parallel-group study design is often employed.
-
Washout Period: Patients discontinue their existing phosphate binders for a washout period (e.g., 1-2 weeks) to establish a baseline serum phosphorus level.
-
Randomization: Patients are randomly assigned to receive either lanthanum carbonate or calcium acetate.
-
Dose Titration: The dose of the assigned phosphate binder is titrated over a period of several weeks (e.g., 4-8 weeks) to achieve a target serum phosphorus level (e.g., < 5.5 mg/dL). Doses are adjusted based on weekly or bi-weekly serum phosphorus measurements.
-
Maintenance Phase: Once the target phosphorus level is achieved, patients continue on a stable dose for a maintenance phase (e.g., 12-24 weeks).
-
Efficacy Endpoints: The primary efficacy endpoint is the change in serum phosphorus from baseline to the end of the study. Secondary endpoints may include the proportion of patients achieving the target phosphorus level and changes in serum calcium, PTH, and FGF23.
-
Safety Monitoring: Adverse events are recorded throughout the study. Blood samples are collected regularly to monitor for hypercalcemia and other electrolyte abnormalities.
Signaling Pathways
FGF23-Klotho Signaling Axis
The Fibroblast Growth Factor 23 (FGF23)-Klotho signaling axis is a critical regulator of phosphate and vitamin D metabolism. Hyperphosphatemia stimulates FGF23 secretion from osteocytes, which in turn acts on the kidney to increase phosphate excretion. In CKD, elevated FGF23 is associated with adverse cardiovascular outcomes.
Caption: The FGF23-Klotho signaling pathway in response to high serum phosphate.
Calcium-Sensing Receptor (CaSR) Pathway
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a crucial role in regulating calcium homeostasis. In the parathyroid gland, activation of the CaSR by high extracellular calcium levels inhibits the secretion of parathyroid hormone (PTH).
Caption: The Calcium-Sensing Receptor (CaSR) pathway in the parathyroid gland.
Conclusion
The choice between lanthanum carbonate and calcium acetate for the management of hyperphosphatemia involves a trade-off between efficacy, pill burden, and the risk of systemic mineral imbalances. Lanthanum carbonate offers the advantage of a lower pill burden and avoids direct calcium loading, which may be beneficial in patients with or at risk of hypercalcemia and vascular calcification. Calcium acetate is an effective and widely used phosphate binder, but its use is associated with a higher pill burden and the potential for contributing to a positive calcium balance. The selection of a phosphate binder should be individualized based on the patient's clinical profile, including serum calcium levels, adherence to medication, and overall cardiovascular risk. Further research into the long-term effects of these agents on patient-level outcomes, including cardiovascular events and mortality, is crucial for optimizing the management of hyperphosphatemia in the CKD population.
In Vitro Efficacy of Phosphate Binders: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of various phosphate (B84403) binders, supported by experimental data. The information is crucial for understanding the performance of these drugs under simulated physiological conditions.
The management of hyperphosphatemia in patients with chronic kidney disease is a critical therapeutic goal. Phosphate binders are the cornerstone of this therapy, working within the gastrointestinal tract to reduce the absorption of dietary phosphate. The in vitro efficacy of these binders can vary significantly based on their chemical composition and the physiological environment, such as pH. This guide summarizes key in vitro studies comparing the phosphate binding capacities of different classes of phosphate binders, including calcium-based, resin-based, lanthanum-based, and iron-based agents.
Comparative Phosphate Binding Capacity
The following table summarizes the quantitative data from in vitro studies, offering a side-by-side comparison of the phosphate binding efficacy of commonly used phosphate binders under different pH conditions, simulating the variable environment of the gastrointestinal tract.
| Phosphate Binder | Binder Class | pH Condition | Phosphate Binding Capacity/Affinity | Key Findings |
| Lanthanum Carbonate | Lanthanum-based | pH 3-7 | High affinity (K₁ = 6.1 ± 1.0 mM⁻¹)[1][2] | Binding is largely independent of pH and is not significantly affected by the presence of bile salts.[1][2] Showed higher binding at lower pH in some studies.[3] |
| Sevelamer (B1230288) Hydrochloride | Resin-based (Anion Exchange) | pH 3 | Low affinity (K₁ = 0.025 ± 0.002 mM⁻¹)[1][2] | Efficacy is pH-dependent, with significantly lower binding capacity in acidic environments.[1][2][4] Bile salts can displace bound phosphate.[1] |
| pH 5-7 | Moderate affinity (K₁ = 1.5 ± 0.8 mM⁻¹)[1][2] | More effective in the neutral to slightly alkaline environment of the intestines. | ||
| Sevelamer Carbonate | Resin-based (Anion Exchange) | pH 3.0 | More effective at lower pH.[3] | Reached maximum binding capacity in less than 6 hours.[3] Had a high chelation power in one study.[5] |
| Calcium Carbonate | Calcium-based | pH 3.0 | More effective at lower pH.[3] | Efficacy can be diminished by co-prescription of acid suppressants.[2] |
| Calcium Acetate (B1210297) | Calcium-based | - | More effective than calcium carbonate.[6] | - |
| Calcium Acetate/Magnesium Carbonate | Calcium-based | pH 6.0 | Most effective at this pH compared to lower pH.[3] | Reached maximum binding capacity in less than 6 hours.[3] |
| Sucroferric Oxyhydroxide | Iron-based | pH 3.0 | More effective at lower pH.[3] | Reached maximum binding capacity in less than 6 hours.[3] |
| PA21 (Novel Iron-based Binder) | Iron-based | pH 2, 5, 8 | Potent binding capacity across a wide pH range.[7][8] | Adsorbed phosphate better than lanthanum carbonate, calcium carbonate, and ferric citrate (B86180) hydrate (B1144303) at all tested pH levels.[7][8] |
Experimental Protocols
The in vitro evaluation of phosphate binders typically involves simulating the conditions of the gastrointestinal tract to assess their binding capacity. The following is a generalized protocol based on methodologies cited in the literature.[3][7][8][9]
Objective: To determine and compare the phosphate binding capacity of different phosphate binders in a simulated gastrointestinal environment.
Materials:
-
Phosphate binders: Lanthanum Carbonate, Sevelamer Hydrochloride/Carbonate, Calcium Acetate, Calcium Carbonate, Sucroferric Oxyhydroxide, etc.
-
Phosphate solution (e.g., Sodium Phosphate or Potassium Phosphate) of known concentrations (e.g., 10, 15, 20 mM).[3]
-
Hydrochloric acid and Sodium Hydroxide/Ammonia for pH adjustment.[3]
-
Purified water.
-
Incubator shaker or USP Dissolution Apparatus II.[9]
-
pH meter.
-
Centrifuge.
-
Analytical method for phosphate quantification (e.g., Ion Chromatography, Spectrophotometry).
Procedure:
-
Preparation of Phosphate Solutions: Prepare phosphate solutions of varying concentrations (e.g., 10, 15, and 20 mM) in purified water to mimic different levels of dietary phosphate intake.[3]
-
pH Adjustment: Divide the phosphate solutions into aliquots and adjust the pH to simulate different segments of the gastrointestinal tract. Common pH values tested are 3.0 (stomach) and 6.0 (small intestine), or a wider range such as 2, 5, and 8.[3][7][8]
-
Incubation:
-
Add a standardized amount (e.g., 67 mg) of each phosphate binder to a fixed volume (e.g., 25 mL) of the prepared phosphate solutions at different pH levels.[3]
-
Incubate the mixtures at 37°C with constant agitation (e.g., using an incubator shaker) for a specified period, typically ranging from 2 to 6 hours, to allow for equilibrium binding.[3][7][8]
-
Samples may be collected at various time points (e.g., 5, 20, 60, 120, 180, 240, 300, and 360 minutes) to determine the kinetics of phosphate binding.[10]
-
-
Sample Processing: After incubation, separate the unbound phosphate from the binder-phosphate complex. This is typically achieved by centrifugation or filtration.
-
Quantification of Unbound Phosphate: Measure the concentration of free phosphate remaining in the supernatant or filtrate using a validated analytical method.
-
Calculation of Binding Capacity: The amount of phosphate bound by the binder is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The binding capacity is often expressed as mmol of phosphate bound per gram of binder.
-
Control: A phosphate solution without any binder is run in parallel as a control to ensure that there is no spontaneous precipitation of phosphate under the experimental conditions.[3]
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the logical framework for comparing these binders, the following diagrams are provided.
Caption: Experimental workflow for in vitro comparison of phosphate binders.
Caption: Logical framework for comparing different classes of phosphate binders.
References
- 1. Relative in vitro efficacy of the phosphate binders lanthanum carbonate and sevelamer hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative review of the efficacy and safety of established phosphate binders: calcium, sevelamer, and lanthanum carbonate. | Read by QxMD [read.qxmd.com]
- 5. Sevalamer Hydrochloride, Sevelamer Carbonate and Lanthanum Carbonate: In Vitro and In Vivo Effects on Gastric Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium acetate versus calcium carbonate as phosphate-binding agents in chronic haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Phosphate Binding Capacities of PA21, A Novel Phosphate Binder, with those of other Phosphate Binders in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Ion Chromatography for Lanthanum Quantification
In the landscape of analytical chemistry, the precise quantification of lanthanum is critical across various fields, including pharmaceuticals, environmental monitoring, and materials science. For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is a pivotal decision that influences data accuracy, method robustness, and laboratory efficiency. This guide provides a comprehensive comparison of ion chromatography (IC) with other established methods for lanthanum quantification, supported by experimental data and detailed protocols.
Ion chromatography has emerged as a simple, accurate, and sensitive method for the determination of lanthanum.[1][2][3] It offers a viable alternative to other spectroscopic and spectrometric techniques, each with its own set of advantages and limitations.
Performance Comparison of Analytical Techniques
The choice of an analytical method is often a trade-off between sensitivity, cost, and complexity. The following table summarizes the performance characteristics of ion chromatography compared to Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and UV-Vis Spectrophotometry for the quantification of lanthanum.
| Parameter | Ion Chromatography (IC) | ICP-MS | ICP-OES | UV-Vis Spectrophotometry |
| Principle | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity or spectrophotometric detection. | Ionization of the sample in an argon plasma and subsequent separation and detection of ions based on their mass-to-charge ratio. | Excitation of atoms in an argon plasma and measurement of the emitted light at element-specific wavelengths. | Measurement of the absorbance of light by a colored complex of the analyte. |
| **Linearity (R²) ** | >0.999[1][3] | >0.999[3] | >0.99[4] | Typically >0.99 |
| Limit of Detection (LOD) | 0.4 mg/L[1][3] | 0.1 µg/L[3] | 2.9 - 8.4 ng/mL (for various lanthanides)[4] | 0.64 µg/mL[5] |
| Limit of Quantification (LOQ) | 1.0 mg/L[1][3] | 0.1 µg/L[3] | - | - |
| Accuracy (% Recovery) | 89% to 103%[6] | >95%[3] | - | - |
| Precision (%RSD) | 0.6% to 3.7%[6] | <5%[3] | <5%[4] | 0.47%[5] |
| Sample Throughput | Moderate | High | High | Moderate |
| Cost | Moderate | High | High | Low |
| Interferences | Other cations, requires chromatographic separation. | Isobaric and polyatomic interferences, can be mitigated with collision/reaction cells.[7] | Spectral and matrix interferences. | Other ions forming colored complexes.[5] |
As evidenced in the table, ICP-MS offers superior sensitivity with significantly lower detection limits compared to other techniques.[3][8] However, ion chromatography presents a cost-effective and reliable alternative, particularly for applications where sub-ppb level detection is not a prerequisite.[1][9]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results. Below are methodologies for lanthanum quantification using a validated ion chromatography method.
Validated Ion Chromatography Method for Lanthanum Quantification
This method is suitable for the determination of lanthanum in pharmaceutical formulations, specifically lanthanum carbonate chewable tablets.[1]
1. Instrumentation and Reagents:
-
Ion Chromatography system equipped with a non-suppressed conductivity detector.[1]
-
Weak cation exchange guard column.[1]
-
Data acquisition software (e.g., Thermo Fisher Dionex Chromeleon).[1]
-
Analytical balance, volumetric flasks, pipettes, and standard laboratory glassware.
-
Lanthanum Carbonate certified reference material.[1]
-
Methanesulfonic Acid (HPLC grade).[1]
-
Acetonitrile (HPLC grade).[1]
-
Ultrapure deionized water.[1]
2. Chromatographic Conditions:
-
Mobile Phase: 6mM Methanesulfonic acid in a 90:10 (v/v) mixture of ultrapure water and acetonitrile.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Elution Mode: Isocratic.[1]
-
Detection: Non-suppressed conductivity.[1]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 mg/L): Accurately weigh and dissolve a corresponding amount of certified Lanthanum Carbonate salt in ultrapure deionized water.[1]
-
Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1.0 mg/L to 20.0 mg/L for linearity studies. For precision studies, a 10.0 mg/L standard is used. For LOD and LOQ determination, prepare 0.4 mg/L and 1.0 mg/L standards, respectively.[1]
-
Sample Preparation (Lanthanum Carbonate Tablets): Crush tablets into a fine powder using a mortar and pestle. Accurately weigh a portion of the powder and dissolve it in a known volume of ultrapure deionized water to achieve a concentration within the linear range of the method.[1]
4. Validation Parameters:
-
Linearity: Analyze the working standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[1][3]
-
Accuracy: Perform recovery studies by spiking a known amount of lanthanum standard into the sample at three different concentration levels. The recovery should be within 98-102%.[1]
-
Precision: Analyze the 10.0 mg/L standard solution six times to determine the repeatability (intra-day precision). The relative standard deviation (%RSD) should be less than 2%.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), which should be approximately 3 for LOD and 10 for LOQ.[1]
Visualizing the Workflow and Logic
To further elucidate the experimental process and the decision-making logic, the following diagrams are provided.
Caption: Experimental workflow for lanthanum quantification using ion chromatography.
Caption: Decision tree for selecting an analytical method for lanthanum quantification.
References
- 1. ijsr.net [ijsr.net]
- 2. [PDF] Method Development and Validation of Lanthanum Content from Lanthanum Carbonate Chewable Tablets by Ion Chromatography | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Development and validation of an ion chromatography method for the determination of phosphate-binding of lanthanum carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combining ion chromatography with mass spectrometry and inductively coupled plasma‐mass spectrometry: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eureka.patsnap.com [eureka.patsnap.com]
- 9. metrohm.com [metrohm.com]
Lanthanum Carbonate Octahydrate in Catalysis: A Comparative Guide to Lanthanide Counterparts
For researchers, scientists, and drug development professionals, the choice of catalyst is pivotal in optimizing chemical reactions. This guide provides a comparative analysis of lanthanum carbonate octahydrate and other lanthanide carbonates, specifically those of cerium, neodymium, and samarium, in catalytic applications. While direct comparative studies on the catalytic activity of these carbonates in their hydrated form are limited, this guide focuses on their performance as precursors to catalytically active lanthanide oxides, particularly in the field of biodiesel production through transesterification.
Lanthanide compounds are increasingly recognized for their unique catalytic properties, attributable to their electronic structures and ability to act as Lewis acids. This compound serves as a stable, accessible precursor to lanthanum oxide, a catalyst noted for its basicity and effectiveness in various organic transformations. This comparison extends to other common lanthanide carbonates to provide a broader perspective on their relative catalytic potential.
Comparative Catalytic Performance in Biodiesel Production
The transesterification of triglycerides with methanol (B129727) to produce fatty acid methyl esters (FAME), or biodiesel, is a critical industrial process. Lanthanide oxides, often synthesized from their carbonate precursors via calcination, have demonstrated significant catalytic activity in this reaction. The following table summarizes the performance of catalysts derived from lanthanum, cerium, neodymium, and samarium carbonates under various experimental conditions.
| Catalyst Precursor | Active Catalyst | Feedstock | Methanol:Oil Molar Ratio | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Biodiesel Yield (%) | Reference |
| Lanthanum Carbonate | La2O3 | Rapeseed Oil | 9:1 | 1.5 | 65 | 4 | 98 | [1] |
| La2O3-ZnO | Waste Cooking Oil | 26:1 | 3 | 200 | 3 | 93.7 | [2] | |
| Cerium Carbonate | CeO2 | Palm Oil | 12:1 | 5 | 65 | 4 | 95 | [3] |
| CaO-CeO2 | Palm Oil | 12:1 | 5 | 65 | 2 | >90 | [4] | |
| Neodymium Carbonate | Nd2O3 | Not specified | - | - | - | - | - | [5] |
| Samarium Carbonate | Sm2O3 | Not specified | - | - | - | - | - | [6] |
Note: Direct catalytic data for neodymium and samarium carbonate/oxide in biodiesel production is not as readily available in the reviewed literature. Their application in catalysis is noted in other areas.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic results. Below are representative experimental protocols for catalyst preparation and biodiesel production.
Catalyst Preparation from Lanthanide Carbonate Precursors
A typical procedure for preparing lanthanide oxide catalysts from their carbonate precursors involves calcination.
-
Precursor: this compound (La₂(CO₃)₃·8H₂O), cerium carbonate hydrate (B1144303) (Ce₂(CO₃)₃·xH₂O), neodymium carbonate hydrate (Nd₂(CO₃)₃·xH₂O), or samarium carbonate hydrate (Sm₂(CO₃)₃·xH₂O).
-
Calcination: The carbonate precursor is placed in a ceramic crucible and heated in a muffle furnace.
-
Temperature Program: The furnace temperature is ramped up to a specific temperature (e.g., 600-900°C) and held for a designated period (e.g., 2-4 hours) to ensure the complete conversion of the carbonate to its corresponding oxide.
-
Cooling: The resulting oxide powder is allowed to cool to room temperature in a desiccator to prevent moisture absorption.
-
Characterization: The synthesized catalyst is then characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal phase, Brunauer-Emmett-Teller (BET) analysis for surface area measurement, and scanning electron microscopy (SEM) for morphological analysis.
Transesterification Reaction for Biodiesel Production
The following protocol outlines a general procedure for the transesterification of vegetable oil using a lanthanide oxide catalyst.
-
Reactants: Vegetable oil (e.g., rapeseed, palm, soybean oil) and methanol.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a thermometer.
-
Catalyst Suspension: The predetermined amount of the lanthanide oxide catalyst is added to the methanol and stirred to form a suspension.
-
Reaction Initiation: The oil, preheated to the desired reaction temperature, is added to the methanol-catalyst mixture.
-
Reaction Conditions: The reaction mixture is maintained at a specific temperature (e.g., 65°C) with constant stirring for the designated reaction time.
-
Product Separation: After the reaction, the solid catalyst is separated from the product mixture by centrifugation or filtration. The excess methanol is removed by rotary evaporation.
-
Purification: The resulting mixture of biodiesel (FAME) and glycerol (B35011) is separated using a separatory funnel. The biodiesel layer is then washed with warm deionized water to remove any remaining impurities.
-
Analysis: The biodiesel yield is determined using techniques such as gas chromatography (GC) or ¹H NMR spectroscopy.
Mechanistic Insights and Experimental Workflow
The catalytic cycle for the transesterification of triglycerides is initiated by the activation of methanol on the basic sites of the lanthanide oxide catalyst. The following diagrams illustrate the proposed reaction mechanism and a typical experimental workflow.
References
- 1. RSC - Page load error [pubs.rsc.org]
- 2. Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An active and stable CaO–CeO2 catalyst for transesterification of oil to biodiesel - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Neodymium(III) carbonate - Wikipedia [en.wikipedia.org]
- 6. oaepublish.com [oaepublish.com]
Cross-Validation of Analytical Methods for Lanthanum Carbonate Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of impurities in Lanthanum Carbonate. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection of the most appropriate analytical strategy for quality control and drug development. Two primary categories of impurities are addressed: elemental impurities and the principal degradation impurity, lanthanum hydroxycarbonate.
Elemental Impurities: A Comparison of ICP-MS and ICP-OES
The determination of elemental impurities in pharmaceutical products is mandated by regulatory bodies to ensure patient safety. For Lanthanum Carbonate, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are the most commonly employed techniques.
Data Presentation: Performance Comparison
The selection between ICP-MS and ICP-OES is often dictated by the required detection limits and the complexity of the sample matrix. Below is a summary of their performance characteristics for the analysis of elemental impurities in Lanthanum Carbonate.
| Performance Parameter | ICP-MS | ICP-OES |
| Sensitivity | High (parts per trillion - ppt) | Moderate (parts per billion - ppb) |
| Specificity | High (isotopic analysis possible) | Moderate (spectral interferences can occur) |
| Throughput | Moderate | High |
| Cost (Instrument) | High | Moderate |
| Cost (Operational) | High | Moderate |
| Matrix Tolerance | Lower (requires more dilution for high matrix samples) | Higher |
| Regulatory Compliance | Preferred for trace elemental analysis as per ICH Q3D/USP <232> | Suitable for less toxic elements with higher permissible daily exposure (PDE) limits |
Experimental Protocols
This protocol is based on a method designed to mitigate polyatomic interferences caused by the lanthanum matrix.
Instrumentation:
-
ICP-MS Spectrometer (e.g., Agilent 7900 or equivalent) with a collision/reaction cell.
Reagents and Standards:
-
Nitric Acid (HNO₃), trace metal grade
-
Internal Standard Solution (containing elements like Sc, Ge, Rh, In, Tb, Lu, Bi)
-
Multi-element standard solutions for calibration
Sample Preparation:
-
Accurately weigh approximately 50 mg of the Lanthanum Carbonate sample.
-
Dissolve the sample in 1 mL of concentrated HNO₃.
-
Dilute the solution to 50 mL with deionized water.
-
A further dilution may be necessary to minimize matrix effects.
ICP-MS Parameters (Typical):
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Carrier Gas Flow: 1.0 L/min
-
Collision/Reaction Gas: Helium (He)
-
Integration Time: 0.1 s per point
Validation Parameters:
-
Specificity: Evaluated by analyzing a blank and a spiked sample to ensure no significant interference from the matrix. Isotope ratio analysis can be used to confirm the absence of polyatomic interferences, for example, for selenium (Se), monitoring ⁸²Se instead of ⁷⁸Se to avoid interference from LaO₂⁺[1].
-
Linearity: Achieved by preparing a series of calibration standards (typically 5 levels) and demonstrating a correlation coefficient (r²) > 0.99.
-
Accuracy: Determined by spike recovery studies at different concentration levels. Acceptance criteria are typically 80-120% recovery.
-
Precision: Assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of < 15%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
This protocol is suitable for routine analysis where the expected impurity concentrations are within the ppb to ppm range.
Instrumentation:
-
ICP-OES Spectrometer (e.g., Agilent 5110 or equivalent) with radial or dual view.
Reagents and Standards:
-
Same as for ICP-MS.
Sample Preparation:
-
Similar to the ICP-MS sample preparation, although a higher sample concentration may be tolerated.
ICP-OES Parameters (Typical):
-
RF Power: 1.2 kW
-
Plasma Gas Flow: 12 L/min
-
Nebulizer Gas Flow: 0.7 L/min
-
Viewing Height: 8 mm
Validation Parameters:
-
Validation follows similar principles as for ICP-MS, with adjustments to the acceptance criteria based on the higher detection limits of the technique.
Logical Relationship: Method Selection for Elemental Impurities
Caption: Decision workflow for selecting between ICP-MS and ICP-OES.
Degradation Impurities: A Comparison of PXRD and TGA
The primary degradation product of Lanthanum Carbonate is lanthanum hydroxycarbonate. Its effective quantification is crucial for stability studies and quality control. Powder X-ray Diffraction (PXRD) is the most established method, while Thermogravimetric Analysis (TGA) presents a potential alternative.
Data Presentation: Performance Comparison
| Performance Parameter | Powder X-ray Diffraction (PXRD) | Thermogravimetric Analysis (TGA) |
| Specificity | High (differentiates polymorphs) | Moderate (mass loss may not be unique) |
| Quantification | Quantitative with internal standard | Semi-quantitative to quantitative |
| LOD/LOQ | Typically in the low percentage range | Dependent on the thermal separation of events |
| Sample Throughput | Moderate | High |
| Instrumentation Cost | High | Moderate |
| Development Complexity | High (requires structural information) | Moderate |
Experimental Protocols
This method utilizes an internal standard for accurate quantification of lanthanum hydroxycarbonate in Lanthanum Carbonate.
Instrumentation:
-
Powder X-ray Diffractometer with a Cu Kα source.
Reagents and Standards:
-
Lanthanum Carbonate reference material
-
Lanthanum Hydroxycarbonate reference standard
-
Internal Standard (e.g., Corundum - Al₂O₃)
Sample Preparation:
-
Accurately weigh the Lanthanum Carbonate sample and the internal standard.
-
Homogenize the mixture using a mortar and pestle or a ball mill.
-
Prepare a series of calibration standards by mixing known amounts of lanthanum hydroxycarbonate with Lanthanum Carbonate and the internal standard.
PXRD Parameters (Typical):
-
Voltage: 40 kV
-
Current: 40 mA
-
Scan Range (2θ): 10° to 40°
-
Step Size: 0.02°
-
Scan Speed: 2°/min
Data Analysis:
-
Identify the characteristic diffraction peaks for lanthanum hydroxycarbonate (e.g., around 17.6° and 26.0° 2θ for different polymorphs) and the internal standard (e.g., 35.0° 2θ for corundum)[2].
-
Calculate the ratio of the peak intensities (or areas) of lanthanum hydroxycarbonate to the internal standard.
-
Construct a calibration curve by plotting the intensity ratio against the concentration ratio of the standards.
-
Determine the concentration of lanthanum hydroxycarbonate in the sample from the calibration curve.
-
Rietveld refinement can also be employed for more complex analyses, which involves fitting the entire diffraction pattern[3][4].
TGA can be used to study the thermal decomposition of Lanthanum Carbonate and its impurities. The quantification of lanthanum hydroxycarbonate is based on the distinct mass loss steps corresponding to the decomposition of the different species.
Instrumentation:
-
Thermogravimetric Analyzer.
Sample Preparation:
-
Accurately weigh a small amount of the Lanthanum Carbonate sample (typically 5-10 mg) into a TGA pan.
TGA Parameters (Typical):
-
Temperature Range: Ambient to 1000 °C
-
Heating Rate: 10 °C/min
-
Atmosphere: Nitrogen or Air
Data Analysis:
-
Analyze the TGA thermogram to identify the mass loss steps. The decomposition of lanthanum hydroxycarbonate occurs at a different temperature range compared to the dehydration and decomposition of Lanthanum Carbonate[5].
-
The percentage mass loss in the specific temperature range corresponding to the decomposition of lanthanum hydroxycarbonate can be used to estimate its content.
-
This method is often semi-quantitative and may require deconvolution of overlapping thermal events.
Experimental Workflow: Cross-Validation of Analytical Methods
Caption: Workflow for the cross-validation of two analytical methods.
References
Lanthanum Carbonate's Phosphate Binding: A Comparative Analysis of In Vitro and In Vivo Performance
Lanthanum carbonate stands as a potent, non-calcium-based phosphate (B84403) binder prescribed for the management of hyperphosphatemia in patients with chronic kidney disease (CKD). Its efficacy is rooted in its ability to form insoluble complexes with dietary phosphate in the gastrointestinal (GI) tract, thereby inhibiting absorption. However, the translation of its phosphate-binding capacity from controlled laboratory settings (in vitro) to complex biological systems (in vivo) is a critical aspect for researchers and drug development professionals. This guide provides a comparative analysis of lanthanum carbonate's performance, supported by experimental data and protocols.
In Vitro Phosphate Binding: High Affinity Across a Wide pH Range
In vitro studies are fundamental in characterizing the intrinsic phosphate-binding properties of a substance. For lanthanum carbonate, these studies consistently demonstrate high-affinity binding that is notably stable across the varying pH levels encountered in the human GI tract.
One key study established the Langmuir equilibrium binding affinity (K₁) for lanthanum carbonate to be 6.1 ± 1.0 mM⁻¹, a value that remained independent of pH in the range of 3 to 7.[1][2] This is a significant advantage over other binders like sevelamer (B1230288) hydrochloride, whose affinity is pH-dependent and markedly lower, especially in the acidic environment of the stomach (0.025 ± 0.002 mM⁻¹ at pH 3).[1][2] Furthermore, the presence of competing anions, such as bile salts, did not displace phosphate from lanthanum carbonate, whereas sevelamer hydrochloride lost 50% of its bound phosphate under similar conditions.[1][2]
Another in vitro investigation highlighted that lanthanum carbonate, along with sevelamer carbonate, calcium carbonate, and sucroferric oxyhydroxide, bound more phosphate at a baseline pH of 3.0, mimicking stomach acidity.[3][4] This potent activity in an acidic environment is crucial, as the dissociation of lanthanum from carbonate at a pH of 3 facilitates the formation of the insoluble lanthanum-phosphate complex.[5]
Table 1: In Vitro Comparison of Phosphate Binder Efficacy
| Phosphate Binder | Key Finding | pH Condition | Reference |
| Lanthanum Carbonate (LC) | High binding affinity (K₁ = 6.1 ± 1.0 mM⁻¹), independent of pH. | pH 3-7 | [1][2] |
| Sevelamer Hydrochloride (SH) | Lower, pH-dependent affinity (K₁ = 1.5 ± 0.8 mM⁻¹ at pH 5-7; 0.025 ± 0.002 mM⁻¹ at pH 3). | pH 3-7 | [1][2] |
| Lanthanum Carbonate (LC) | More effective phosphate binding in acidic conditions. | Baseline pH 3.0 | [3][4] |
| Sevelamer Carbonate (SC) | Higher chelation power than LC and SH in one study, binding 4.00 x 10⁻⁹ mol/L of phosphoric acid. | Not specified | [6] |
Experimental Protocol: In Vitro Equilibrium Phosphate Binding Assay
This protocol is a generalized representation based on common methodologies described in the literature.[3][7][8]
-
Preparation of Simulated GI Fluids: Prepare simulated gastric fluid (e.g., pH 3.0) and simulated intestinal fluid (e.g., pH 6.0-7.0) using purified water and adjusting pH with hydrochloric acid or ammonia.[3]
-
Phosphate Solutions: Create a series of phosphate solutions with varying concentrations (e.g., 10, 15, and 20 mM) within the simulated GI fluids.[3]
-
Binder Incubation: Add a standardized amount (e.g., 67 mg) of powdered phosphate binder (lanthanum carbonate or comparator) to a fixed volume (e.g., 25 mL) of each phosphate solution.[3]
-
Equilibrium Incubation: Incubate the samples at 37°C with continuous stirring or agitation for a predetermined time (e.g., 6 hours) to ensure equilibrium is reached.[3][8]
-
Separation: Separate the solid binder-phosphate complex from the solution by centrifugation or filtration (e.g., using a 0.45-µm filter).[9]
-
Phosphate Quantification: Measure the concentration of unbound phosphate remaining in the supernatant/filtrate using a validated analytical method, such as ion chromatography.[10]
-
Calculation: The amount of bound phosphate is calculated by subtracting the unbound phosphate concentration from the initial concentration. Data can be analyzed using the Langmuir equation to determine binding affinity (K₁) and capacity (K₂) constants.[8]
// Invisible edges for layout edge [style=invis]; B -> D; C -> D; }
Caption: Workflow for a typical in vitro phosphate binding assay.
In Vivo Phosphate Binding: Efficacy in a Complex Biological Milieu
In vivo studies, typically conducted in animal models of chronic renal failure or in clinical trials, provide a more realistic assessment of a phosphate binder's efficacy. These studies account for dynamic physiological variables such as GI transit time, the presence of food, and interactions with other ingested substances.
In rat models of chronic renal failure, lanthanum carbonate has demonstrated potent phosphate-binding efficacy. It was shown to be as effective as aluminum hydroxide (B78521) and more effective than calcium carbonate or sevelamer at equivalent doses in reducing urinary phosphate excretion and increasing fecal phosphate excretion.[2][11] Specifically, in rats with normal renal function, a 1000 mg/kg/day dose of lanthanum carbonate reduced urinary excretion of radiolabeled [³²P]-phosphate by 82.2% and increased its fecal excretion to 55.6% of the administered dose.[11]
However, the direct translation of potency from in vitro to in vivo is not always linear. One long-term study in rats with adriamycin-induced nephropathy found that calcium carbonate led to significantly lower serum and urinary phosphate levels compared to lanthanum carbonate at doses presumed to have equivalent phosphate-binding potency (2.0 g/kg/day of CA vs. 1.0 g/kg/day of LA).[12] This suggests that the in vivo environment can modulate the relative efficacy of different binders.
Clinical studies in hemodialysis patients further illuminate the comparative efficacy. One study found that after six months of treatment, lanthanum carbonate led to a greater reduction in mean serum phosphate levels (a 54% decrease) compared to sevelamer carbonate (a 38% decrease).[13]
Table 2: In Vivo Comparison of Phosphate Binder Efficacy
| Study Model | Phosphate Binders Compared | Key Finding | Reference |
| Rats with Chronic Renal Failure | LC, Aluminum Hydroxide, Calcium Carbonate (CC), Sevelamer Hydrochloride (SH) | LC and Aluminum Hydroxide were more effective at reducing urinary phosphate than CC and SH. | [11] |
| Rats with Adriamycin-Induced Nephropathy | Lanthanum Carbonate (LC), Calcium Carbonate (CC) | At a 2:1 dose ratio (CC:LC), CC resulted in lower serum and urinary phosphate than LC. | [12] |
| Hemodialysis Patients | Lanthanum Carbonate (LC), Sevelamer Carbonate (SC) | LC produced a greater reduction in serum phosphate (54%) compared to SC (38%) after 6 months. | [13] |
Experimental Protocol: In Vivo Phosphate Binding Assessment in a Rat Model
This protocol is a generalized representation based on methodologies for evaluating phosphate binders in preclinical animal studies.[11][14]
-
Animal Model: Utilize a rat model of chronic renal failure, often induced by 5/6th nephrectomy or administration of agents like adriamycin.[11][12]
-
Acclimatization and Diet: House animals in metabolic cages to allow for separate collection of urine and feces.[14] Acclimatize them to a standard diet for a set period.
-
Group Allocation: Divide animals into groups: a vehicle-treated control group and treatment groups receiving different phosphate binders (e.g., lanthanum carbonate, calcium carbonate) mixed into their food at specified doses (e.g., 1% w/w or mg/kg/day).[11][14]
-
Treatment Period: Administer the binder-containing diet for a defined period (e.g., 7 days or longer).[14]
-
Sample Collection: During the final 24 hours of the study period, collect all urine and feces from each animal.[14]
-
Phosphate Quantification:
-
Urine: Measure the total volume and determine the phosphate concentration.
-
Feces: Homogenize the collected feces and analyze the total phosphate content.
-
-
Data Analysis: Compare the total urinary and fecal phosphate excretion between the control and treatment groups. A successful binder will significantly decrease urinary phosphate and increase fecal phosphate excretion.[11]
Caption: Workflow for an in vivo phosphate binding study in a rat model.
Bridging the Gap: Why In Vitro and In Vivo Results May Differ
The discrepancy sometimes observed between in vitro potency and in vivo efficacy can be attributed to several factors:
-
Gastrointestinal Milieu: The in vivo environment includes food, digestive enzymes, and varying motility, which can influence the dissolution of the binder and its interaction with phosphate.[6]
-
Drug Solubility and Dissolution: The rate at which a binder dissolves can impact its effectiveness. In vitro studies noted that lanthanum carbonate dissolved significantly slower than sevelamer carbonate.[6]
-
Systemic Absorption: While lanthanum carbonate has very low oral bioavailability (~0.001%), the minimal amount absorbed is important for safety evaluation but not for efficacy, which occurs entirely within the GI lumen.[15] The complex pharmacokinetics, involving protein binding and biliary excretion, highlight the difference between local action and systemic effects.[15]
References
- 1. Relative in vitro efficacy of the phosphate binders lanthanum carbonate and sevelamer hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sevalamer Hydrochloride, Sevelamer Carbonate and Lanthanum Carbonate: In Vitro and In Vivo Effects on Gastric Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Pharmacology of the Phosphate Binder, Lanthanum Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of the long-term effects of lanthanum carbonate and calcium carbonate on the course of chronic renal failure in rats with adriamycin-induced nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The evaluation of novel mixed metal hydroxy-carbonates as phosphate binders: an in-vivo study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Lanthanum Carbonate Octahydrate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of lanthanum carbonate octahydrate, aligning with standard laboratory safety practices and regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the immediate safety and handling requirements for this compound. Adherence to these guidelines will minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound.[1][2] This includes:
-
Eye Protection: Chemical goggles or safety glasses are necessary to prevent eye contact.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[1]
-
Respiratory Protection: In situations where dust formation is likely, wear an appropriate mask or respirator.[1]
General Handling:
-
Handle the compound in a well-ventilated area, preferably under a local exhaust system.[3][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all applicable regulations.
Step 1: Containment
-
Collect any waste this compound, including spilled material, and place it in a suitable, clearly labeled, and closed container for disposal.[2][3][7]
Step 2: Waste Collection
-
The collected waste is classified as hazardous and should be managed by a licensed chemical waste disposal service.[7]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed chemical destruction plant to arrange for the pickup and disposal of the waste.[3]
-
Disposal may involve controlled incineration with flue gas scrubbing or other approved methods.[3]
Step 4: Decontamination of Packaging
-
Contaminated packaging should be handled as hazardous waste.[3]
-
Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[3]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[3]
Important Prohibitions:
-
DO NOT discharge this compound or its containers into sewer systems, drains, or surface waters.[3][7]
-
DO NOT contaminate water, foodstuffs, animal feed, or seeds with the chemical.[3]
Emergency Procedures
In the event of accidental exposure or a spill, follow these immediate first-aid and cleanup measures.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2][3] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[1][2][3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][3] |
Accidental Release Measures:
-
Ventilate: Ensure adequate ventilation of the area.[3]
-
Containment: Prevent further spillage or leakage if it is safe to do so.[3]
-
Cleanup: Sweep up or vacuum the spilled material and place it into a suitable container for disposal. Avoid creating dust.[1][7]
-
Disposal: Dispose of the collected material in accordance with the procedures outlined above.[3]
Logical Flow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Lanthanum Carbonate Octahydrate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Lanthanum carbonate octahydrate, including operational and disposal plans, to foster a secure and compliant laboratory environment.
Personal Protective Equipment (PPE) and Handling
When working with this compound, a series of protective measures must be implemented to minimize exposure and ensure personal safety. The primary routes of exposure are inhalation of dust, and contact with skin and eyes.
Engineering Controls: It is crucial to handle this compound in a well-ventilated area.[1] The use of local exhaust ventilation is recommended to control airborne dust and fume exposure.[1] For operations that may generate significant dust, an enclosed, controlled process should be utilized.
Personal Protective Equipment: A comprehensive PPE strategy is essential. This includes:
-
Respiratory Protection: In situations where dust formation is likely, a NIOSH/MSHA-approved respirator should be worn.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is suitable. For higher-level protection, type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges should be used.
-
Eye Protection: Chemical splash-proof goggles that are approved under government standards such as NIOSH (US) or EN 166 (EU) are mandatory to protect against eye contact.
-
Skin Protection: Chemical-resistant gloves, such as rubber gloves, must be worn.[1] Additionally, flame-retardant protective work clothing is recommended to prevent skin contact.[1]
-
Hygiene Practices: Do not consume food, drink, or use tobacco products in the work area.[1] It is important to wash hands thoroughly before eating or smoking.[1] Do not use compressed air to blow dust off clothing or skin.[1]
Quantitative Exposure Limits
While no specific occupational exposure limits (OELs) have been established for this compound, the limits for "Particulates Not Otherwise Regulated" (PNOR), also known as nuisance dust, should be applied as a conservative measure.
| Parameter | Value | Regulatory Agency |
| Permissible Exposure Limit (PEL) - Total Dust | 15 mg/m³ (8-hour TWA) | OSHA[2][3] |
| Permissible Exposure Limit (PEL) - Respirable Dust | 5 mg/m³ (8-hour TWA) | OSHA[3] |
| Threshold Limit Value (TLV) - Inhalable Dust | 10 mg/m³ (8-hour TWA) | ACGIH[2] |
TWA: Time-Weighted Average
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Skin Contact: Remove any contaminated clothing. Brush the material off the skin and wash the affected area with soap and water.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, and seek medical attention.
-
Ingestion: Wipe the material from the mouth and rinse with water. Do not induce vomiting. Seek immediate medical attention.[1]
Accidental Release:
In the case of a spill, the area should be evacuated. For minor spills, use dry clean-up procedures to avoid generating dust and place the material in a suitable, labeled container for waste disposal. For major spills, alert emergency responders and control personal contact by wearing appropriate protective clothing. Prevent the spillage from entering drains or water courses.
Disposal Plan
All waste, including contaminated materials, must be handled in accordance with local, state, and federal regulations.
Waste Treatment:
-
The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge into sewer systems.[4]
Container Disposal:
-
Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[4]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[4]
Visualizing the PPE Workflow
To ensure clarity in the operational procedures for handling this compound, the following diagram illustrates the decision-making process for selecting and using appropriate Personal Protective Equipment.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
